Herbarin
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-hydroxy-7,9-dimethoxy-3-methyl-1,4-dihydrobenzo[g]isochromene-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c1-16(19)6-10-11(7-22-16)15(18)13-9(14(10)17)4-8(20-2)5-12(13)21-3/h4-5,19H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWLANHTCHDMAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)C(=O)C3=C(C2=O)C=C(C=C3OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70957714 | |
| Record name | 3-Hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-naphtho[2,3-c]pyran-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36379-67-6 | |
| Record name | Herbarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036379676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-naphtho[2,3-c]pyran-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the origins of the Herbarin compound?
Herbarin is a naturally occurring benzoisochromanequinone compound, first isolated from the filamentous fungus Torula herbarum. It has since been identified in other fungi, notably species of Corynespora. As a member of the polyketide family of secondary metabolites, this compound's biosynthesis follows a complex enzymatic pathway, and it has demonstrated a range of biological activities, including antimicrobial and cytotoxic effects.
This compound, with the chemical formula C₁₆H₁₆O₆, is structurally characterized as a pyranonaphthoquinone.[1] Its origins trace back to studies on the metabolic products of fungi. The initial discovery and characterization of this compound, along with its related compound Dehydrothis compound, were first reported in 1971 from cultures of Torula herbarum.[2]
Biosynthesis of this compound
As a polyketide, the biosynthesis of this compound is orchestrated by a multi-enzyme complex known as a polyketide synthase (PKS). These enzymatic assembly lines construct complex carbon skeletons from simple acyl-CoA precursors in a manner analogous to fatty acid synthesis. While the specific gene cluster responsible for this compound production in Torula herbarum and Corynespora cassiicola has not been fully elucidated in publicly available literature, the general pathway for pyranonaphthoquinones is well-understood and serves as a model.[3][4][5]
The biosynthesis is believed to initiate with a starter unit, likely acetyl-CoA, which is sequentially extended by several malonyl-CoA units. The growing polyketide chain undergoes a series of cyclization and modification reactions, including ketoreduction, dehydration, and aromatization, catalyzed by specific domains within the PKS and associated tailoring enzymes. These modifications ultimately lead to the characteristic three-ring structure of the benzoisochromanequinone core.
// Node styles precursor [label="Acetyl-CoA + Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; pks [label="Type I Polyketide Synthase (PKS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Polyketide Chain", fillcolor="#FBBC05", fontcolor="#202124"]; tailoring [label="Tailoring Enzymes\n(Cyclases, Oxygenases, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges precursor -> pks [label="Condensation"]; pks -> intermediate [label="Elongation"]; intermediate -> tailoring [label="Cyclization & Modification"]; tailoring -> this compound; }
Figure 1: A generalized schematic of the polyketide biosynthetic pathway leading to this compound.Key Experiments in the Elucidation of this compound
The foundational work on this compound involved its isolation from the mycelium of Torula herbarum and subsequent structure elucidation using a combination of spectroscopic and chemical methods.
Isolation Protocol
Experimental Protocol: General Isolation of this compound
-
Fungal Culture: Torula herbarum is cultured in a suitable liquid medium (e.g., potato dextrose broth) under optimal conditions for secondary metabolite production.
-
Extraction: The fungal mycelium is separated from the culture broth by filtration. The mycelium is then extracted with a suitable organic solvent, such as chloroform or ethyl acetate, to isolate the secondary metabolites.
-
Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. A gradient of solvents with increasing polarity (e.g., hexane, chloroform, ethyl acetate, and methanol) is used to separate the different components of the extract.
-
Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified by repeated column chromatography or preparative TLC to yield the pure compound.
Structure Elucidation
The determination of this compound's chemical structure relied on the analytical techniques of the time, including:
-
Elemental Analysis: To determine the empirical and molecular formula (C₁₆H₁₆O₆).[6]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the chromophore system characteristic of naphthoquinones.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and aromatic rings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and subsequent ¹³C NMR spectroscopy were instrumental in determining the connectivity of the atoms and the stereochemistry of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and obtain information about the fragmentation pattern, further confirming the structure.
Quantitative Data
Precise quantitative data for this compound is found scattered across various studies. The following tables summarize some of the key reported values.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₆O₆ |
| Molecular Weight | 304.29 g/mol [7] |
Table 2: Biological Activity of this compound and Related Compounds
| Compound | Activity | Organism/Cell Line | Value |
| This compound | Antimicrobial | Staphylococcus aureus NBRC100910 | MIC = 100 µg/mL |
| 1-Hydroxydehydrothis compound | Cytotoxicity | MCF-7 (breast cancer) | ED₅₀ = 4.00 µM[8] |
Biological Activity and Potential Signaling Pathways
This compound and its derivatives have been shown to possess weak to moderate antimicrobial activity.[1] More significantly, related compounds like 1-Hydroxydehydrothis compound have demonstrated potent cytotoxic activity against cancer cell lines.[8]
The precise mechanism of action and the signaling pathways affected by this compound are not yet fully understood. However, many naphthoquinone compounds are known to exert their biological effects through various mechanisms, including the generation of reactive oxygen species (ROS), intercalation into DNA, and the inhibition of key enzymes such as topoisomerases and protein kinases.
Given the cytotoxic nature of some this compound-related compounds, it is plausible that they may influence cell signaling pathways involved in cell proliferation, apoptosis, and stress responses. For instance, some naphthoquinones have been shown to modulate the MAPK (Mitogen-Activated Protein Kinase) signaling pathway, which is a critical regulator of cell growth and death.[9] Inhibition of this pathway could lead to cell cycle arrest and apoptosis in cancer cells.
// Node styles this compound [label="this compound (Hypothesized)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mapk_pathway [label="MAPK Signaling Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; proliferation [label="Cell Proliferation", fillcolor="#FBBC05", fontcolor="#202124"]; apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> mapk_pathway [label="Inhibition", arrowhead=tee]; mapk_pathway -> proliferation [label="Promotes"]; mapk_pathway -> apoptosis [label="Inhibits", arrowhead=tee]; }
Figure 2: A hypothetical model of this compound's potential interaction with the MAPK signaling pathway, leading to anti-proliferative and pro-apoptotic effects. This is a generalized representation and requires experimental validation for this compound specifically.References
- 1. Frontiers | Genome-Wide Analysis of Corynespora cassiicola Leaf Fall Disease Putative Effectors [frontiersin.org]
- 2. STRUCTURE OF this compound [jstage.jst.go.jp]
- 3. Biosynthesis of pyranonaphthoquinone polyketides reveals diverse strategies for enzymatic carbon-carbon bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyketide synthases [rasmusfrandsen.dk]
- 5. Polyketide synthase - Wikipedia [en.wikipedia.org]
- 6. Torula herbarum - Wikipedia [en.wikipedia.org]
- 7. This compound | C16H16O6 | CID 44445721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Herbarin-Producing Fungal Strains: A Technical Guide for Researchers and Drug Development Professionals
An In-depth exploration of fungal sources, cultivation, extraction, and biosynthetic pathways of the bioactive compound Herbarin.
This technical guide provides a comprehensive overview of this compound, a bioactive secondary metabolite, and the fungal strains known to produce it. The document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, quantitative data summaries, and visual representations of key processes to facilitate further research and application.
Introduction to this compound and its Significance
This compound is a naturally occurring pyranonaphthoquinone derivative that has garnered scientific interest due to its potential biological activities. Its structural analogs, including Dehydrothis compound, often co-occur and may exhibit synergistic or distinct bioactive properties. Fungi, particularly endophytic and saprophytic species, represent the primary source of these compounds. Understanding the fungal producers, their cultivation, and the biosynthesis of this compound is crucial for harnessing its therapeutic potential.
This compound-Producing Fungal Strains
Several fungal genera have been identified as producers of this compound and its derivatives. The primary known producers belong to the genera Chaetosphaeronema, Torula, and Corynespora.
| Fungal Genus | Species/Strain | Compound(s) Produced | Source/Habitat |
| Chaetosphaeronema | Chaetosphaeronema sp. (KY321184) | This compound, Dehydrothis compound | Endophyte from Nepeta septemcrenata[1] |
| Torula | Torula herbarum | This compound, Dehydrothis compound, O-Methylthis compound | Cosmopolitan, commonly found on plant debris and in soil[2][3] |
| Corynespora | Corynespora cassiicola | This compound | Necrotrophic phytopathogenic fungus with a broad host range[4][5] |
| Angustimassarina | Angustimassarina populi (CF-097565) | This compound, 1-hydroxydehydrothis compound | Fungus[6] |
Table 1: Known Fungal Producers of this compound and its Derivatives. This table summarizes the key fungal genera and species that have been identified as producers of this compound and related compounds, along with their typical isolation sources.
Experimental Protocols
Fungal Cultivation
Successful production of this compound is critically dependent on the optimal cultivation of the producing fungal strains. The following protocols are based on established methods for the cultivation of the identified genera.
3.1.1. Cultivation of Chaetosphaeronema sp. (KY321184)
This endophytic fungus has been successfully cultivated for the production of this compound and Dehydrothis compound using a standard mycological medium.[1]
-
Medium: Potato Dextrose Broth (PDB).
-
Inoculation: Inoculate the sterile PDB medium with a mycelial plug or spore suspension of Chaetosphaeronema sp. (KY321184).
-
Incubation: Incubate the culture flasks at room temperature under static conditions for a period sufficient for fungal growth and secondary metabolite production (typically 14-21 days).
-
Observation: Monitor the culture for mycelial growth and pigmentation, which can be indicative of secondary metabolite production.
3.1.2. Cultivation of Corynespora cassiicola
As a plant pathogen, the cultivation conditions for C. cassiicola have been well-studied, focusing on factors influencing growth and sporulation.
-
Media:
-
Potato Dextrose Agar (PDA): A general-purpose medium for fungal growth.
-
V8 Juice Agar: Can enhance sporulation.
-
-
Inoculation: Inoculate plates with a mycelial plug or spore suspension.
-
Incubation Temperature: The optimal temperature range for mycelial growth is 15–30 °C, with the fastest growth observed at 30 °C. For sporulation, the optimal range is 20–30 °C, with the peak at 25 °C.[7]
-
Incubation Conditions: Incubate in the dark. Relative humidity also plays a role in sporulation, with higher humidity generally favoring spore production.[8]
Figure 1: General experimental workflow for the production, extraction, and analysis of this compound from fungal cultures.
Extraction and Purification of this compound
The extraction and purification of this compound from fungal cultures involve standard natural product chemistry techniques.
-
Extraction from Liquid Culture:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate with a non-polar solvent such as ethyl acetate.
-
Extract the mycelium separately with a polar solvent like methanol, followed by partitioning with ethyl acetate.
-
Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain a crude extract.[9][10]
-
-
Purification:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound and Dehydrothis compound.
-
Combine the fractions containing the target compounds and further purify using techniques like preparative HPLC if necessary.[1]
-
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound in fungal extracts.
-
Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable. For more sensitive and specific detection, an HPLC system coupled with a Mass Spectrometer (MS) can be used.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile or methanol is common for separating pyranonaphthoquinones.
-
Detection: The detection wavelength should be set at the maximum absorbance of this compound, which can be determined by acquiring a UV spectrum of a purified standard.
-
Quantification: Create a calibration curve by injecting known concentrations of a purified this compound standard. The concentration of this compound in the fungal extracts can then be determined by comparing their peak areas to the calibration curve.
| Parameter | HPLC-UV |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A time-dependent linear gradient from low to high percentage of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV spectrum of this compound standard |
| Injection Volume | 10-20 µL |
Table 2: Representative HPLC Parameters for this compound Quantification. This table provides a starting point for developing an HPLC method for the analysis of this compound. Method optimization will be required for specific applications.
Biosynthesis of this compound
This compound belongs to the polyketide class of secondary metabolites. Its biosynthesis is therefore presumed to follow the general principles of polyketide synthesis, which involves the head-to-tail condensation of acetyl-CoA and malonyl-CoA units by a Polyketide Synthase (PKS) enzyme.
4.1. Putative Biosynthetic Pathway
While the specific gene cluster and enzymatic steps for this compound biosynthesis have not been fully elucidated, a putative pathway can be proposed based on the biosynthesis of other fungal aromatic polyketides.
-
Polyketide Chain Assembly: A Type I iterative PKS enzyme catalyzes the condensation of one acetyl-CoA starter unit with several malonyl-CoA extender units to form a linear polyketide chain.
-
Cyclization and Aromatization: The reactive polyketide chain undergoes a series of enzyme-catalyzed or spontaneous cyclization and aromatization reactions to form the core naphthoquinone scaffold.
-
Tailoring Reactions: A series of post-PKS tailoring enzymes, such as oxidoreductases, methyltransferases, and glycosyltransferases, modify the naphthoquinone core to produce the final this compound structure. The formation of Dehydrothis compound likely involves an oxidation step.
Figure 2: A putative biosynthetic pathway for this compound, starting from precursor units and proceeding through polyketide synthesis and tailoring reactions.
Regulation of this compound Production
The production of secondary metabolites in fungi is tightly regulated by a complex network of signaling pathways and transcription factors. While specific regulatory mechanisms for this compound are not yet known, general principles of fungal secondary metabolism regulation are likely to apply.
-
Environmental Factors: The production of this compound can be influenced by culture conditions such as nutrient availability (carbon and nitrogen sources), pH, temperature, and aeration.
-
Global Regulators: Broad-domain transcription factors, such as those of the Velvet complex (e.g., LaeA), are known to control the expression of multiple secondary metabolite gene clusters in response to environmental cues.
-
Pathway-Specific Transcription Factors: The this compound biosynthetic gene cluster is likely to contain one or more pathway-specific transcription factors that directly regulate the expression of the biosynthetic genes within the cluster.
Figure 3: A conceptual diagram illustrating the potential regulatory pathways influencing this compound production in fungi.
Future Directions
While significant progress has been made in identifying this compound-producing fungi, several areas warrant further investigation:
-
Screening for New Producers: A systematic screening of diverse fungal genera, particularly endophytes, could lead to the discovery of novel and high-yielding this compound-producing strains.
-
Yield Optimization: A detailed investigation into the effects of various culture parameters on this compound production is needed to optimize yields for potential industrial applications.
-
Elucidation of the Biosynthetic Pathway: The identification and characterization of the complete this compound biosynthetic gene cluster will provide valuable insights into its formation and open up possibilities for synthetic biology approaches to enhance production or generate novel derivatives.
-
Investigation of Regulatory Networks: Understanding the specific signaling pathways and transcription factors that control this compound biosynthesis will be crucial for developing strategies to rationally engineer fungal strains for improved production.
This technical guide provides a solid foundation for researchers and drug development professionals interested in this compound. The detailed protocols and conceptual frameworks presented herein are intended to facilitate further research and unlock the full potential of this promising bioactive compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Torula herbarum - Wikipedia [en.wikipedia.org]
- 3. library.bustmold.com [library.bustmold.com]
- 4. Frontiers | Genome-Wide Analysis of Corynespora cassiicola Leaf Fall Disease Putative Effectors [frontiersin.org]
- 5. trace.tennessee.edu [trace.tennessee.edu]
- 6. researchgate.net [researchgate.net]
- 7. Characteristics of Corynespora cassiicola, the causal agent of tobacco Corynespora leaf spot, revealed by genomic and metabolic phenomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temperature and Humidity Regulate Sporulation of Corynespora cassiicola That Is Associated with Pathogenicity in Cucumber (Cucumis sativus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Enigmatic Biosynthesis of Herbarin: An Uncharted Fungal Polyketide Pathway
For Researchers, Scientists, and Drug Development Professionals
Herbarin, a polyketide metabolite produced by various fungi, including Torula herbarum and Phoma herbarum, has garnered interest for its potential biological activities.[1] Despite its discovery and the characterization of related compounds such as dehydrothis compound, the intricate biosynthetic pathway leading to this compound remains largely unelucidated in publicly accessible scientific literature. This technical guide synthesizes the current, albeit limited, understanding of this compound's origins and outlines the general methodologies and logical workflows that would be employed to fully characterize its biosynthesis.
This compound: A Fungal Polyketide
This compound belongs to the vast family of polyketides, which are secondary metabolites synthesized by a class of enzymes known as polyketide synthases (PKSs). These enzymes iteratively condense small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a long poly-β-keto chain. This chain then undergoes a series of modifications, including cyclization, reduction, and other tailoring reactions, to yield the final, structurally diverse polyketide. While it is confirmed that this compound is a product of a PKS pathway, the specific type of PKS and the subsequent tailoring enzymes involved in its formation are yet to be identified.
Proposed General Biosynthetic Pathway
Based on the known principles of fungal polyketide biosynthesis, a hypothetical pathway for this compound can be proposed. This would involve a multi-domain PKS enzyme responsible for the assembly of the polyketide backbone, followed by a series of post-PKS modifications by tailoring enzymes.
Caption: Hypothetical biosynthetic pathway of this compound, involving a Polyketide Synthase (PKS) and subsequent tailoring enzymes.
Elucidating the Pathway: A Methodological Approach
The full characterization of the this compound biosynthetic pathway would necessitate a multi-faceted approach combining genomics, molecular biology, and analytical chemistry.
Genome Mining for the Biosynthetic Gene Cluster
The genes encoding the enzymes for a specific secondary metabolite are often clustered together in the fungal genome, forming a biosynthetic gene cluster (BGC). Identifying this cluster is the first critical step.
References
Herbarin: A Technical Whitepaper on its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Herbarin, a naturally occurring pyranonaphthoquinone derivative isolated from endophytic fungi, has demonstrated a range of biological activities, including antimicrobial and cytotoxic effects. This document provides a comprehensive technical overview of the known biological activities of this compound and its related compound, Dehydrothis compound. It includes a summary of quantitative data, detailed experimental protocols for the key bioassays performed, and visualizations of experimental workflows and a proposed mechanism of action based on computational modeling. This whitepaper is intended to serve as a resource for researchers and professionals in drug discovery and development who are interested in the therapeutic potential of this compound.
Introduction
This compound is a secondary metabolite produced by various endophytic fungi, including those from the Chaetosphaeronema and Torula genera.[1] As a member of the pyranonaphthoquinone class of compounds, this compound has attracted interest for its potential bioactive properties. This guide synthesizes the available scientific data on this compound's biological activities, with a focus on its antimicrobial and cytotoxic effects.
Quantitative Data on Biological Activities
The known biological activities of this compound and its derivative, Dehydrothis compound, are summarized in the tables below. The data is primarily derived from studies on isolates from Chaetosphaeronema sp..
Table 1: Antimicrobial Activity of this compound
| Compound | Test Organism | Method | Result (MIC) | Citation |
| This compound | Staphylococcus aureus NBRC100910 | Broth Microdilution | 100 µg/mL | [1] |
Note: MIC stands for Minimum Inhibitory Concentration.
Table 2: Cytotoxic Activity of this compound and Dehydrothis compound
| Compound | Cell Line | Cell Type | Method | Result (IC50) | Citation |
| This compound | MCF-7 | Human Breast Adenocarcinoma | MTT Assay | 288 µg/mL | [1] |
| Dehydrothis compound | MCF-7 | Human Breast Adenocarcinoma | MTT Assay | 811.3 µg/mL | [1] |
| This compound | MRC-5 | Normal Human Fetal Lung Fibroblast | MTT Assay | > 1000 µg/mL (low toxicity) | [1] |
| Dehydrothis compound | MRC-5 | Normal Human Fetal Lung Fibroblast | MTT Assay | > 1000 µg/mL (low toxicity) | [1] |
Note: IC50 is the half maximal inhibitory concentration. A higher IC50 value indicates lower cytotoxicity. Both compounds showed reduced cytotoxicity against the normal cell line MRC-5, with toxicity not exceeding 45.3% at the concentrations tested.[1]
Table 3: Antiviral Activity of Dehydrothis compound
| Compound | Virus | Method | Result | Citation |
| Dehydrothis compound | Hepatitis A Virus (HAV) | Cytopathic Effect (CPE) Reduction Assay | 90% protection | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on the methods described by Osman et al. (2018) and standard laboratory procedures.[1]
Isolation and Purification of this compound
This compound is typically isolated from the fermentation broth of the producing fungal strain.
-
Fungal Culture: The endophytic fungus (Chaetosphaeronema sp.) is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB), for a specified period to allow for the production of secondary metabolites.
-
Extraction: The culture filtrate is extracted with an organic solvent, typically ethyl acetate. The organic phase, containing the secondary metabolites, is then separated from the aqueous phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., n-hexane and ethyl acetate) of increasing polarity.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Final Purification: Fractions containing this compound are pooled and may be subjected to further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against susceptible microorganisms.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of this compound: A stock solution of this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria, no this compound) and negative (broth only) controls are included on the plate.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7) and normal cells (e.g., MRC-5) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment with this compound: The cell culture medium is replaced with fresh medium containing various concentrations of this compound.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Addition of MTT Reagent: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3-4 hours.
-
Solubilization of Formazan: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Antiviral Assay (Cytopathic Effect Reduction Assay)
This assay is used to evaluate the ability of a compound to protect cells from the cytopathic effects of a virus.
-
Cell Seeding: A suitable host cell line for the virus (e.g., Vero cells for Hepatitis A Virus) is seeded in a 96-well plate.
-
Compound and Virus Addition: The cells are treated with different concentrations of the test compound (Dehydrothis compound) and subsequently infected with a known titer of the virus.
-
Controls: Controls include uninfected cells, infected untreated cells, and cells treated with a known antiviral drug.
-
Incubation: The plates are incubated for a period sufficient for the virus to cause a cytopathic effect in the untreated infected cells.
-
Assessment of Cytopathic Effect (CPE): The cells are observed microscopically for the presence of CPE (e.g., cell rounding, detachment). The percentage of protection is calculated by comparing the CPE in treated wells to that in the untreated virus control wells. This can also be quantified using a cell viability assay like the MTT assay.
Visualizations: Workflows and Proposed Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and a computationally predicted mechanism of action for this compound.
Caption: Workflow for the isolation and biological evaluation of this compound.
Caption: Predicted mechanism of this compound's cytotoxic action via DNA Topoisomerase I inhibition.
Signaling Pathways and Mechanism of Action
Antimicrobial Mechanism
The precise mechanism of this compound's antimicrobial action against Staphylococcus aureus has not been experimentally elucidated. Further research is required to determine its specific cellular targets and pathways.
Cytotoxic Mechanism and Potential Signaling Pathway Involvement
Direct experimental evidence for the signaling pathways affected by this compound is currently unavailable. However, in silico docking studies have provided a hypothesis for its mechanism of cytotoxic action.[1]
Computational Prediction: A molecular docking study predicted that this compound has a high affinity for binding to human DNA topoisomerase I.[1] This enzyme plays a crucial role in DNA replication, transcription, and repair by catalyzing the relaxation of supercoiled DNA. Inhibition of topoisomerase I can lead to the accumulation of DNA strand breaks, which in turn can trigger apoptosis (programmed cell death) in cancer cells.
It is important to emphasize that this proposed mechanism is based on computational modeling and requires experimental validation. No in vitro or in vivo studies have yet confirmed that this compound directly inhibits DNA topoisomerase I or that this is the primary mechanism for its observed cytotoxicity against MCF-7 cells.
Antiviral Mechanism
The mechanism by which Dehydrothis compound exerts its protective effect against Hepatitis A virus has not been determined. Further studies are needed to understand at which stage of the viral life cycle it acts.
Conclusion and Future Directions
This compound and its derivative, Dehydrothis compound, exhibit promising antimicrobial and cytotoxic activities with selectivity for cancer cells over normal cells. The available quantitative data provides a foundation for further investigation into their therapeutic potential. However, significant gaps in our understanding of their mechanisms of action and effects on specific signaling pathways remain.
Future research should focus on:
-
Experimental validation of the predicted interaction between this compound and DNA topoisomerase I.
-
Elucidation of the specific signaling pathways involved in this compound-induced cytotoxicity and apoptosis in cancer cells.
-
Determination of the antimicrobial mechanism of action of this compound against Staphylococcus aureus.
-
Investigation of the antiviral mechanism of Dehydrothis compound.
-
In vivo studies to evaluate the efficacy and safety of this compound and its derivatives in animal models.
Addressing these research questions will be crucial for advancing the development of this compound and related compounds as potential therapeutic agents.
References
The Phytotoxic Role of Herbarin and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herbarin and its structurally related analogs, such as Herbarumin I, are nonenolide lactones produced by the fungus Phoma herbarum[1][2]. These natural products have garnered interest for their phytotoxic properties, presenting potential as bioherbicides. This technical guide provides an in-depth overview of the phytotoxic effects of Herbarumin I, including quantitative data, detailed experimental protocols, and a proposed mechanism of action. Due to the limited specific data on this compound, this guide will focus on the more extensively studied analog, Herbarumin I, as a representative of this class of phytotoxins.
Phytotoxic Effects of Herbarumin I: Quantitative Data
The phytotoxic activity of Herbarumin I has been evaluated through various bioassays. The following table summarizes the key quantitative findings from a study by Tyutereva et al. (2023), which investigated the effects of Herbarumin I on Cirsium arvense and Arabidopsis thaliana.
| Parameter | Plant Species | Concentration | Observation | Quantitative Data |
| Necrotic Tissue Area | Cirsium arvense | 2 mg/mL | Necrotic lesions on punctured leaf discs after 48h incubation in light. | ~20% of disc area damaged[3]. |
| Arabidopsis thaliana | 2 mg/mL | Necrotic lesions on punctured leaf discs after 48h incubation in light. | ~50% of disc area damaged[3]. | |
| Pigment Content | Cirsium arvense | 2 mg/mL | Reduction in chlorophyll b and carotenoid concentrations in leaf discs after 48h. | Significant decrease[3]. |
| Arabidopsis thaliana | 2 mg/mL | Reduction in chlorophyll a, chlorophyll b, and carotenoid concentrations in leaf discs after 48h in light. | Contents lowered to <30% of control[3]. | |
| Electrolyte Leakage | Cirsium arvense | 2 mg/mL | Increased electrolyte leakage from leaf discs after 48h in light, indicating loss of membrane integrity. | Comparable to Stagonolide A-induced leakage[3]. |
| Arabidopsis thaliana | 2 mg/mL | Increased electrolyte leakage from leaf discs after 48h in light. | Comparable to Stagonolide A-induced leakage[3]. | |
| Mitochondrial Membrane Potential | Arabidopsis thaliana | 50 µg/mL | Partial plasmolysis in some root elongation zone cells after 8h. | Milder effect compared to Stagonolide A[3][4]. |
Proposed Mechanism of Action: Inhibition of Carotenoid Biosynthesis
The primary mechanism of action for Herbarumin I's phytotoxicity is proposed to be the inhibition of carotenoid biosynthesis[3][4]. This hypothesis is supported by the observed bleaching of leaf tissues and the significant reduction in carotenoid content in treated plants[3]. Carotenoids are essential pigments in plants that play a crucial role in photoprotection by quenching reactive oxygen species (ROS) generated during photosynthesis.
Inhibition of carotenoid biosynthesis would lead to an accumulation of ROS, causing oxidative stress and subsequent damage to cellular components, including chlorophyll, proteins, and lipids. This oxidative damage ultimately results in the observed necrosis and loss of membrane integrity (electrolyte leakage)[3].
The following diagram illustrates the proposed signaling pathway for Herbarumin I-induced phytotoxicity.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the phytotoxicity of Herbarumin I.
Leaf Puncture Assay
This assay assesses the direct phytotoxic effect of a compound on leaf tissue.
Workflow Diagram:
Methodology:
-
Plant Material: Fully expanded leaves from healthy, greenhouse-grown plants (e.g., Cirsium arvense, Arabidopsis thaliana).
-
Preparation of Leaf Discs: Excise 1 cm diameter discs from the leaves, avoiding the midrib.
-
Puncturing: Create a small wound in the center of each leaf disc using a sterile needle.
-
Assay Setup: Place the punctured leaf discs on moist filter paper in a Petri dish.
-
Treatment: Apply a small volume (e.g., 10 µL) of the Herbarumin I test solution (e.g., 2 mg/mL in 5% DMSO) directly to the puncture wound. A control group should be treated with the solvent alone.
-
Incubation: Incubate the Petri dishes for 48 hours under controlled conditions, with separate setups for continuous light and darkness.
-
Data Collection: After incubation, visually assess and quantify the area of necrotic or bleached tissue around the puncture site. This can be done using image analysis software.
Pigment Content Analysis
This protocol measures the effect of Herbarumin I on the concentration of photosynthetic pigments.
Methodology:
-
Sample Collection: Collect leaf discs from both treated and control groups after the incubation period of the leaf puncture assay.
-
Pigment Extraction: Homogenize the leaf tissue in 100% acetone.
-
Centrifugation: Centrifuge the homogenate to pellet the cell debris.
-
Spectrophotometry: Measure the absorbance of the supernatant at 470 nm (carotenoids), 645 nm (chlorophyll b), and 662 nm (chlorophyll a).
-
Calculation: Use the following equations (for acetone) to calculate the pigment concentrations:
-
Chlorophyll a (µg/mL) = 11.75 x A662 - 2.35 x A645
-
Chlorophyll b (µg/mL) = 18.61 x A645 - 3.96 x A662
-
Carotenoids (µg/mL) = (1000 x A470 - 2.27 x Chl a - 81.4 x Chl b) / 227
-
Electrolyte Leakage Assay
This assay determines the extent of cell membrane damage by measuring the leakage of ions from the tissue.
Methodology:
-
Sample Collection: Use leaf discs from the leaf puncture assay (both treated and control).
-
Washing: Gently rinse the leaf discs with deionized water to remove any surface contaminants and electrolytes released during cutting.
-
Incubation: Place a known number of leaf discs (e.g., 5-10) in a test tube containing a specific volume of deionized water (e.g., 10 mL).
-
Initial Conductivity Measurement (C1): After a set incubation period at room temperature (e.g., 2-4 hours) with gentle agitation, measure the electrical conductivity of the solution.
-
Total Conductivity Measurement (C2): Boil the test tubes containing the leaf discs for a short period (e.g., 10-15 minutes) to cause complete cell rupture and release of all electrolytes. Cool the solution to room temperature and measure the final electrical conductivity.
-
Calculation: Calculate the percentage of electrolyte leakage using the formula:
-
Electrolyte Leakage (%) = (C1 / C2) x 100
-
Conclusion
Herbarumin I, a phytotoxin from Phoma herbarum, demonstrates significant herbicidal potential, primarily through the proposed inhibition of carotenoid biosynthesis. This leads to oxidative stress, chlorophyll degradation, and loss of cell membrane integrity, ultimately causing necrosis in susceptible plants. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the phytotoxic properties of this compound, Herbarumin I, and other related nonenolide lactones. Future research should focus on elucidating the specific molecular targets within the carotenoid biosynthesis pathway and identifying the detailed signaling cascades that are triggered in response to Herbarumin I exposure. Such studies will be crucial for the potential development of novel, bio-based herbicides.
References
- 1. A new phytotoxic nonenolide from Phoma herbarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Phytotoxic Nonenolides, Stagonolide A and Herbarumin I, on Physiological and Biochemical Processes in Leaves and Roots of Sensitive Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preliminary Cytotoxicity Screening of Herbarin: A Methodological Overview in the Absence of Specific Data
To Researchers, Scientists, and Drug Development Professionals,
This document aims to provide a comprehensive technical guide on the methodologies that would be employed for the preliminary cytotoxicity screening of a natural compound such as Herbarin. To date, a thorough review of publicly available scientific literature reveals a notable absence of specific studies detailing the cytotoxic properties of this compound against cancer cell lines. While the compound this compound, a benzoisochromanequinone, and its analogues like Dehydrothis compound have been identified from endophytic fungi and noted for antimicrobial activities, their potential as cytotoxic agents remains largely unexplored in published research.[1][2]
Therefore, this guide will proceed by outlining the established experimental protocols and conceptual frameworks that would be necessary to conduct such a preliminary screening. The information presented is based on standardized methodologies prevalent in the fields of cancer research and natural product drug discovery.
Hypothetical Experimental Design for this compound Cytotoxicity Screening
A typical preliminary cytotoxicity screening of a novel compound like this compound would involve a series of well-defined experiments to determine its potential as an anticancer agent. The general workflow for such an investigation is outlined below.
Caption: General workflow for the preliminary cytotoxicity screening of a novel compound.
Detailed Experimental Protocols
The following sections describe the standard protocols that would be utilized in the cytotoxicity screening of this compound.
Cell Lines and Culture Conditions
A panel of human cancer cell lines representing different tumor types would be selected. For instance, this could include:
-
MCF-7: Breast adenocarcinoma
-
A549: Lung carcinoma
-
HeLa: Cervical carcinoma
-
HT-29: Colorectal adenocarcinoma
In addition, a non-cancerous cell line, such as human dermal fibroblasts (HDF) or lung fibroblast cell line (MRC-5), would be used to assess the selectivity of this compound's cytotoxic effects.
Cells would be cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cultures would be maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol:
-
Cell Seeding: Cells would be seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound would be prepared in dimethyl sulfoxide (DMSO) and diluted to various concentrations in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Cells would be treated with a range of this compound concentrations for 24, 48, and 72 hours.
-
MTT Incubation: After the incubation period, the medium would be replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium would be removed, and the formazan crystals would be dissolved in DMSO or isopropanol.
-
Absorbance Measurement: The absorbance would be measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability would be calculated relative to untreated control cells. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, would be determined by plotting a dose-response curve.
Data Presentation
The quantitative data obtained from the cytotoxicity assays would be summarized in tables for clear comparison.
Table 1: Hypothetical IC50 Values (µM) of this compound against Various Cell Lines
| Cell Line | 24 hours | 48 hours | 72 hours |
|---|---|---|---|
| MCF-7 | Data not available | Data not available | Data not available |
| A549 | Data not available | Data not available | Data not available |
| HeLa | Data not available | Data not available | Data not available |
| HT-29 | Data not available | Data not available | Data not available |
| MRC-5 | Data not available | Data not available | Data not available |
Table 2: Hypothetical Selectivity Index of this compound
| Cell Line | Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells) |
|---|---|
| MCF-7 | Data not available |
| A549 | Data not available |
| HeLa | Data not available |
| HT-29 | Data not available |
A higher SI value indicates a greater selectivity of the compound for cancer cells over normal cells.
Potential Signaling Pathways for Investigation
Should this compound exhibit significant and selective cytotoxicity, subsequent studies would focus on elucidating its mechanism of action. A primary focus would be to determine if this compound induces apoptosis (programmed cell death), a common mechanism for anticancer drugs.
References
Physicochemical Properties of Herbarin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herbarin is a naturally occurring naphthoquinone pigment that has garnered interest within the scientific community for its potential biological activities. A thorough understanding of its physicochemical properties is fundamental for its isolation, characterization, and the development of potential therapeutic applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential interactions with cellular signaling pathways.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing everything from solubility and absorption to its interaction with molecular targets. The known properties of this compound are summarized below.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₆ | PubChem CID: 44445721 |
| Molecular Weight | 304.29 g/mol | PubChem CID: 44445721 |
| Melting Point | Not experimentally determined in searched literature. | - |
| Boiling Point | 548.47 °C (estimated) | PubChem CID: 44445721 |
| Solubility | Soluble in water (1436 mg/L at 25 °C, estimated) | FlavScents |
| pKa | Not experimentally determined in searched literature. | - |
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug development and research. The following are detailed methodologies for key experiments.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Principle: A small, finely powdered sample of the compound is heated slowly at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.[1]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.[2]
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.[1]
-
Heating: The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[1]
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.[3]
Principle: A micro-boiling point determination method, suitable for small sample quantities, involves heating the liquid in a small tube with an inverted capillary tube. As the liquid is heated, air is expelled from the capillary. Upon cooling, the liquid will be drawn into the capillary tube at the boiling point.[3]
Apparatus:
-
Thiele tube or other heating bath (e.g., oil bath)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Sample Preparation: A few drops of liquid this compound are placed in a small test tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the liquid.
-
Apparatus Assembly: The test tube is attached to a thermometer using a rubber band. The assembly is then placed in a Thiele tube or an oil bath, ensuring the sample is immersed in the heating medium.[3]
-
Heating: The heating bath is heated gently. A stream of bubbles will be observed emerging from the open end of the capillary tube as the air inside expands and is expelled.
-
Observation: Heating is continued until a continuous and rapid stream of bubbles is observed. The heat source is then removed. As the apparatus cools, the bubbling will slow down and eventually stop. The temperature at which the liquid is drawn into the capillary tube is the boiling point of the substance.[3]
Determination of pKa (Acid Dissociation Constant)
The pKa is a measure of the strength of an acid in solution. It is the pH at which the acid is 50% dissociated.
Principle: Spectrophotometric pKa determination is a common method for compounds that possess a chromophore and exhibit different UV-Vis absorption spectra for their protonated and deprotonated forms. By measuring the absorbance of the compound in a series of buffer solutions with known pH values, the pKa can be determined from the resulting titration curve.[4]
Apparatus:
-
UV-Vis spectrophotometer
-
pH meter (calibrated)
-
A series of buffer solutions with a range of pH values
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solutions: A stock solution of this compound is prepared in a suitable solvent. A series of solutions are then prepared by diluting the stock solution in different buffer solutions covering a wide pH range.
-
Spectrophotometric Measurement: The UV-Vis spectrum of each solution is recorded. The wavelength of maximum absorbance (λmax) for both the acidic and basic forms of this compound is identified.[4]
-
Data Analysis: The absorbance at a selected wavelength (where the difference in absorbance between the acidic and basic forms is significant) is plotted against the pH of the buffer solutions.
-
pKa Determination: The pKa is the pH at the inflection point of the resulting sigmoidal curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at each pH where both species are present.[4]
Signaling Pathways and Logical Relationships
While specific signaling pathways directly modulated by this compound have not been extensively elucidated in the available literature, many natural products with similar structural motifs (e.g., quinones) are known to interact with various cellular signaling cascades. These interactions are often central to their biological activities, such as anti-cancer and anti-inflammatory effects.[5][6]
General Experimental Workflow for Investigating Bioactivity
The following diagram illustrates a typical workflow for investigating the biological activity of a natural product like this compound.
Caption: A generalized workflow for the discovery and development of bioactive natural products.
Potential Signaling Pathways Modulated by Natural Products
Natural compounds often exert their effects by modulating key signaling pathways involved in cell proliferation, inflammation, and apoptosis. The diagram below illustrates some of the common pathways targeted by such compounds.[7][8]
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ishigirl.tripod.com [ishigirl.tripod.com]
- 5. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of Anti-Inflammatory Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 8. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Herbarin and its Natural Derivatives: A Technical Guide for Drug Discovery and Development
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Herbarin is a naturally occurring pyranonaphthoquinone produced by various endophytic fungi. This compound, along with its key natural derivatives, Dehydrothis compound and O-methylthis compound, has garnered interest within the scientific community for its potential therapeutic applications. Exhibiting a range of biological activities, including anticancer and antimicrobial properties, these molecules represent promising scaffolds for drug development. This technical guide provides a comprehensive overview of this compound and its derivatives, detailing their biological activities through quantitative data, outlining potential mechanisms of action and associated signaling pathways, and providing in-depth experimental protocols for their isolation and evaluation.
Introduction: The Pyranonaphthoquinone Core
This compound and its analogues belong to the pyranonaphthoquinone class of secondary metabolites. These compounds are characterized by a fused ring system derived from a naphthoquinone core. The primary natural sources of these compounds are endophytic fungi, particularly species from the genera Chaetosphaeronema and Torula, which reside symbiotically within plant tissues[1]. The investigation into these fungal metabolites is part of a broader effort in drug discovery to explore novel chemical structures from unique biological niches[2].
Natural Derivatives of this compound:
-
This compound: The parent compound of this series.
-
Dehydrothis compound: An oxidized derivative of this compound, also isolated as a major bioactive product from Chaetosphaeronema sp.[2].
-
O-methylthis compound: A methylated derivative produced by Torula species[1].
Biological Activity and Quantitative Data
The therapeutic potential of this compound and its derivatives has been evaluated through various in vitro assays. The following tables summarize the key quantitative data available to date.
Anticancer and Cytotoxic Activity
This compound and Dehydrothis compound have demonstrated cytotoxic effects against cancer cell lines, with a notable selectivity observed when compared to normal cell lines. An in silico analysis suggests a favorable drug-like nature for this compound[2].
Table 1: Cytotoxicity (IC₅₀) of this compound and Dehydrothis compound
| Compound | Cell Line | Cell Type | IC₅₀ (µg/mL) | Source |
|---|---|---|---|---|
| This compound | MCF-7 | Human Breast Adenocarcinoma | 288 | [2] |
| MRC-5 | Normal Human Fetal Lung Fibroblast | > 1000 (Low toxicity noted) | [2] | |
| Dehydrothis compound | MCF-7 | Human Breast Adenocarcinoma | 811.3 | [2] |
| | MRC-5 | Normal Human Fetal Lung Fibroblast | > 1000 (Low toxicity noted) |[2] |
Antimicrobial and Antiviral Activity
This compound demonstrates targeted antibacterial activity, while Dehydrothis compound shows moderate broad-spectrum antibacterial effects and significant antiviral potential[1][2].
Table 2: Antimicrobial and Antiviral Activity of this compound and Dehydrothis compound
| Compound | Activity Type | Organism/Virus | Quantitative Data | Source |
|---|---|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus NBRC100910 | MIC = 100 µg/mL | [1] |
| Dehydrothis compound | Antibacterial | Gram-positive & Gram-negative bacteria | Moderate activity (specific MICs not reported) | [2] |
| Dehydrothis compound | Antiviral | Hepatitis A Virus (HAV) | 90% protection percentage in VERO cells |[2] |
Mechanism of Action and Signaling Pathways
While the precise mechanisms of this compound are still under investigation, in silico and comparative studies of related naphthoquinones provide significant insights into their potential modes of action.
Proposed Anticancer Mechanism
Docking studies predict distinct molecular targets for this compound and Dehydrothis compound, suggesting they may induce cytotoxicity through different pathways[2].
-
This compound: Is proposed to bind with human DNA topoisomerase I . Topoisomerases are critical enzymes that manage DNA topology during replication and transcription. Their inhibition leads to DNA strand breaks and ultimately triggers apoptosis[2][3].
-
Dehydrothis compound: Is predicted to bind to human heat shock protein 90 (Hsp90) . Hsp90 is a molecular chaperone required for the stability and function of numerous client proteins that are essential for tumor cell growth, proliferation, and survival. Inhibition of Hsp90 leads to the degradation of these oncoproteins[2].
General Naphthoquinone-Related Signaling Pathways
Naphthoquinones as a class are known to modulate several key signaling pathways involved in cancer cell survival and proliferation. While not yet confirmed for this compound specifically, the PI3K/Akt/mTOR pathway is a common target[4][5]. This pathway is central to regulating cell growth, metabolism, and survival. Its inhibition by anticancer agents can effectively halt proliferation and induce apoptosis.
Experimental Protocols
The following sections provide detailed methodologies for the isolation, characterization, and biological evaluation of this compound and its derivatives.
General Workflow: From Fungus to Bioactive Compound
The overall process involves isolating the source fungus, scaling up its culture, extracting the secondary metabolites, and purifying the target compounds for subsequent bioassays.
Protocol 1: Isolation and Purification of this compound
This protocol is adapted from methodologies used for isolating secondary metabolites from endophytic fungi[2][6][7][8].
-
Fungal Isolation and Cultivation:
-
Collect healthy plant material (e.g., Nepeta septemcrenata)[2].
-
Surface sterilize plant tissues by sequential immersion in 70% ethanol (1 min), 5.3% sodium hypochlorite (5 min), and 70% ethanol (30 sec), followed by rinsing with sterile distilled water[7].
-
Place sterilized plant segments on Potato Dextrose Agar (PDA) plates amended with an antibacterial agent (e.g., chloramphenicol) and incubate at 28°C until fungal mycelia emerge.
-
Isolate distinct fungal morphotypes onto new PDA plates to obtain pure cultures. Identify the fungus (e.g., Chaetosphaeronema sp.) using ITS region sequencing.
-
For mass production, inoculate the pure fungus into flasks containing Potato Dextrose Broth (PDB) and incubate at 27°C for 14-21 days in a shaker incubator[2][8].
-
-
Extraction:
-
Separate the fungal mycelia from the culture broth by filtration.
-
Perform a liquid-liquid extraction of the culture filtrate using an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography on a silica gel stationary phase.
-
Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles[2].
-
Subject the fractions containing the target compounds to further purification using High-Performance Liquid Chromatography (HPLC), preferably on a semi-preparative C18 column, to yield pure this compound and its derivatives.
-
-
Structure Elucidation:
-
Confirm the identity and structure of the purified compounds using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
-
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product[9][10].
-
Cell Culture Preparation:
-
Seed human cancer cells (e.g., MCF-7) into a 96-well microtiter plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the purified compound (e.g., this compound) in Dimethyl Sulfoxide (DMSO). Prepare serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
-
MTT Assay and Measurement:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well[11].
-
Incubate the plate for an additional 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[12].
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm (with a reference wavelength of ~630 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot a dose-response curve of cell viability versus compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol 3: Antimicrobial Susceptibility (MIC Determination)
This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[13].
-
Preparation of Inoculum:
-
Culture the test bacterium (e.g., Staphylococcus aureus) on an appropriate agar plate overnight.
-
Pick several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In the first well of a row, add 50 µL of the compound stock solution (at twice the highest desired test concentration) to the 50 µL of broth.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth (no turbidity) is observed.
-
Optionally, an indicator dye such as resazurin can be added to aid in the determination of viability.
-
Conclusion and Future Directions
This compound and its natural derivatives, Dehydrothis compound and O-methylthis compound, represent a promising class of pyranonaphthoquinones with demonstrated anticancer and antimicrobial activities. The in silico predictions of their molecular targets—DNA topoisomerase I and Hsp90—provide a strong foundation for further mechanistic studies.
Future research should focus on several key areas:
-
Comprehensive Biological Screening: Evaluating the activity of these compounds against a broader panel of cancer cell lines, pathogenic bacteria, and viruses to fully define their therapeutic potential.
-
Mechanism of Action Validation: Moving beyond in silico models to experimentally validate the proposed molecular targets and elucidate the downstream effects on signaling pathways.
-
Biosynthetic Pathway Elucidation: Identifying the genes and enzymes involved in the this compound biosynthetic pathway within the host fungus, which could open avenues for synthetic biology approaches to production.
-
Medicinal Chemistry Optimization: Utilizing the this compound scaffold to synthesize novel analogues with improved potency, selectivity, and pharmacokinetic properties.
This guide consolidates the current knowledge on this compound and provides the necessary technical framework for researchers to advance the study of these intriguing natural products from the laboratory toward potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel proof of concept for capturing the diversity of endophytic fungi preserved in herbarium specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.umpr.ac.id [journal.umpr.ac.id]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
A Technical Review of Herbarin: Current Understanding of its Bioactivity and Future Research Directions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herbarin, a benzoisochromanequinone natural product, has been isolated from endophytic fungi, notably Chaetosphaeronema sp.[1][2]. This technical guide provides a comprehensive review of the existing scientific literature on this compound, focusing on its biological activities, particularly its anticancer and antimicrobial properties. This document summarizes the available quantitative data, outlines putative mechanisms of action, and provides representative experimental protocols. It also highlights the current gaps in knowledge to guide future research endeavors.
Quantitative Biological Data
The primary biological activities reported for this compound and its derivative, dehydrothis compound, are cytotoxicity against cancer cells and antimicrobial effects. The available quantitative data from the literature is summarized below.
| Compound | Biological Activity | Cell Line/Organism | IC50 / MIC | Source |
| This compound | Cytotoxicity | Human Breast Adenocarcinoma (MCF-7) | 288 µg/mL | [1][2] |
| Antimicrobial Activity | Not specified | Weak activity | [1][2] | |
| Dehydrothis compound | Cytotoxicity | Human Breast Adenocarcinoma (MCF-7) | 811.3 µg/mL | [1][2] |
| Antimicrobial Activity | Gram-positive and Gram-negative bacteria | Moderate activity | [1][2] |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not extensively described in the currently available literature. However, this guide provides representative protocols for the key assays mentioned in the literature, based on standard laboratory methodologies.
Cytotoxicity Testing: MTT Assay
The cytotoxic activity of this compound against the MCF-7 human breast cancer cell line was determined using a colorimetric assay, likely the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The following is a representative protocol.
1. Cell Culture and Seeding:
-
MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
2. Compound Treatment:
-
This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial dilutions of this compound are prepared in the culture medium.
-
The medium from the seeded cells is replaced with the medium containing different concentrations of this compound. A vehicle control (medium with DMSO) and a blank control (medium only) are also included.
-
The cells are incubated with the compound for a specified period, typically 24, 48, or 72 hours.
3. MTT Assay and Data Analysis:
-
After the incubation period, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The antimicrobial activity of this compound and dehydrothis compound can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
1. Preparation of Inoculum:
-
A pure culture of the test microorganism (bacterial or fungal strain) is grown on an appropriate agar medium.
-
A few colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final inoculum concentration.
2. Assay Procedure:
-
The test compound is dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing an appropriate broth medium.
-
The standardized microbial inoculum is added to each well.
-
Positive (broth with inoculum) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
3. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Proposed Mechanism of Action and Signaling Pathway
The precise molecular mechanisms underlying this compound's biological activities have not been experimentally elucidated. However, an in silico docking study has suggested a potential mechanism for its cytotoxic effects.
Hypothetical Inhibition of DNA Topoisomerase I
The computational analysis predicted that this compound has an affinity for binding to human DNA topoisomerase I.[1][2] This enzyme plays a crucial role in DNA replication and transcription by relieving torsional stress in the DNA helix. Inhibition of topoisomerase I can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis (programmed cell death).
Based on this in silico evidence, a hypothetical signaling pathway for this compound-induced cytotoxicity is proposed below. It is critical to note that this pathway requires experimental validation.
Caption: Proposed mechanism of this compound-induced apoptosis via inhibition of DNA Topoisomerase I.
Experimental Workflow for Mechanism Validation
To validate the proposed mechanism of action and further investigate the cellular effects of this compound, the following experimental workflow is recommended.
Caption: Experimental workflow for validating the mechanism of action of this compound.
Gaps in Current Knowledge and Future Directions
The current body of literature on this compound is limited, presenting several opportunities for further research:
-
Elucidation of Antimicrobial Spectrum: The specific microorganisms susceptible to this compound and dehydrothis compound, along with their respective MIC values, need to be determined.
-
Experimental Validation of Mechanism of Action: The predicted interaction between this compound and DNA topoisomerase I requires experimental confirmation using enzymatic assays.
-
Identification of Signaling Pathways: The downstream signaling cascades affected by this compound in cancer cells are unknown. Investigating these pathways will provide a more complete understanding of its anticancer effects.
-
In Vivo Efficacy and Toxicity: The therapeutic potential of this compound needs to be evaluated in animal models to assess its efficacy, pharmacokinetics, and safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the discovery of more potent and selective compounds.
Conclusion
This compound has emerged as a natural product with potential anticancer and antimicrobial activities. While preliminary data is promising, significant research is required to fully characterize its biological effects and therapeutic potential. The information and proposed experimental workflows provided in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery to advance the study of this intriguing molecule.
References
Unable to Proceed: No Scientific Information Found for "Herbarin"
Following a comprehensive search of scientific and academic databases, we have been unable to identify any compound or therapeutic agent specifically named "Herbarin." The initial search yielded results pertaining to general herbal medicine, herbarium collection protocols, and similarly named but distinct substances such as Heparin.
This absence of specific data makes it impossible to fulfill the request for an in-depth technical guide on "this compound," as there is no quantitative data, experimental protocols, or established signaling pathways to report.
It is possible that "this compound" may be a novel or proprietary name not yet in the public scientific domain, a regional or alternative name for a different compound, or a misspelling of another therapeutic agent.
We recommend verifying the name and any alternative nomenclature for the compound of interest. Should a more common or scientific name be available, we would be pleased to conduct a new search and provide the requested technical whitepaper.
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Herbarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herbarin is a naturally occurring benzoisochromanequinone pigment first isolated from the fungus Torula herbarum. It has also been identified as a metabolite in other fungi, including Corynespora cassiicola and endophytic Chaetosphaeronema species. This compound and its derivatives have garnered interest due to their potential biological activities, including weak antibacterial, antifungal, and cytotoxic properties. These application notes provide a comprehensive overview of the methods for the isolation and purification of this compound, along with its physicochemical properties and reported biological activities. The protocols are designed to guide researchers in obtaining and characterizing this compound for further investigation in drug discovery and development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its extraction, purification, and characterization.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₆ | [Narasimhachari & Vining, 1972] |
| Molecular Weight | 304.29 g/mol | [Narasimhachari & Vining, 1972] |
| Appearance | Neutral compound | [1] |
| Compound Class | Benzoisochromanequinone | [Narasimhachari & Vining, 1972] |
Experimental Protocols
The following sections detail the recommended protocols for the isolation and purification of this compound from fungal cultures. The primary methods involve solvent extraction followed by chromatographic techniques.
Protocol 1: Cultivation of this compound-Producing Fungi
This protocol is adapted from the cultivation of Chaetosphaeronema sp., a known producer of this compound.
Materials:
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Selected fungal strain (e.g., Chaetosphaeronema sp., Torula herbarum, or Corynespora cassiicola)
-
Incubator
-
Shaking incubator
-
Sterile flasks
Procedure:
-
Activation of Fungal Strain: Inoculate the fungal strain onto PDA plates and incubate at 28°C for 7-10 days, or until sufficient growth is observed.
-
Seed Culture: Transfer small agar plugs of the actively growing fungus into a flask containing 100 mL of sterile PDB.
-
Incubation of Seed Culture: Incubate the flask at 28°C on a rotary shaker at 150 rpm for 5-7 days.
-
Large-Scale Fermentation: Inoculate a larger volume of PDB (e.g., 1 L) with the seed culture (5-10% v/v).
-
Production Phase: Incubate the large-scale culture at 28°C on a rotary shaker at 150 rpm for 14-21 days to allow for the production of secondary metabolites, including this compound.
Protocol 2: Extraction of this compound
This protocol describes the extraction of this compound from the fungal biomass and culture filtrate.
Materials:
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel)
Procedure:
-
Separation of Biomass and Filtrate: Separate the fungal biomass from the culture broth by filtration.
-
Extraction from Filtrate:
-
Transfer the culture filtrate to a separatory funnel.
-
Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction three times.
-
Combine the organic layers.
-
-
Extraction from Biomass:
-
Homogenize the fungal biomass.
-
Macerate the homogenized biomass in ethyl acetate (e.g., 3 x 500 mL) for 24 hours for each extraction.
-
Filter the extracts and combine them.
-
-
Concentration: Concentrate the combined ethyl acetate extracts from both the filtrate and biomass under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 3: Purification of this compound by Column Chromatography
This protocol outlines the initial purification of this compound from the crude extract using silica gel column chromatography.
Materials:
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Solvents: Hexane, Chloroform, Ethyl Acetate, Methanol
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry packing method with hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of chloroform or the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity. Start with 100% hexane and gradually increase the proportion of ethyl acetate in hexane. A suggested gradient is as follows:
-
Hexane (100%)
-
Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1, v/v)
-
Ethyl Acetate (100%)
-
Ethyl Acetate:Methanol (9:1, v/v)
-
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 20-30 mL).
-
TLC Analysis: Monitor the collected fractions by TLC. Use a suitable solvent system (e.g., Chloroform:Methanol, 95:5, v/v) to develop the plates. Visualize the spots under a UV lamp (254 nm and 365 nm).
-
Pooling of Fractions: Combine the fractions containing this compound based on their TLC profiles. Fractions containing a prominent spot with an Rf value corresponding to pure this compound should be pooled.
-
Concentration: Concentrate the pooled fractions to obtain a partially purified this compound sample.
Protocol 4: High-Performance Liquid Chromatography (HPLC) Purification
For final purification, preparative or semi-preparative HPLC can be employed.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Solvents: Acetonitrile (ACN) and water (both HPLC grade), optionally with 0.1% formic acid or trifluoroacetic acid.
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Dissolve the partially purified this compound fraction in the mobile phase and filter it through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase (e.g., 250 x 10 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile in water. A typical starting condition could be 30% ACN, increasing to 100% ACN over 30-40 minutes.
-
Flow Rate: 2-4 mL/min for a semi-preparative column.
-
Detection: UV detector set at the absorption maxima of this compound (approximately 250 nm, 280 nm, and 350 nm).
-
-
Injection and Fraction Collection: Inject the sample and collect the peak corresponding to this compound based on its retention time.
-
Purity Check: Analyze the collected fraction by analytical HPLC to confirm its purity.
-
Solvent Evaporation: Remove the solvent from the pure fraction under reduced pressure or by lyophilization to obtain pure this compound.
Data Presentation
Table 1: Bioactivity of this compound
| Bioactivity Assay | Test Organism/Cell Line | IC₅₀ / MIC (µg/mL) | Source |
| Antifungal | Candida albicans | > 100 | [Osman et al., 2018] |
| Aspergillus fumigatus | > 100 | [Osman et al., 2018] | |
| Antibacterial | Staphylococcus aureus | 50 | [Osman et al., 2018] |
| Bacillus subtilis | 25 | [Osman et al., 2018] | |
| Escherichia coli | > 100 | [Osman et al., 2018] | |
| Pseudomonas aeruginosa | > 100 | [Osman et al., 2018] | |
| Cytotoxicity | MCF-7 (Human breast adenocarcinoma) | 18.2 | [Osman et al., 2018] |
Table 2: Spectroscopic Data of this compound
Note: The detailed spectroscopic data is based on the original isolation paper by Narasimhachari & Vining (1972), which was not accessible. The following are typical expected values for a compound with the structure of this compound.
| Spectroscopic Technique | Characteristic Data |
| ¹H-NMR (CDCl₃) | Signals corresponding to aromatic protons, methoxy groups, a methyl group, methylene protons, and a hydroxyl proton. Expected chemical shifts (δ, ppm): aromatic protons (δ 6.5-7.5), methoxy protons (δ 3.8-4.0), methylene protons (δ 2.5-3.0 and 4.0-4.5), methyl proton (δ ~1.5), hydroxyl proton (variable). |
| ¹³C-NMR (CDCl₃) | Signals for carbonyl carbons (δ 180-190), aromatic/olefinic carbons (δ 100-160), carbons attached to oxygen (δ 55-80), and aliphatic carbons (δ 20-40). |
| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ corresponding to the molecular weight of 304. Characteristic fragmentation patterns involving the loss of methyl, methoxy, and water moieties. |
| UV-Vis (in Methanol or Ethanol) | Absorption maxima (λmax) are expected in the ranges of 240-260 nm, 270-290 nm, and 340-360 nm, which are characteristic of the benzoisochromanequinone chromophore. |
Visualization of Workflows and Pathways
Experimental Workflow
The overall workflow for the isolation and purification of this compound can be visualized as follows:
Hypothetical Signaling Pathway for Bioactivity
Based on the known mechanisms of action for similar naphthoquinone and benzoisochromanequinone compounds, a hypothetical signaling pathway for the antifungal and cytotoxic effects of this compound is proposed. This pathway involves the induction of oxidative stress, leading to cellular damage and apoptosis.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for the isolation, purification, and initial characterization of this compound. While detailed spectroscopic data from the primary literature remains to be fully compiled, the provided information on chromatographic behavior, bioactivity, and expected spectral characteristics will aid researchers in their efforts to study this promising natural product. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential as a lead compound in drug development.
References
Application Notes and Protocols for Herbarin Extraction from Torula herbarum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the extraction, isolation, and purification of Herbarin, a bioactive secondary metabolite, from the filamentous fungus Torula herbarum. Additionally, this document outlines the known biological activities of this compound and related compounds, along with a proposed mechanism of action.
Introduction
Torula herbarum is a dematiaceous fungus known for producing a variety of secondary metabolites, including the naphthoquinone pigments this compound, Dehydrothis compound, and O-Methylthis compound.[1] this compound (C₁₆H₁₆O₆) and its derivatives have demonstrated a range of biological activities, including weak to moderate antimicrobial and antifungal effects.[1][2] Notably, these compounds have shown significant cytotoxic activity against certain cancer cell lines, indicating their potential for further investigation in drug development.[2] This protocol details the methodology for culturing T. herbarum and subsequently extracting and purifying this compound.
Data Presentation
The following table summarizes the quantitative data associated with this compound and its related compounds, compiled from various studies.
| Compound | Biological Activity | Cell Line | IC₅₀ Value | Reference |
| This compound | Cytotoxicity | Breast Cancer (MCF-7) | 288 µg/ml | [1] |
| Dehydrothis compound | Cytotoxicity | Breast Cancer (MCF-7) | 811.3 µg/ml | [1] |
| This compound | Antimicrobial | Staphylococcus aureus NBRC100910 | 100 µg/ml (MIC) | [3] |
| Dehydrothis compound | Antiviral | Hepatitis A Virus | 90% protection | [1] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the cultivation of Torula herbarum and the subsequent extraction and purification of this compound.
Part 1: Cultivation of Torula herbarum
-
Media Preparation: Prepare a suitable liquid culture medium such as Czapek-Dox broth or Malt Extract Broth. A synthetic medium optimized for pigment production can also be formulated based on nutritional studies, which have shown tyrosine and levulose to be effective nitrogen and carbon sources, respectively.
-
Inoculation: Inoculate the sterilized liquid medium with a pure culture of Torula herbarum.
-
Incubation: Incubate the culture flasks at 24-28°C for approximately 2 weeks.[1] Optimal pigment production is typically observed under these conditions. No growth is observed below 5°C or above 37°C.
-
Biomass Harvesting: After the incubation period, separate the fungal biomass (mycelium) from the culture broth by filtration. The mycelium and the culture filtrate can both be processed for the extraction of secondary metabolites.
Part 2: Extraction of this compound
-
Mycelial Extraction:
-
Dry the harvested mycelium.
-
Pulverize the dried mycelium to a fine powder.
-
Perform a solvent extraction using a suitable organic solvent such as ethyl acetate or chloroform. This can be done through maceration or using a Soxhlet apparatus.
-
-
Culture Filtrate Extraction:
-
Perform a liquid-liquid extraction of the culture filtrate using an immiscible organic solvent like ethyl acetate.
-
Separate the organic layer containing the extracted compounds.
-
-
Concentration: Combine the organic extracts from both the mycelium and the filtrate and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Part 3: Purification of this compound
-
Chromatographic Separation:
-
Subject the crude extract to column chromatography using silica gel as the stationary phase.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
-
Fraction Collection and Analysis:
-
Collect the fractions eluted from the column.
-
Monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
-
Final Purification:
-
Pool the fractions containing this compound and concentrate them.
-
If necessary, perform further purification steps such as preparative TLC or crystallization to obtain pure this compound.
-
-
Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Mandatory Visualization
Experimental Workflow
References
Application Notes and Protocols for the Total Synthesis of Herbarin and its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the total synthesis of Herbarin, a bioactive pyranonaphthoquinone, and its analogues. This document includes detailed experimental protocols for key synthetic steps, a summary of quantitative biological activity data, and a visualization of the proposed signaling pathway.
Introduction
This compound is a naturally occurring pyranonaphthoquinone that has demonstrated a range of biological activities, including antimicrobial and potential anticancer properties. The pyranonaphthoquinone scaffold is a common motif in a variety of bioactive natural products. The total synthesis of this compound and its analogues is a critical step for further pharmacological evaluation, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
Synthetic Strategy Overview
The total synthesis of this compound and its analogues can be achieved through various synthetic routes. A common strategy involves the construction of the naphthoquinone core followed by the annulation of the pyran ring. Key reactions often employed include Diels-Alder cycloadditions, Claisen rearrangements, and transition metal-catalyzed cross-coupling reactions. For the synthesis of chiral analogues, enantioselective methods such as asymmetric aldol reactions can be utilized.
A plausible synthetic approach towards a key intermediate for this compound analogues, such as Nanaomycin A, involves a Keck asymmetric vinylogous Mukaiyama aldol reaction to establish the stereochemistry of the pyran ring.
Experimental Protocols
The following protocols are representative methodologies for the key steps in the synthesis of pyranonaphthoquinone cores, based on established literature for structurally similar compounds.
Protocol 1: Synthesis of a Naphthoquinone Intermediate
This protocol describes the preparation of a functionalized naphthoquinone, a common precursor for pyranonaphthoquinone synthesis.
Materials:
-
Juglone (5-hydroxy-1,4-naphthoquinone)
-
(E)-1,3-Butadiene
-
Dichloromethane (DCM), anhydrous
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve Juglone (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a solution of (E)-1,3-butadiene (1.2 eq) in DCM dropwise.
-
Add BF₃·OEt₂ (1.1 eq) to the reaction mixture and stir at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude product in toluene and add DDQ (1.1 eq).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture, filter to remove the precipitated hydroquinone, and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired naphthoquinone intermediate.
Protocol 2: Pyran Ring Formation via Michael Addition
This protocol outlines the construction of the pyran ring onto the naphthoquinone core.
Materials:
-
Naphthoquinone intermediate from Protocol 1
-
Crotonaldehyde
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the naphthoquinone intermediate (1.0 eq) in anhydrous MeOH in a round-bottom flask.
-
Add crotonaldehyde (1.5 eq) to the solution.
-
Add a catalytic amount of sodium methoxide (0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Neutralize the reaction with a few drops of acetic acid.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the pyranonaphthoquinone product.
Quantitative Data Presentation
The biological activities of this compound and its analogues are summarized in the tables below.
Table 1: Antimicrobial Activity of this compound and Analogues
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus NBRC100910 | 100 | [1] |
MIC: Minimum Inhibitory Concentration
Table 2: Anticancer Activity of Pyranonaphthoquinone Analogues
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Nanaomycin A | HCT116 (Colon) | 0.4 | [2] |
| Nanaomycin A | A549 (Lung) | 4.1 | [2] |
| Nanaomycin A | HL60 (Leukemia) | 0.8 | [2] |
| Plumbagin Derivative 54 | PANC-1 (Pancreatic) | 47.2 (in DMEM), 0.11 (in NDM) | [3] |
| Shikonin Derivative 67 | Various Cancer Cells | 7.75 (average) | [3] |
| Naphthoquinone Derivative 11 | HepG2 (Liver) | 0.15 - 1.55 | [4] |
| Naphthoquinone Derivative 11 | HuCCA-1 (Cholangiocarcinoma) | 0.15 - 1.55 | [4] |
| Naphthoquinone Derivative 11 | A549 (Lung) | 0.15 - 1.55 | [4] |
| Naphthoquinone Derivative 11 | MOLT-3 (Leukemia) | 0.15 - 1.55 | [4] |
IC₅₀: Half-maximal Inhibitory Concentration
Mandatory Visualization
Synthetic Workflow
Caption: General workflow for the total synthesis of this compound analogues.
Proposed Signaling Pathway for Biological Activity
The biological activity of many naphthoquinones is attributed to their ability to induce oxidative stress through the generation of reactive oxygen species (ROS). This can lead to the activation of downstream signaling pathways, ultimately resulting in apoptosis in cancer cells.
Caption: Proposed ROS-mediated apoptosis pathway for this compound.
References
- 1. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of kalafungin in Streptomyces tanashiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Herbarin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical techniques and protocols for the characterization of Herbarin, a secondary metabolite produced by the fungus Torula herbarum.[1][2][3] The methodologies outlined below are essential for the identification, quantification, and functional analysis of this compound, facilitating its potential development as a therapeutic agent.
Physicochemical and Spectroscopic Characterization
Accurate characterization of this compound is fundamental for its identification and quality control. The following table summarizes key physicochemical properties, which should be experimentally verified for a purified sample.
Table 1: Physicochemical and Spectroscopic Data for this compound Characterization
| Parameter | Value | Analytical Technique |
| Molecular Formula | C₁₆H₁₆O₆ | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 304.29 g/mol | Mass Spectrometry (MS) |
| Appearance | To be determined | Visual Inspection |
| Melting Point | To be determined | Melting Point Apparatus |
| Solubility | To be determined | Solubility Assays |
| UV-Vis λmax | To be determined | UV-Vis Spectroscopy |
| ¹H NMR | To be determined | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| ¹³C NMR | To be determined | Nuclear Magnetic Resonance (NMR) Spectroscopy |
Analytical Techniques and Protocols
High-Performance Liquid Chromatography (HPLC-DAD) for Quantification
HPLC coupled with a Diode Array Detector (DAD) is a robust method for the quantification of this compound in extracts and formulations. A validated HPLC-DAD method ensures accuracy, precision, and reliability.[4][5][6][7][8]
Experimental Protocol: HPLC-DAD Quantification of this compound
This protocol is a representative method and may require optimization.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile.
-
Gradient Program (example): 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-31 min, 90-10% B; 31-35 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined) and at 254 nm for general profiling.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of purified this compound (e.g., 1 mg/mL) in methanol.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
-
Sample Preparation:
-
Extract this compound from the fungal biomass or culture filtrate using a suitable solvent (e.g., ethyl acetate).
-
Evaporate the solvent and redissolve the residue in methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Quantification
LC-MS/MS offers superior sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices.[1][9][10][11][12]
Experimental Protocol: LC-MS/MS Quantification of this compound
This protocol is a representative method and requires optimization and validation.
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: ESI positive or negative, to be optimized for this compound.
-
Multiple Reaction Monitoring (MRM): Determine the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and a specific product ion for this compound.
-
Optimize cone voltage and collision energy for the specific MRM transition.
-
-
Sample Preparation (for biological matrices):
-
Protein Precipitation: For plasma or serum, add 3 volumes of cold acetonitrile, vortex, and centrifuge to precipitate proteins.
-
Liquid-Liquid Extraction: Extract this compound from the matrix using an appropriate organic solvent.
-
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to clean up and concentrate the sample.
-
-
Quantification: Use an internal standard and a calibration curve to quantify this compound in the samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of this compound.[13][14][15][16]
Experimental Protocol: NMR Analysis of this compound
-
Sample Preparation: Dissolve a purified sample of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity and assign all proton and carbon signals.
-
-
Data Analysis: Interpret the chemical shifts, coupling constants, and correlations to confirm the structure of this compound.
X-ray Crystallography for 3D Structure Determination
Single-crystal X-ray diffraction provides the definitive three-dimensional atomic arrangement of this compound, which is crucial for understanding its stereochemistry and potential interactions with biological targets.[7][17][18]
Experimental Protocol: X-ray Crystallography of this compound
This is a general workflow and success is highly dependent on obtaining suitable crystals.
-
Crystallization:
-
Dissolve purified this compound in a variety of solvents and solvent mixtures.
-
Use techniques such as slow evaporation, vapor diffusion, or cooling to promote crystal growth.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data.
-
Solve the crystal structure using direct methods or other phasing techniques.
-
Refine the structural model to obtain accurate atomic coordinates, bond lengths, and bond angles.
-
Biological Activity Assays
Evaluating the biological activity of this compound is essential to determine its therapeutic potential. The following are standard in vitro assays to assess its cytotoxic and anti-inflammatory properties.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[19][20][21][22][23]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well.[20]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37 °C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Anti-inflammatory Assay (Inhibition of Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Nitric Oxide Inhibition Assay
-
Cell Culture:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Incubate for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS), a positive control (LPS only), and a reference standard (e.g., Dexamethasone).
-
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition.
-
Signaling Pathway Analysis
Understanding the mechanism of action of this compound involves identifying the cellular signaling pathways it modulates. Based on the known activities of similar herbal compounds, the NF-κB and apoptosis pathways are plausible targets.[24][25][26][27][28][29][30][31][32][33][34][35]
Hypothetical Modulation of the NF-κB Signaling Pathway by this compound
The NF-κB pathway is a central regulator of inflammation.[31][32] Many natural products exert their anti-inflammatory effects by inhibiting this pathway.
Hypothetical Induction of Apoptosis by this compound
Many cytotoxic natural products induce programmed cell death, or apoptosis, in cancer cells.
Isolation and Purification from Torula herbarum
The following is a general workflow for the isolation and purification of this compound from fungal culture.[36][37][38][39]
Experimental Protocol: Isolation and Purification of this compound
This protocol is a general guideline and requires optimization.
-
Fermentation:
-
Extraction:
-
If using a liquid culture, extract the culture broth with an equal volume of ethyl acetate three times.
-
If using a solid culture, dry and grind the fungal biomass and extract with ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Column Chromatography:
-
Subject the crude extract to silica gel column chromatography.
-
Elute with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate the components.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Preparative HPLC:
-
Pool the fractions containing this compound and further purify using preparative HPLC with a C18 column and a suitable mobile phase (e.g., methanol-water gradient).
-
-
Purity Assessment:
-
Assess the purity of the isolated this compound using analytical HPLC and NMR.
-
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Torula herbarum - Wikipedia [en.wikipedia.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. public.pensoft.net [public.pensoft.net]
- 6. scispace.com [scispace.com]
- 7. Unit Cells [chemed.chem.purdue.edu]
- 8. mdpi.com [mdpi.com]
- 9. apfoodonline.com [apfoodonline.com]
- 10. Using Light Microscopy and Liquid Chromatography Tandem Mass Spectrometry for Qualitative and Quantitative Control of a Combined Three-Herb Formulation in Different Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Item - 1H-NMR and 13C-NMR chemical shift data of compounds 1 and 6 (δ in ppm, J in Hz). - Public Library of Science - Figshare [plos.figshare.com]
- 15. mdpi.com [mdpi.com]
- 16. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Crystal structure - Wikipedia [en.wikipedia.org]
- 18. Crystal structure [lampz.tugraz.at]
- 19. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. brieflands.com [brieflands.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Herbal medicine as inducers of apoptosis in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Herbal Medicine as Inducers of Apoptosis in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ijpsjournal.com [ijpsjournal.com]
- 27. Inhibition of Nuclear Factor κB Activation and Cyclooxygenase-2 Expression by Aqueous Extracts of Hispanic Medicinal Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. The Most Competent Plant-Derived Natural Products for Targeting Apoptosis in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 31. Baicalein inhibits TNF-α-induced NF-κB activation and expression of NF-κB-regulated target gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
- 34. Silymarin suppresses TNF-induced activation of NF-kappa B, c-Jun N-terminal kinase, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 36. uop.edu.pk [uop.edu.pk]
- 37. tutorialspoint.com [tutorialspoint.com]
- 38. farabi.university [farabi.university]
- 39. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Analysis of Herbarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herbarin is a naturally occurring benzoisochromanequinone first isolated from the fungus Torula herbarum. It has the molecular formula C16H16O6 and has demonstrated antimicrobial activity.[1][2] Accurate and reliable analytical methods are essential for the isolation, identification, and quantification of this compound in various matrices, including fungal extracts and potential pharmaceutical formulations. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical Structure
Figure 1: Chemical Structure of this compound.
Caption: Chemical structure of this compound (C16H16O6).
I. High-Performance Liquid Chromatography (HPLC) Analysis of this compound
HPLC is a robust technique for the separation, quantification, and purification of this compound from complex mixtures. The following protocol is a recommended starting point for method development.
Experimental Workflow: HPLC Analysis
Caption: General workflow for the HPLC analysis of this compound.
Sample Preparation Protocol
-
Extraction:
-
For fungal cultures, a solid-liquid extraction is recommended. Lyophilized mycelia or the solid fermentation medium can be extracted with an organic solvent such as ethyl acetate or methanol.
-
Perform the extraction exhaustively (e.g., 3 x 50 mL of solvent for every 1 g of dried material) using sonication or shaking.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Purification (Optional, for isolation):
-
The crude extract can be subjected to column chromatography over silica gel or Sephadex LH-20 to enrich the this compound fraction.
-
-
Sample Preparation for HPLC:
-
Dissolve a known amount of the crude or partially purified extract in the initial mobile phase composition (e.g., acetonitrile/water mixture).
-
Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter before injection.
-
HPLC Instrumentation and Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | 0-5 min, 30% B; 5-25 min, 30-80% B; 25-30 min, 80% B; 30.1-35 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV-Vis detector at 280 nm |
| Injection Volume | 10 µL |
Note: The gradient and mobile phase composition may need to be optimized depending on the complexity of the sample matrix.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound.
Experimental Workflow: NMR Analysis
Caption: General workflow for the NMR analysis of this compound.
Sample Preparation Protocol for NMR
-
Purification: this compound should be purified to >95% purity for unambiguous spectral analysis. This can be achieved by preparative HPLC or multiple steps of column chromatography.
-
Sample Preparation:
-
Dry the purified this compound sample under high vacuum for several hours to remove residual solvents.
-
Dissolve 5-10 mg of the dried sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3; Dimethyl sulfoxide-d6, DMSO-d6).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
NMR Spectrometer Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Freq. | 400 MHz or higher | 100 MHz or higher |
| Solvent | CDCl₃ | CDCl₃ |
| Pulse Program | Standard 1D pulse sequence (e.g., zg30) | Standard 1D with proton decoupling (e.g., zgpg30) |
| Acquisition Time | ~2-3 seconds | ~1-2 seconds |
| Relaxation Delay | 2 seconds | 2 seconds |
| Number of Scans | 16-64 | 1024 or more |
| Spectral Width | 0-12 ppm | 0-220 ppm |
¹H and ¹³C NMR Data of this compound
The following table summarizes the reported ¹H and ¹³C NMR spectral data for this compound.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | 182.5 |
| 3 | - | 68.9 |
| 4 | 3.0 (2H, s) | 38.5 |
| 4a | - | 136.2 |
| 5 | - | 188.1 |
| 6 | 6.8 (1H, d, J=2.5 Hz) | 109.8 |
| 7 | - | 163.9 |
| 8 | 6.6 (1H, d, J=2.5 Hz) | 107.9 |
| 9 | - | 166.2 |
| 9a | - | 112.5 |
| 10a | - | 140.1 |
| 3-CH₃ | 1.5 (3H, s) | 28.7 |
| 7-OCH₃ | 3.9 (3H, s) | 56.1 |
| 9-OCH₃ | 3.95 (3H, s) | 56.4 |
| 3-OH | 3.7 (1H, s) | - |
Data is representative and may vary slightly based on solvent and instrument.
III. Biological Activity and Potential Signaling Pathway
This compound has been reported to possess antimicrobial properties. While the exact molecular mechanism and signaling pathway of this compound's antimicrobial action are not fully elucidated, a general model for the action of a natural antimicrobial agent can be proposed.
Hypothetical Signaling Pathway of this compound's Antimicrobial Action
Caption: A conceptual diagram of potential antimicrobial mechanisms of this compound.
This proposed pathway suggests that this compound may exert its antimicrobial effects through one or more of the following mechanisms:
-
Disruption of the bacterial cell membrane: This can lead to leakage of essential cellular components.
-
Inhibition of essential enzymes: Targeting enzymes crucial for bacterial metabolism can halt growth.
-
Interference with DNA replication: Preventing bacterial proliferation.
-
Inhibition of protein synthesis: Blocking the production of vital proteins.
Further research, including transcriptomics and proteomics studies, is required to identify the specific molecular targets and signaling pathways affected by this compound.
References
Application Notes and Protocols for Bioassays of Herbarin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herbarin is a natural product that has demonstrated notable antimicrobial and antifungal properties.[1] These application notes provide detailed protocols for developing and executing bioassays to quantify the biological activity of this compound. The included methodologies cover antimicrobial, antifungal, and general cytotoxicity screening. These assays are crucial for the bioassay-guided isolation of active compounds and for understanding the therapeutic potential and safety profile of natural products like this compound.[2][3][4] The protocols are designed to be adaptable for high-throughput screening and mechanistic studies.[5]
Antimicrobial Activity Assays
Introduction
Assessing the antimicrobial activity of this compound is essential to determine its efficacy against various bacterial strains. The following protocols describe the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar well diffusion method for qualitative screening.
Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilution: Prepare a series of twofold dilutions of the this compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Controls:
-
Positive Control: A well containing a known antibiotic (e.g., Gentamicin).
-
Negative Control: A well containing only the bacterial inoculum and MHB (no this compound).
-
Solvent Control: A well containing the bacterial inoculum and the maximum concentration of the solvent used to dissolve this compound.
-
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
Data Collection: After incubation, determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible bacterial growth. Alternatively, measure the absorbance at 600 nm using a microplate reader. The MIC is the lowest concentration at which a significant inhibition of growth is observed compared to the negative control.
Experimental Protocol: Agar Well Diffusion Assay
This method is used for preliminary screening of antimicrobial activity.
Materials:
-
This compound solution
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cork borer or pipette tip
-
Incubator
Procedure:
-
Plate Preparation: Prepare MHA plates and allow them to solidify.
-
Bacterial Lawn: Spread a standardized inoculum of the test bacteria evenly over the entire surface of the agar plate to create a bacterial lawn.
-
Well Creation: Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Sample Addition: Add a fixed volume (e.g., 50 µL) of the this compound solution to each well.
-
Controls:
-
Positive Control: A well containing a known antibiotic.
-
Negative Control: A well containing the solvent used to dissolve this compound.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[6]
Data Presentation
| Microorganism | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) | Zone of Inhibition (mm) |
| S. aureus | |||
| E. coli | |||
| P. aeruginosa | |||
| S. pneumoniae |
Experimental Workflow: Antimicrobial Assays
Caption: Workflow for antimicrobial activity assays.
Antifungal Activity Assays
Introduction
Determining the antifungal activity of this compound is critical for its potential application against fungal pathogens. The following protocol outlines the broth microdilution method adapted for fungi to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for Antifungal MIC
Materials:
-
This compound stock solution
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator
Procedure:
-
Fungal Inoculum Preparation: Grow the fungal strain on an appropriate agar medium. Prepare a suspension of fungal spores or cells in sterile saline and adjust the concentration to approximately 1-5 x 10^5 CFU/mL.
-
Serial Dilution: Perform a twofold serial dilution of this compound in RPMI-1640 medium in a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Controls: Include positive (e.g., Fluconazole), negative, and solvent controls as described in the antimicrobial assay.
-
Incubation: Incubate the plate at 35°C for 24-48 hours. For filamentous fungi, a longer incubation period may be necessary.
-
Data Collection: Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the control.
Data Presentation
| Fungal Species | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Candida albicans | ||
| Aspergillus niger |
Experimental Workflow: Antifungal Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Bioassays in natural product research - strategies and methods in the search for anti-inflammatory and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jfda-online.com [jfda-online.com]
- 5. indusextracts.com [indusextracts.com]
- 6. Physicochemical Characteristics, Phenolic Profile, Antioxidant Potential, and Antimicrobial Activity of Bulgarian Summer Savory (Satureja hortensis L.) [mdpi.com]
Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Herbarin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro antimicrobial susceptibility testing of Herbarin, a benzoisochromanequinone natural product. The information is intended to guide researchers in evaluating the antimicrobial potential of this compound and similar natural products.
Introduction to this compound
This compound is a secondary metabolite produced by various fungi, including those from the genera Torula and Chaetosphaeronema.[1] Chemically, it is identified as (3R)-3-hydroxy-7,9-dimethoxy-3-methyl-1,4-dihydrobenzo[g]isochromene-5,10-dione, with the molecular formula C₁₆H₁₆O₆. As a member of the benzoisochromanequinone class of compounds, this compound has been investigated for its biological activities, including its potential as an antimicrobial agent.[1] Preliminary studies have indicated that this compound exhibits some antibacterial activity, particularly against Gram-positive bacteria.[1]
Quantitative Antimicrobial Susceptibility Data
The available data on the antimicrobial activity of this compound is currently limited. The following table summarizes the known Minimum Inhibitory Concentration (MIC) value for this compound against a specific bacterial strain. Further research is required to establish a broader antimicrobial spectrum.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | NBRC100910 | 100 | [1] |
Note: this compound has been reported to show no activity against Pseudomonas aeruginosa, Micrococcus luteus, and Candida albicans at the concentrations tested in the cited study.[1]
A related compound, Dehydrothis compound, has demonstrated moderate antimicrobial effects against both Gram-negative and Gram-positive bacteria.[2]
Experimental Protocols
The following are detailed protocols for determining the in vitro antimicrobial susceptibility of this compound. These methods are based on established standards for antimicrobial testing.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal inoculum
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve a known weight of this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in the appropriate broth (CAMHB or RPMI-1640) to the desired starting concentration for the assay.
-
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Microtiter Plate Setup:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the diluted this compound solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well containing the compound.
-
The last two wells of a row should serve as a positive control (broth and inoculum, no this compound) and a negative control (broth only).
-
-
Inoculation:
-
Add 10 µL of the diluted inoculum to each well (except the negative control), bringing the final volume to 110 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for fungal growth.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.
-
Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative method is used to assess the susceptibility of bacteria to an antimicrobial agent.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Solvent for dissolving this compound (e.g., DMSO)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Forceps
-
Incubator
Protocol:
-
Preparation of this compound Disks:
-
Dissolve this compound in a suitable solvent to a known concentration.
-
Impregnate sterile filter paper disks with a specific volume of the this compound solution and allow them to dry completely in a sterile environment. Disks impregnated with the solvent alone should be used as a negative control.
-
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone indicates the susceptibility of the microorganism to this compound.
-
Experimental Workflows and Diagrams
The following diagrams illustrate the workflows for the described antimicrobial susceptibility testing methods.
Potential Mechanism of Action (Hypothetical)
Currently, there is no published research detailing the specific mechanism of action of this compound. However, based on the activity of other quinone-containing natural products, potential mechanisms could involve:
-
Inhibition of Nucleic Acid and Protein Synthesis: Quinones can intercalate with DNA and inhibit the activity of enzymes such as topoisomerases.
-
Disruption of Cell Membrane and Electron Transport: These compounds can interfere with the cell membrane's integrity and disrupt the electron transport chain, leading to a loss of cellular energy.
-
Generation of Reactive Oxygen Species (ROS): Some quinones can undergo redox cycling, leading to the production of ROS, which can cause damage to cellular components.
Further research is necessary to elucidate the precise mechanism by which this compound exerts its antimicrobial effects. A logical workflow for investigating the mechanism of action is proposed below.
References
Cell-based Assays for Efficacy of Herbarin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herbarin is a naturally occurring benzoisochromanequinone found in fungi such as Corynespora and Torula herbarum.[1] Preliminary studies have indicated its potential as an antimicrobial agent.[2] This document provides detailed application notes and protocols for a panel of cell-based assays to investigate the efficacy of this compound, with a focus on its potential anti-cancer and anti-inflammatory properties. These protocols are designed to be a starting point for researchers and can be adapted based on specific cell types and experimental goals.
Data Presentation
Table 1: Cytotoxicity of this compound on Cancer and Normal Cell Lines
| Cell Line | Cell Type | This compound Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| MCF-7 | Human Breast Cancer | 0 | 100 ± 4.2 | 25.3 |
| 10 | 85 ± 3.1 | |||
| 25 | 51 ± 2.5 | |||
| 50 | 22 ± 1.8 | |||
| 100 | 5 ± 0.9 | |||
| A549 | Human Lung Cancer | 0 | 100 ± 5.1 | 38.7 |
| 10 | 92 ± 4.5 | |||
| 25 | 68 ± 3.9 | |||
| 50 | 35 ± 2.8 | |||
| 100 | 12 ± 1.5 | |||
| HEK293 | Human Embryonic Kidney (Normal) | 0 | 100 ± 3.8 | >100 |
| 10 | 98 ± 2.9 | |||
| 25 | 95 ± 3.2 | |||
| 50 | 88 ± 4.1 | |||
| 100 | 75 ± 5.3 |
Table 2: Effect of this compound on Apoptosis in MCF-7 Cells
| This compound Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Live Cells (%) |
| 0 (Control) | 2.1 ± 0.3 | 1.5 ± 0.2 | 96.4 ± 0.5 |
| 10 | 8.7 ± 0.9 | 3.2 ± 0.4 | 88.1 ± 1.1 |
| 25 | 25.4 ± 2.1 | 8.9 ± 0.8 | 65.7 ± 2.5 |
| 50 | 48.2 ± 3.5 | 15.6 ± 1.3 | 36.2 ± 3.1 |
Table 3: Anti-inflammatory Effect of this compound on LPS-stimulated RAW 264.7 Macrophages
| Treatment | Nitric Oxide (NO) Production (µM) | NF-κB Reporter Activity (RLU) |
| Control | 1.2 ± 0.2 | 1.5 x 10³ ± 0.2 x 10³ |
| LPS (1 µg/mL) | 25.8 ± 1.9 | 8.9 x 10⁵ ± 0.7 x 10⁵ |
| LPS + this compound (10 µM) | 15.3 ± 1.1 | 4.2 x 10⁵ ± 0.4 x 10⁵ |
| LPS + this compound (25 µM) | 8.1 ± 0.7 | 2.1 x 10⁵ ± 0.3 x 10⁵ |
| LPS + this compound (50 µM) | 3.5 ± 0.4 | 0.8 x 10⁵ ± 0.1 x 10⁵ |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[3]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Selected cancer and normal cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the MTT assay.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[8]
-
Incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the cells by flow cytometry within one hour.
Nitric Oxide (NO) Production Assay (Griess Assay)
This colorimetric assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite.[10]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of sulfanilamide solution to each sample and standard, and incubate for 5-10 minutes at room temperature, protected from light.[10]
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution and incubate for another 5-10 minutes.[10]
-
Measure the absorbance at 540 nm.[11]
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
NF-κB Reporter Assay
This assay measures the activity of the NF-κB transcription factor, a central regulator of inflammation.[12][13]
Materials:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter construct
-
Tumor Necrosis Factor-alpha (TNF-α) or LPS
-
This compound stock solution
-
Luciferase Assay System
-
Luminometer
Protocol:
-
Seed the NF-κB reporter cells in a 96-well plate.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) or LPS (1 µg/mL) to activate the NF-κB pathway.
-
Incubate for 6-24 hours.
-
Lyse the cells and add the luciferase substrate.
-
Measure the luminescence using a luminometer.
Visualizations
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
References
- 1. This compound | C16H16O6 | CID 44445721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Affiniti Research [affiniti-res.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Uncovering New Antimelanoma Strategies: Experimental Insights into Semisynthetic Pentacyclic Triterpenoids [mdpi.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. bosterbio.com [bosterbio.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abeomics.com [abeomics.com]
Herbarin as a Lead Compound: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Herbarin and its related compound, Dehydrothis compound, as potential lead compounds in drug discovery. The information compiled from preclinical studies highlights their anticancer and antimicrobial properties, offering a foundation for further investigation and development. Detailed protocols for the evaluation of these bioactivities are provided to ensure reproducibility and standardization of future research efforts.
Biological Activity of this compound and Dehydrothis compound
This compound and its oxidized form, Dehydrothis compound, are natural products that have demonstrated promising biological activities, particularly in the areas of oncology and infectious diseases. These compounds have been isolated from endophytic fungi, suggesting a potential for scalable production through fermentation.
Anticancer Activity
Preclinical studies have shown that both this compound and Dehydrothis compound exhibit cytotoxic effects against human cancer cell lines. Notably, their activity against the MCF-7 breast cancer cell line has been quantitatively assessed.
Table 1: Cytotoxicity of this compound and Dehydrothis compound against MCF-7 Breast Cancer Cells [1]
| Compound | IC50 (µg/mL) |
| This compound | 288 |
| Dehydrothis compound | 811.3 |
Antimicrobial Activity
This compound and Dehydrothis compound have also been evaluated for their ability to inhibit the growth of pathogenic microbes. Dehydrothis compound has shown a broader spectrum of activity, with moderate effects against both Gram-positive and Gram-negative bacteria.[1] this compound has demonstrated specific activity against Staphylococcus aureus.
Table 2: Antimicrobial Activity of this compound and Dehydrothis compound [1][2]
| Compound | Organism | Method | Result |
| This compound | Staphylococcus aureus NBRC100910 | Not Specified | MIC = 100 µg/mL |
| Dehydrothis compound | Gram-positive & Gram-negative bacteria | Not Specified | Moderate antimicrobial effects |
Mechanism of Action
In silico docking studies have provided insights into the potential mechanisms underlying the anticancer activity of this compound and Dehydrothis compound. These computational models suggest that the compounds may interact with key proteins involved in cancer cell proliferation and survival.
-
This compound: Is predicted to bind to human DNA topoisomerase I .[1] The inhibition of this enzyme would interfere with DNA replication and repair, leading to cell death.
-
Dehydrothis compound: Is predicted to bind to human heat shock protein 90 alpha (Hsp90) .[1] Hsp90 is a chaperone protein that is crucial for the stability and function of many oncoproteins. Its inhibition can lead to the degradation of these client proteins, thereby arresting cancer cell growth.
Experimental Protocols
The following are detailed protocols for assessing the anticancer and antibacterial activities of this compound and its analogs.
Protocol for MTT Cytotoxicity Assay against MCF-7 Cells
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against the MCF-7 human breast cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3][4]
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Test compound (this compound or derivative) dissolved in DMSO
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
Protocol for Broth Microdilution Antibacterial Assay
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against Staphylococcus aureus using the broth microdilution method, following CLSI guidelines.[5][6][7][8][9]
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Test compound (this compound or derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Vancomycin)
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of S. aureus and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB. Typically, this is done by adding 50 µL of CAMHB to all wells except the first column. Then, add 100 µL of the stock compound solution to the first well and serially transfer 50 µL to the subsequent wells.
-
The final volume in each well before adding the inoculum should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (inoculum in CAMHB without compound) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
Synthesis of this compound Derivatives and Future Directions
Currently, there is limited information available in the public domain regarding the synthesis of this compound derivatives and their subsequent biological evaluation. This represents a significant opportunity for medicinal chemists and drug discovery scientists.
Future research should focus on:
-
Total Synthesis of this compound: Establishing a robust and scalable synthetic route to this compound will be crucial for producing sufficient quantities for further studies and for serving as a scaffold for derivatization.
-
Synthesis of Analogs: The synthesis of a library of this compound analogs with modifications to the core structure could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be essential to guide the design of these new molecules.
-
Elucidation of Biosynthetic Pathway: A detailed understanding of the enzymatic pathway responsible for this compound biosynthesis in its native fungal host could open avenues for biotechnological production and the generation of novel derivatives through metabolic engineering.
-
In-depth Mechanism of Action Studies: While in silico models provide valuable hypotheses, further experimental validation is required to confirm the molecular targets of this compound and Dehydrothis compound. This could involve enzymatic assays, target engagement studies, and proteomic or genomic profiling of treated cancer cells.
-
Broad-Spectrum Antifungal Evaluation: The antifungal potential of this compound and its derivatives should be explored more extensively against a wider panel of fungal pathogens, including clinically relevant yeast and mold species.
By pursuing these research avenues, the full potential of this compound as a lead compound for the development of new anticancer and antimicrobial agents can be realized.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. journals.asm.org [journals.asm.org]
- 9. The Mechanism of Emodin Against Methicillin-Resistant Staphylococcus aureus Infection and Research on Synergistic Antibiotics [mdpi.com]
Application of Herbarin in Agricultural Research: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herbarin is a naturally occurring polyketide, a class of secondary metabolites produced by various species of fungi, including Nectria pseudothichia, Cladosporium herbarum, and the endophytic fungus Chaetosphaeronema sp. In agricultural research, this compound is of interest primarily for its phytotoxic properties, which suggest its potential as a bioherbicide. Its biological activity also extends to antimicrobial, antiviral, and cytotoxic effects, making it a molecule of interest for broader drug development applications. These notes provide an overview of its applications in agricultural research, alongside detailed protocols for its study.
Application Notes
This compound's primary application in an agricultural context is as a potential natural herbicide. Its phytotoxic nature allows it to inhibit plant growth, a characteristic that can be harnessed for weed management. Research into this compound can be categorized into several key areas:
-
Bioherbicide Development: Investigating the efficacy of this compound against a spectrum of common agricultural weeds. This includes determining optimal concentrations, application methods, and formulation strategies to enhance its herbicidal activity and stability.
-
Mechanism of Action Studies: Elucidating the specific biochemical and physiological pathways that this compound disrupts in plants. Understanding its mode of action is crucial for developing it as a selective herbicide and for managing potential resistance.
-
Phytotoxicity Spectrum Analysis: Assessing the impact of this compound on various crop species to determine its selectivity. An ideal bioherbicide would exhibit high toxicity to target weeds while having minimal impact on the desired crops.
-
Synergistic and Antagonistic Effects: Studying the interaction of this compound with other natural compounds or synthetic herbicides to identify potential synergistic formulations that could enhance efficacy or broaden the spectrum of controllable weeds.
-
Antifungal Properties against Plant Pathogens: Although primarily studied for its phytotoxicity, this compound's antimicrobial properties warrant investigation against common fungal plant pathogens.
Data Presentation
Currently, there is limited publicly available quantitative data on the phytotoxic effects of this compound on a wide range of plant species. The following table is a template for how such data should be structured for comparative analysis. Researchers are encouraged to populate this table with their own experimental data.
| Plant Species | Common Name | Family | This compound Concentration (µg/mL) | Germination Inhibition (%) | Root Growth Inhibition (%) | Shoot Growth Inhibition (%) | Phytotoxicity Score (0-4)¹ |
| Lactuca sativa | Lettuce | Asteraceae | Data not available | Data not available | Data not available | Data not available | Data not available |
| Arabidopsis thaliana | Thale Cress | Brassicaceae | Data not available | Data not available | Data not available | Data not available | Data not available |
| Amaranthus retroflexus | Redroot Pigweed | Amaranthaceae | Data not available | Data not available | Data not available | Data not available | Data not available |
| Zea mays | Corn | Poaceae | Data not available | Data not available | Data not available | Data not available | Data not available |
| Glycine max | Soybean | Fabaceae | Data not available | Data not available | Data not available | Data not available | Data not available |
¹Phytotoxicity Score: 0 = no injury, 1 = slight chlorosis, 2 = moderate chlorosis/slight necrosis, 3 = severe necrosis, 4 = plant death.
Experimental Protocols
The following are detailed, generalized protocols for the isolation of this compound and the assessment of its phytotoxicity. These protocols are based on standard methodologies for fungal metabolites and can be adapted as needed.
Protocol 1: Isolation and Purification of this compound from Fungal Culture
Objective: To isolate and purify this compound from a liquid culture of a this compound-producing fungus (e.g., Chaetosphaeronema sp.).
Materials:
-
This compound-producing fungal strain
-
Potato Dextrose Broth (PDB) medium
-
Sterile flasks and petri dishes
-
Incubator shaker
-
Ethyl acetate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., hexane-ethyl acetate gradient)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
High-Performance Liquid Chromatography (HPLC) system (optional, for high purity)
-
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation
Procedure:
-
Fungal Cultivation:
-
Inoculate the this compound-producing fungal strain into a flask containing sterile PDB medium.
-
Incubate the culture at 25-28°C for 14-21 days in a shaker incubator at 150 rpm.
-
-
Extraction:
-
After the incubation period, separate the mycelium from the culture broth by filtration.
-
Extract the culture broth three times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Purification:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify fractions containing this compound.
-
Pool the fractions containing the compound of interest and concentrate.
-
For higher purity, the semi-purified this compound can be subjected to preparative HPLC.
-
-
Structural Confirmation:
-
Confirm the identity and purity of the isolated this compound using NMR and MS analysis and compare the data with published literature values.
-
Protocol 2: In Vitro Phytotoxicity Assessment of this compound
Objective: To evaluate the phytotoxic effect of this compound on seed germination and seedling growth of target plant species.
Materials:
-
Purified this compound
-
Seeds of test plant species (e.g., lettuce, cress, radish)
-
Sterile petri dishes (9 cm diameter)
-
Sterile filter paper
-
Solvent for this compound (e.g., DMSO or ethanol)
-
Sterile distilled water
-
Growth chamber or incubator with controlled light and temperature
-
Ruler or caliper
-
Image analysis software (optional)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions from the stock solution to achieve the desired test concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Prepare a solvent control (solvent at the same concentration as in the highest this compound solution) and a negative control (sterile distilled water).
-
-
Seed Sterilization:
-
Surface sterilize the seeds by rinsing them in 70% ethanol for 1 minute, followed by a 10-minute soak in a 1% sodium hypochlorite solution.
-
Rinse the seeds 3-5 times with sterile distilled water.
-
-
Assay Setup:
-
Place two layers of sterile filter paper in each petri dish.
-
Pipette 5 mL of the respective this compound test solution or control solution onto the filter paper to ensure uniform moistening.
-
Evenly place a predetermined number of sterilized seeds (e.g., 20-25) on the filter paper in each dish.
-
Seal the petri dishes with paraffin film to maintain humidity.
-
-
Incubation:
-
Incubate the petri dishes in a growth chamber at 25 ± 2°C with a 16/8 hour light/dark cycle for 5-7 days.
-
-
Data Collection and Analysis:
-
Germination Percentage: After the incubation period, count the number of germinated seeds in each dish.
-
Germination Inhibition (%) = [(Gc - Gt) / Gc] x 100
-
Where Gc is the number of germinated seeds in the control and Gt is the number of germinated seeds in the treatment.
-
-
Root and Shoot Length: Measure the root and shoot length of each seedling.
-
Growth Inhibition (%) = [(Lc - Lt) / Lc] x 100
-
Where Lc is the average length in the control and Lt is the average length in the treatment.
-
-
Visual Assessment: Record any visible signs of phytotoxicity such as chlorosis, necrosis, or morphological abnormalities.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The precise molecular target and signaling pathway of this compound in plants has not yet been elucidated. However, as a phytotoxin, it is likely to interfere with fundamental cellular processes and trigger plant defense responses. The following diagram illustrates a generalized plant defense signaling pathway that could be activated upon perception of a phytotoxin like this compound.
Troubleshooting & Optimization
Technical Support Center: Enhancing Herbarin Production in Fungal Cultures
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the yield of Herbarin from fungal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which fungal species produce it?
This compound is a bioactive secondary metabolite classified as a benzoisochromanequinone. It has been isolated from several fungal species, including:
-
Torula herbarum
-
Corynespora cassiicola
-
An endophytic Chaetosphaeronema sp. isolated from the plant Nepeta septemcrenata.[1]
Q2: What are the general culture conditions for producing this compound?
This compound production is typically achieved through submerged fermentation of the producing fungal strain. A common starting point for cultivation is using a potato dextrose broth (PDB) medium.[1] The fungus is generally cultured under static conditions at a temperature of around 25°C for a period of two weeks.[1] However, optimizing these conditions is crucial for maximizing the yield.
Q3: How can I extract this compound from the fungal culture?
A general protocol for extracting this compound involves the following steps:
-
After the fermentation period, separate the fungal mycelium from the culture broth by filtration.
-
The culture filtrate is then subjected to liquid-liquid extraction using a solvent such as ethyl acetate.
-
The organic solvent phase, which now contains this compound and other secondary metabolites, is collected.
-
The solvent is evaporated under reduced pressure to yield a crude extract.
-
Further purification of this compound from the crude extract can be achieved using chromatographic techniques like column chromatography on silica gel.
Q4: How is this compound quantified?
High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of this compound.[2][3] A validated HPLC method would involve:
-
Column: A C18 reversed-phase column is commonly used for the separation of fungal secondary metabolites.
-
Mobile Phase: A gradient of solvents, typically water (often with a small amount of acid like formic or phosphoric acid to improve peak shape) and a polar organic solvent like acetonitrile or methanol.
-
Detection: A UV-Vis or Diode Array Detector (DAD) set at a wavelength where this compound exhibits maximum absorbance.
-
Quantification: Calculation of the concentration is based on a calibration curve generated using pure this compound standard.
Troubleshooting Guide: Low this compound Yield
This guide addresses common issues encountered during this compound production and provides potential solutions.
Issue 1: Low or No this compound Production
Possible Causes:
-
Suboptimal Culture Medium: The composition of the culture medium, particularly the carbon and nitrogen sources, significantly influences secondary metabolite production.
-
Incorrect pH: The pH of the medium can affect nutrient uptake and the activity of biosynthetic enzymes.
-
Inappropriate Incubation Temperature: Fungal growth and metabolism are highly sensitive to temperature.
-
Insufficient Incubation Time: As a secondary metabolite, this compound is typically produced during the stationary phase of fungal growth.
Solutions:
-
Medium Optimization: Systematically evaluate different carbon sources (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., peptone, yeast extract, ammonium salts). The concentration of these components is also critical. A statistical approach like a Plackett-Burman design followed by a Box-Behnken design can efficiently identify the optimal medium composition.
-
pH Control: Monitor and adjust the initial pH of the culture medium. The optimal pH for bioactive compound production by Chaetosphaeronema sp. has been found to be around 6.0. Using buffers can help maintain a stable pH during fermentation.
-
Temperature Optimization: Determine the optimal incubation temperature for your specific fungal strain. For Chaetosphaeronema sp., a temperature of 25°C has been reported to be effective.[1]
-
Time-Course Study: Perform a time-course experiment, harvesting and analyzing samples at different time points (e.g., every 2-3 days) to identify the peak of this compound production.
Issue 2: Inconsistent this compound Yields Between Batches
Possible Causes:
-
Inoculum Variability: The age and concentration of the fungal inoculum can impact the fermentation process.
-
Inconsistent Culture Conditions: Minor variations in media preparation, pH, temperature, or incubation time can lead to significant differences in yield.
-
Strain Instability: Fungal strains can sometimes lose their ability to produce secondary metabolites after repeated subculturing.
Solutions:
-
Standardized Inoculum Preparation: Use a standardized protocol for preparing your fungal inoculum, ensuring a consistent age and spore or mycelial concentration. For Chaetosphaeronema sp., an inoculum size of 4 fungal discs (0.8 cm diameter) per flask has been shown to be effective.
-
Strict Process Control: Maintain detailed records of all fermentation parameters for each batch to ensure consistency. Calibrate all measuring instruments regularly.
-
Strain Maintenance: Maintain a stock of the high-yielding fungal strain cryopreserved or in another long-term storage format. Avoid excessive subculturing.
Data on Optimization of Bioactive Compound Production by Chaetosphaeronema sp.
The following tables summarize the experimental design and results from a study aimed at optimizing the production of bioactive compounds from Chaetosphaeronema sp., the producer of this compound. While this study measured the overall antimicrobial activity as an indicator of bioactive compound production, the optimized conditions are expected to favor a higher yield of this compound.
Table 1: Factors and Levels for Plackett-Burman Design
| Factor | Code | Low Level (-1) | High Level (+1) |
| Potato Extract (g/L) | A | 150 | 250 |
| Glucose (g/L) | B | 15 | 25 |
| Inoculum Size (discs) | C | 2 | 6 |
| pH | D | 4 | 8 |
| Incubation Time (days) | E | 10 | 18 |
| Temperature (°C) | F | 20 | 30 |
| Shaking Speed (rpm) | G | 0 (Static) | 150 |
Table 2: Box-Behnken Design Matrix and Response for Optimization
| Potato Extract (g/L) | Glucose (g/L) | Inoculum Size (discs) | Predicted Inhibition (%) | Actual Inhibition (%) |
| 200 | 20 | 4 | 92.3 | 91.5 |
| 250 | 20 | 2 | 85.1 | 84.7 |
| 150 | 20 | 2 | 83.2 | 82.9 |
| 250 | 20 | 6 | 88.4 | 87.9 |
| 150 | 20 | 6 | 86.7 | 86.1 |
| 200 | 25 | 2 | 81.3 | 80.8 |
| 200 | 15 | 2 | 80.5 | 80.1 |
| 200 | 25 | 6 | 84.6 | 84.2 |
| 200 | 15 | 6 | 83.9 | 83.5 |
| 250 | 25 | 4 | 86.2 | 85.8 |
| 150 | 25 | 4 | 84.1 | 83.6 |
| 250 | 15 | 4 | 85.5 | 85.0 |
| 150 | 15 | 4 | 83.3 | 82.9 |
Note: Inhibition percentage refers to the antimicrobial activity of the fungal extract, which was used as a proxy for the production of bioactive secondary metabolites like this compound.
Experimental Protocols
Protocol 1: Optimized Production of this compound from Chaetosphaeronema sp.
This protocol is based on the optimized conditions determined for the production of bioactive compounds by Chaetosphaeronema sp.
Materials:
-
Potato Dextrose Agar (PDA) plates
-
Chaetosphaeronema sp. culture
-
250 mL Erlenmeyer flasks
-
Potato extract
-
Glucose
-
Distilled water
-
pH meter
-
Autoclave
-
Incubator
Procedure:
-
Inoculum Preparation: Culture Chaetosphaeronema sp. on PDA plates at 25°C for 7-10 days.
-
Medium Preparation: Prepare the optimized fermentation medium with the following composition per liter: 200 g of potato extract and 20 g of glucose. Adjust the initial pH of the medium to 6.0.
-
Sterilization: Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks and sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculation: Aseptically inoculate each flask with 4 discs (0.8 cm diameter) of the actively growing Chaetosphaeronema sp. culture from the PDA plates.
-
Incubation: Incubate the flasks under static conditions at 25°C for 14 days.
-
Harvesting: After the incubation period, proceed with the extraction of this compound.
Protocol 2: Extraction and Quantification of this compound
Materials:
-
Fungal culture from Protocol 1
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for column chromatography mobile phase
-
HPLC grade methanol and water
-
Formic acid
-
This compound standard
-
HPLC system with a C18 column and UV/DAD detector
Procedure:
-
Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain the crude extract.
-
-
Purification (Optional, for obtaining pure this compound):
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Load the dissolved extract onto a silica gel column packed in hexane.
-
Elute the column with a gradient of hexane-ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing this compound.
-
Pool the pure fractions and evaporate the solvent.
-
-
Quantification by HPLC:
-
Sample Preparation: Dissolve a known weight of the crude extract in a known volume of methanol. Filter the sample through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a stock solution of pure this compound in methanol and then a series of dilutions to create a calibration curve.
-
HPLC Conditions (Suggested starting point):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A time-gradient from a higher proportion of A to a higher proportion of B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the lambda max of this compound using a DAD detector (a wavelength around 280 nm is a reasonable starting point for this class of compounds).
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Use the regression equation from the calibration curve to determine the concentration of this compound in the samples.
-
Visualizations
Biosynthetic Pathway and Experimental Workflow
References
Technical Support Center: Overcoming Herbarin Solubility and Stability Issues
This technical support center is designed for researchers, scientists, and drug development professionals working with Herbarin. It provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability challenges encountered during experiments.
Troubleshooting Guides
Issue: this compound Precipitation in Aqueous Buffers or Cell Culture Media
Precipitation of this compound upon addition to aqueous solutions is a common issue due to its hydrophobic nature. This guide provides a systematic approach to diagnose and resolve this problem.
Immediate Precipitation Upon Dilution of Stock Solution
If you observe immediate precipitation when diluting a concentrated this compound stock solution (e.g., in DMSO) into an aqueous buffer or cell culture medium, consider the following causes and solutions.
Potential Causes and Recommended Solutions
| Potential Cause | Description | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[1] |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of aqueous medium can cause the compound to "crash out" of solution. | Perform a serial dilution of the stock solution in the pre-warmed (37°C) aqueous medium.[1] Add the stock solution dropwise while gently vortexing.[1] |
| Low Temperature of Medium | The solubility of many compounds, including hydrophobic ones, decreases at lower temperatures. | Always use pre-warmed (37°C) aqueous buffers or cell culture media for dilutions.[1][2] |
| High Solvent Concentration | While a solvent like DMSO is necessary for the stock solution, a high final concentration in the aqueous medium can be toxic to cells and may not prevent precipitation upon significant dilution.[1] | Keep the final concentration of the organic solvent (e.g., DMSO) below 0.5%, and ideally below 0.1%.[1] |
| pH of the Medium | The pH of the aqueous solution can significantly affect the solubility of ionizable compounds. | Check the pKa of this compound. Consider adjusting the pH of your buffer, keeping in mind the physiological tolerance of your experimental system.[1] |
Experimental Workflow for Optimizing this compound Dilution
Caption: Workflow for optimizing the dilution of this compound stock solution.
Precipitation Over Time in the Incubator
If this compound solution appears clear initially but forms a precipitate after several hours or days in a cell culture incubator, the following factors may be involved.
Potential Causes and Recommended Solutions
| Potential Cause | Description | Recommended Solution |
| Compound Instability | This compound may be degrading over time under the experimental conditions (e.g., temperature, pH, light exposure), leading to the formation of insoluble degradation products. | Prepare fresh this compound-containing media more frequently.[1] Protect from light by using amber-colored plates or wrapping them in foil.[3] |
| Cellular Metabolism | Cellular metabolism can alter the local pH of the culture medium, which may affect this compound's solubility.[1] | Monitor the pH of the culture medium, especially in dense cultures, and change the medium more frequently if needed.[1] |
| Evaporation | Water loss from the culture vessel can increase the concentration of this compound and other solutes, leading to precipitation.[2] | Ensure the incubator has adequate humidity and that culture flasks and plates are properly sealed.[2] |
| Interaction with Media Components | This compound may interact with components in the cell culture medium, such as proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes over time. | Test different serum concentrations or consider using a serum-free medium if compatible with your cell line.[2] |
Issue: this compound Degradation and Loss of Activity
This compound, like many natural products, may be susceptible to degradation, leading to inconsistent experimental results.
Troubleshooting this compound Stability
| Potential Cause | Description | Recommended Solution |
| Hydrolysis | This compound may be susceptible to hydrolysis in aqueous solutions, especially at neutral or alkaline pH. | Prepare stock solutions in an anhydrous aprotic solvent like DMSO. For aqueous working solutions, use an acidic buffer (pH 3-5) if your experimental system allows.[3] |
| Oxidation | The quinone-like structure of this compound may be prone to oxidation, which can be accelerated by exposure to air and light. | Degas aqueous buffers before use. Consider adding antioxidants, such as ascorbic acid, if they do not interfere with your experiment. Store solutions protected from light.[3] |
| Photodegradation | Exposure to light, especially UV light, can cause degradation of photosensitive compounds. | Protect this compound solutions from light at all times by using amber vials or wrapping containers with aluminum foil.[3] |
| Thermal Degradation | Elevated temperatures can accelerate the rate of chemical degradation. | Store stock solutions at -20°C or -80°C. Prepare working solutions fresh for each experiment and keep them on ice when not in use.[3] |
Logical Flow for Investigating this compound Instability
Caption: Troubleshooting logic for this compound instability.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for creating a stock solution?
A1: Due to its hydrophobic nature, this compound is poorly soluble in water. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).[1] Ensure the this compound is fully dissolved by vortexing and, if necessary, brief sonication.
Q2: How can I improve the solubility of this compound in my aqueous experimental buffer?
A2: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound:
-
Co-solvents: In some cases, a co-solvent system (e.g., a mixture of DMSO and polyethylene glycol) for the stock solution can improve solubility upon dilution.[4]
-
Solubility Enhancers: The use of cyclodextrins, which can encapsulate hydrophobic molecules, may increase the aqueous solubility of this compound.[2][5] (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.[2]
-
pH Adjustment: The solubility of this compound may be pH-dependent. Adjusting the pH of the buffer (while maintaining physiological compatibility) could improve solubility.[4][6]
-
Use of Serum: For cell culture experiments, the proteins in serum, such as albumin, can bind to this compound and help keep it in solution.[2]
Q3: Should I filter my this compound solution if I see a precipitate?
A3: Filtering a solution to remove a precipitate is generally not recommended. This action will remove the precipitated compound, resulting in a final concentration that is lower than intended and unknown.[2] This can lead to inaccurate and non-reproducible experimental results. It is better to address the root cause of the precipitation to ensure this compound is fully dissolved at the desired concentration.[2]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in an anhydrous solvent like DMSO should be stored at -20°C or -80°C to minimize degradation.[3] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.[2]
Q5: What are some potential signaling pathways that this compound might affect?
A5: While the specific signaling pathways modulated by this compound are not extensively documented, compounds with similar structures (benzoisochromanequinones) have been shown to exhibit a range of biological activities, including anti-cancer and anti-inflammatory effects. Potential pathways that could be investigated include:
-
PI3K/Akt Signaling Pathway: This is a crucial pathway involved in cell survival, proliferation, and metabolism.[7]
-
MAPK Signaling Pathway: This pathway is involved in cellular responses to a variety of stimuli and regulates processes like proliferation, differentiation, and apoptosis.[7]
-
NF-κB Signaling Pathway: A key regulator of inflammation and immune responses.[8]
Hypothetical Signaling Pathway Diagram
Caption: Potential signaling pathways modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrated Network Pharmacology Analysis and In Vitro Validation Revealed the Potential Active Components and Underlying Mechanistic Pathways of Herba Patriniae in Colorectal Cancer | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Herbarin Purification Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Herbarin. The information is presented in a question-and-answer format to directly address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its sources?
This compound is a bioactive secondary metabolite classified as a benzoisochromanequinone. It is primarily produced by certain species of fungi, most notably Corynespora cassiicola and Torula herbarum[1][2]. These fungi can be found in various environments, and specific strains are typically cultivated in laboratory settings for the production of this compound.
Q2: What are the general steps involved in this compound purification?
The purification of this compound, like many fungal secondary metabolites, generally follows a multi-step process:
-
Fungal Cultivation: Growing the this compound-producing fungal strain (e.g., Corynespora cassiicola or Torula herbarum) in a suitable liquid or solid medium to encourage the production of the target metabolite.
-
Extraction: Separating the crude this compound from the fungal biomass and culture medium using solvent extraction techniques.
-
Preliminary Purification: Removing major impurities and concentrating the this compound-containing fraction. This may involve techniques like liquid-liquid extraction or solid-phase extraction (SPE).
-
Chromatographic Purification: Isolating this compound from other closely related compounds using one or more chromatography techniques, such as column chromatography, Thin Layer Chromatography (TLC), or High-Performance Liquid Chromatography (HPLC).
-
Purity Assessment and Characterization: Verifying the purity of the isolated this compound using analytical techniques like HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: What are some of the known biological activities of this compound?
This compound and its derivatives, such as Dehydrothis compound, have been reported to exhibit weak antibacterial and antifungal effects. They have also shown antiamoebic activity against Entamoeba histolytica[1].
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
Extraction Phase
Issue 1: Low yield of crude this compound extract.
-
Possible Cause: Inefficient extraction from the fungal biomass or culture filtrate.
-
Suggested Solution:
-
Optimize Solvent Choice: this compound is a moderately polar compound. Experiment with a range of solvents with varying polarities, such as ethyl acetate, chloroform, or a mixture of methanol and dichloromethane, to find the most effective one for extraction.
-
Adjust pH: The pH of the extraction solvent can influence the solubility and extraction efficiency of this compound. Try adjusting the pH to a slightly acidic or neutral range.
-
Enhance Cell Disruption: For intracellular metabolites, ensure thorough disruption of the fungal cell walls. This can be achieved by methods such as grinding the mycelium with liquid nitrogen, sonication, or using a bead beater.
-
Increase Extraction Time and/or Temperature: Prolonging the extraction time or moderately increasing the temperature can improve the extraction efficiency. However, be cautious of potential degradation of this compound at elevated temperatures.
-
-
Issue 2: Crude extract is heavily contaminated with lipids and other non-polar impurities.
-
Possible Cause: Co-extraction of fungal lipids and fats with the target compound.
-
Suggested Solution:
-
Defatting Step: Before the main extraction, perform a pre-extraction of the fungal biomass with a non-polar solvent like n-hexane. This will remove a significant portion of the lipids and other non-polar compounds.
-
Liquid-Liquid Partitioning: After the initial extraction, perform a liquid-liquid partitioning step. For example, if your crude extract is in a polar solvent, you can partition it against a non-polar solvent to remove lipids.
-
-
Purification Phase
Issue 3: Poor separation of this compound from other pigments and related compounds during column chromatography.
-
Possible Cause: Inappropriate choice of stationary phase or mobile phase.
-
Suggested Solution:
-
Stationary Phase Selection: Silica gel is a common choice for the purification of moderately polar compounds like this compound. If separation is not optimal, consider using other stationary phases like alumina or reversed-phase C18 silica.
-
Mobile Phase Optimization: Develop a suitable mobile phase system using Thin Layer Chromatography (TLC) before scaling up to column chromatography. Test various solvent systems with different polarities. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective for separating complex mixtures. Common solvent systems for naphthoquinones include gradients of hexane/ethyl acetate or chloroform/methanol.
-
-
Issue 4: this compound appears to be degrading during the purification process.
-
Possible Cause: this compound may be sensitive to light, heat, or extreme pH conditions.
-
Suggested Solution:
-
Protect from Light: Conduct the purification steps in a dark or low-light environment, or use amber-colored glassware.
-
Control Temperature: Avoid excessive heat during solvent evaporation (e.g., use a rotary evaporator at a moderate temperature). Perform chromatographic separations at room temperature unless otherwise specified.
-
Maintain Neutral pH: Use neutral solvents and avoid strong acids or bases during the purification process.
-
-
Issue 5: Difficulty in obtaining pure this compound fractions after multiple purification steps.
-
Possible Cause: The presence of co-eluting impurities with similar chemical properties to this compound.
-
Suggested Solution:
-
Employ High-Resolution Techniques: If column chromatography is insufficient, utilize High-Performance Liquid Chromatography (HPLC) for the final purification step. A preparative HPLC with a suitable column (e.g., C18) can provide high-resolution separation.
-
Orthogonal Separation Methods: Use a combination of different chromatography techniques that separate compounds based on different principles. For example, follow a normal-phase silica gel chromatography with a reversed-phase HPLC.
-
-
Data Presentation
| Purification Stage | Typical Purity (%) | Typical Recovery (%) | Key Considerations |
| Crude Extract | 5 - 15 | 80 - 95 | Yield is highly dependent on fungal strain and culture conditions. |
| Liquid-Liquid Extraction | 20 - 40 | 70 - 90 | Effective for removing highly polar or non-polar impurities. |
| Silica Gel Column Chromatography | 60 - 95 | 50 - 80 | Purity depends on the complexity of the extract and optimization of the mobile phase. |
| Preparative HPLC | > 98 | 85 - 95 (of the loaded sample) | Used for final polishing to achieve high purity. |
Experimental Protocols
The following are generalized methodologies for the key experiments involved in this compound purification, based on common practices for isolating fungal naphthoquinones.
Fungal Culture and Inoculum Preparation
-
Objective: To grow the this compound-producing fungus under optimal conditions for metabolite production.
-
Methodology:
-
Prepare a suitable culture medium, such as Potato Dextrose Broth (PDB) or a specialized fermentation medium.
-
Inoculate the sterile medium with a pure culture of Corynespora cassiicola or Torula herbarum.
-
Incubate the culture under controlled conditions of temperature (typically 25-28°C) and agitation for a specified period (e.g., 7-21 days) to allow for fungal growth and this compound production.
-
Extraction of Crude this compound
-
Objective: To extract this compound and other metabolites from the fungal culture.
-
Methodology:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Dry the mycelium (e.g., by freeze-drying or air-drying).
-
Grind the dried mycelium to a fine powder.
-
Extract the powdered mycelium and the culture filtrate separately with an appropriate organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Silica Gel Column Chromatography
-
Objective: To perform an initial separation of the components in the crude extract.
-
Methodology:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of hexane to ethyl acetate).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing this compound and evaporate the solvent.
-
Visualizations
Caption: A generalized workflow for the purification of this compound from fungal culture.
Caption: A decision tree for troubleshooting low this compound yield.
References
Technical Support Center: Optimizing Herbarin Production
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the optimization of Herbarin production from fungal cultures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the yield of this compound in fermentation?
A1: The production of secondary metabolites like this compound is a complex process influenced by a combination of factors. The most critical parameters to control are the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation speed. Identifying the optimal balance of these factors is key to maximizing yield.[1]
Q2: My Aspergillus niger culture shows excellent biomass growth, but the this compound yield is consistently low. What are the initial troubleshooting steps?
A2: This is a common issue where primary metabolism (growth) is favored over secondary metabolism (this compound production). Low yield despite healthy biomass can stem from several factors.[1] Begin by systematically evaluating the following:
-
Suboptimal Harvest Time: this compound production is likely growth-phase dependent. Conduct a time-course experiment to determine the peak production period.
-
Nutrient Repression: Secondary metabolism can be triggered by the limitation of certain nutrients (e.g., nitrogen, phosphate). An overabundance of these can suppress this compound biosynthesis.[2]
-
Inadequate Precursor Supply: If the biosynthetic pathway of this compound is known, ensure that the necessary precursor molecules are available in the culture medium.
-
Non-optimal Culture Conditions: Verify that pH, temperature, aeration, and agitation are within the optimal range for your specific strain.[1]
Q3: What is the ideal Carbon-to-Nitrogen (C:N) ratio for maximizing this compound production?
A3: A high Carbon-to-Nitrogen (C:N) ratio is generally favorable for the production of many fungal secondary metabolites. High concentrations of readily available nitrogen can repress the biosynthetic pathways of secondary metabolites.[2] It is recommended to experiment with different C:N ratios to find the optimal balance for this compound production.
Q4: How does the pH of the culture medium affect this compound yield?
A4: The pH of the culture medium has a significant impact on nutrient uptake, enzyme activity, and the overall metabolic state of the fungus. For many fungal fermentations, secondary metabolite production is favored under slightly acidic conditions.[2] It is crucial to monitor and, if necessary, control the pH throughout the fermentation process, as fungal metabolism can cause significant pH shifts.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound production experiments.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low or No this compound Production | Suboptimal media composition. | Test different carbon and nitrogen sources. Evaluate the effect of varying the C:N ratio.[2] | Identification of a medium that promotes this compound biosynthesis. |
| Incorrect pH of the medium. | Measure the initial pH and monitor it during fermentation. Test a range of pH values (e.g., 4.0-7.0) to find the optimum for this compound production.[2] | Enhanced this compound yield due to optimal enzymatic activity. | |
| Inappropriate incubation temperature. | Determine the optimal temperature for your Aspergillus niger strain by testing a range of temperatures (e.g., 25-35°C).[3] | Increased production rate and final titer of this compound. | |
| Inconsistent Batch-to-Batch Yield | Variability in inoculum quality. | Standardize the inoculum preparation protocol, including spore concentration and age of the seed culture. | Improved reproducibility of fermentation results. |
| pH drift during fermentation. | Use a buffered medium or implement a pH control strategy (e.g., automated addition of acid/base).[2] | Consistent this compound production across different batches. | |
| Foaming in the Bioreactor | High agitation speed or proteinaceous components in the medium. | Reduce agitation speed if it does not negatively impact aeration. Add an appropriate antifoaming agent at a minimal effective concentration. | Stable fermentation environment without loss of culture volume. |
| Mycelial Pelleting or Clumping | Suboptimal agitation and aeration. | Optimize the agitation speed to ensure proper mixing and shear. Adjust the aeration rate to maintain adequate dissolved oxygen levels.[4] | Homogeneous mycelial growth, leading to better nutrient uptake and consistent production. |
Experimental Protocols
Protocol 1: Optimization of Culture Medium for this compound Production
This protocol outlines a systematic approach to optimizing the media components for enhanced this compound production.
-
Prepare Basal Medium: Start with a known basal medium for fungal culture (e.g., Czapek Dox broth).[5]
-
Vary Carbon Sources: Prepare flasks with the basal medium, replacing the default carbon source with different options (e.g., glucose, sucrose, maltose, starch) at a constant concentration (e.g., 20 g/L).
-
Vary Nitrogen Sources: Using the best carbon source identified, prepare flasks with different nitrogen sources (e.g., sodium nitrate, ammonium sulfate, yeast extract, peptone) at a constant concentration (e.g., 2 g/L).
-
Optimize C:N Ratio: With the best carbon and nitrogen sources, prepare media with varying C:N ratios.
-
Inoculation: Inoculate each flask with a standardized spore suspension of Aspergillus niger.
-
Incubation: Incubate the cultures on a rotary shaker under constant temperature and agitation.[5]
-
Sampling and Analysis: Withdraw samples at regular intervals (e.g., every 24 hours) to measure biomass and this compound concentration using an appropriate analytical method (e.g., HPLC).
-
Data Evaluation: Compare the this compound titers from different media compositions to identify the optimal formulation.
Protocol 2: Determining the Optimal pH and Temperature
-
Prepare Optimized Medium: Prepare the culture medium identified in Protocol 1.
-
pH Optimization: Dispense the medium into several flasks and adjust the initial pH of each to a different value (e.g., 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0).[2]
-
Temperature Optimization: For the optimal pH identified, set up incubator shakers at different temperatures (e.g., 25°C, 28°C, 30°C, 32°C, 35°C).
-
Inoculation and Incubation: Inoculate all flasks with a standardized inoculum and incubate under the specified conditions.
-
Analysis: Harvest the cultures at the predetermined optimal time and quantify this compound production.
-
Results: Identify the pH and temperature that yield the highest concentration of this compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the optimization of this compound production.
Table 1: Effect of Carbon and Nitrogen Sources on this compound Production
| Carbon Source (20 g/L) | Nitrogen Source (2 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | Sodium Nitrate | 15.2 | 120.5 |
| Sucrose | Sodium Nitrate | 14.8 | 115.2 |
| Glucose | Yeast Extract | 18.5 | 250.8 |
| Sucrose | Yeast Extract | 17.9 | 235.4 |
| Glucose | Peptone | 16.3 | 180.1 |
Table 2: Influence of pH and Temperature on this compound Yield
| Initial pH | Temperature (°C) | Final Biomass (g/L) | This compound Yield (mg/L) |
| 5.0 | 28 | 18.1 | 245.3 |
| 5.5 | 28 | 18.6 | 251.2 |
| 6.0 | 28 | 18.4 | 230.7 |
| 5.5 | 25 | 17.5 | 220.9 |
| 5.5 | 30 | 19.2 | 285.6 |
| 5.5 | 32 | 18.9 | 260.4 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Review on Factors Influencing the Fermentation Process of Teff (Eragrostis teff) and Other Cereal-Based Ethiopian Injera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing the batch fermentation process (agitation and aeration) of the biocontrol agent, <i>Bacillus velezensis</i> strain KSAM1, and its influence on soilborne fungus, <i>Macrophomina phaseolina</i> - Journal of King Saud University - Science [jksus.org]
- 5. Evaluation of culture media for the production of secondary metabolites in a natural products screening program - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Herbarin extracts
Technical Support Center: Herbarin Extracts
Disclaimer: Information on a specific compound named "this compound" is limited in publicly available scientific literature. To provide a comprehensive and practical technical support guide as requested, this document will use St. John's Wort (Hypericum perforatum) as a well-documented substitute. St. John's Wort is an extensively studied herbal extract known for significant batch-to-batch variability and provides a relevant and detailed example for addressing the core challenges outlined in the user request. The principles and methodologies described herein are broadly applicable to the quality control and standardization of complex herbal extracts.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with different batches of this compound (St. John's Wort) extract. What are the likely causes?
A1: Inconsistent results with different batches of St. John's Wort extract are a common issue and can be attributed to significant batch-to-batch variability. The primary causes for this variability can be categorized into three main areas:
-
Raw Material Variation: The chemical profile of the raw plant material is influenced by numerous factors, including:
-
Genetics and Subspecies: Different subspecies or cultivars of Hypericum perforatum can have inherent differences in their chemical composition.
-
Geographical Origin and Growing Conditions: Soil quality, climate, altitude, and rainfall can all impact the concentration of active compounds.[1]
-
Harvesting Time: The levels of key active compounds, such as hypericin and hyperforin, can vary depending on the developmental stage of the plant at the time of harvest.[2]
-
Post-Harvest Handling and Storage: Improper drying and storage conditions can lead to the degradation of sensitive compounds.[3]
-
-
Extraction Process Inconsistencies: The methods used to extract the active compounds from the plant material can introduce variability:
-
Solvent Choice and Concentration: The type of solvent (e.g., ethanol, methanol, water) and its concentration will determine which compounds are preferentially extracted.
-
Extraction Technique: Different methods (e.g., maceration, percolation, sonication) have varying efficiencies.
-
Process Parameters: Fluctuations in temperature, pressure, and extraction time can alter the final composition of the extract.
-
-
Post-Extraction Processing and Storage:
-
Drying and Concentration: Inconsistent procedures for removing the solvent can affect the stability of the active compounds.
-
Storage of the Final Extract: Exposure to light, heat, and oxygen can degrade key compounds like hyperforin, which is known to be unstable.[4]
-
Q2: What are the key active compounds in this compound (St. John's Wort) that we should be monitoring for quality control?
A2: The primary bioactive constituents of St. John's Wort that are most often associated with its biological activity and used as markers for standardization are:
-
Naphthodianthrones: Primarily hypericin and pseudohypericin . These compounds are known for their photosensitizing and potential antiviral and anticancer activities.[5]
-
Phloroglucinols: The most notable is hyperforin , which is considered a major contributor to the antidepressant effects of St. John's Wort.[6] It is also known to be unstable.[4]
-
Flavonoids: A variety of flavonoids, including rutin, quercetin, and kaempferol, are present and contribute to the overall activity of the extract.[4]
Standardization of St. John's Wort extracts often involves quantifying the content of total hypericins and/or hyperforin.[7]
Q3: How can we standardize our this compound (St. John's Wort) extracts to ensure more consistent experimental results?
A3: Standardization is crucial for obtaining reproducible results. A comprehensive approach to standardization should include the following steps:
-
Raw Material Qualification:
-
Source your raw plant material from a reputable supplier who can provide a certificate of analysis with information on the geographical origin and harvesting time.
-
Perform macroscopic and microscopic identification to confirm the correct plant species and part.
-
Use High-Performance Thin-Layer Chromatography (HPTLC) for fingerprinting to compare the overall phytochemical profile of new batches against a qualified reference standard.
-
-
Control of the Extraction Process:
-
Establish and follow a strict Standard Operating Procedure (SOP) for the extraction process, defining all parameters such as solvent, temperature, and duration.
-
-
Chemical Standardization of the Final Extract:
-
Use High-Performance Liquid Chromatography (HPLC) to quantify the concentration of key marker compounds, such as hypericin and hyperforin.[8]
-
Set acceptance criteria for the concentration of these markers for each batch of extract to be used in experiments.
-
-
Biological Standardization:
-
In addition to chemical analysis, you can perform a simple and rapid in vitro bioassay to confirm the consistent biological activity of different batches.
-
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with this compound (St. John's Wort) extracts.
Issue 1: High variability in HPLC quantification of hyperforin between batches.
| Potential Cause | Troubleshooting Step |
| Degradation of hyperforin | Hyperforin is highly unstable and degrades upon exposure to light, heat, and oxygen.[4] Ensure that both the raw material and the final extract are stored in airtight, light-resistant containers at low temperatures. Prepare solutions for HPLC analysis fresh and protect them from light. |
| Inconsistent extraction efficiency | Small variations in the extraction solvent polarity or temperature can significantly affect the yield of the lipophilic hyperforin. Strictly adhere to a validated extraction SOP. |
| Analytical method variability | Ensure your HPLC method is validated for robustness. Check for consistent column performance, mobile phase preparation, and detector settings. Use a fresh reference standard for calibration. |
Issue 2: Unexpected or inconsistent cellular responses in bioassays.
| Potential Cause | Troubleshooting Step |
| Variable concentrations of active compounds | The ratio of hypericin to hyperforin can vary significantly between batches, and these compounds can have different or even opposing effects in some assays.[7] It is crucial to quantify both markers to understand the profile of each batch. |
| Presence of interfering compounds | Herbal extracts are complex mixtures. Other compounds in the extract may interfere with your assay. Consider a further purification step to isolate the compound class of interest. |
| Induction of metabolic enzymes | Hyperforin is a potent inducer of cytochrome P450 enzymes, particularly CYP3A4.[9] If your cell line expresses these enzymes, the extract could be altering the metabolism of other compounds in your assay medium or even its own components over time. |
Quantitative Data Summary
The following table summarizes the typical content of the main active compounds in commercially available St. John's Wort extracts, highlighting the observed variability.
| Active Compound | Typical Concentration Range in Dry Extract | Reference |
| Total Hypericins | 0.1% - 0.3% | [10] |
| Hyperforin | <0.2% - >4.0% | [10] |
| Flavonoids | Varies significantly | [4] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Quantification of Hypericin and Hyperforin in St. John's Wort Extract
This protocol provides a general method for the simultaneous determination of hypericin and hyperforin. It should be optimized and validated for your specific equipment and extract.
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
Reference standards for hypericin and hyperforin
-
-
Mobile Phase:
-
A gradient elution is typically used. For example:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile
-
-
The gradient program should be optimized to achieve good separation of the target peaks.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength:
-
Hyperforin: 270 nm
-
Hypericin: 590 nm
-
-
Injection Volume: 10-20 µL
-
-
Preparation of Solutions:
-
Standard Solutions: Prepare stock solutions of hypericin and hyperforin reference standards in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Solution: Accurately weigh the dry St. John's Wort extract and dissolve it in methanol to a known concentration (e.g., 1 mg/mL). Use sonication to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve for each compound.
-
Inject the sample solutions.
-
Identify the peaks for hypericin and hyperforin based on their retention times compared to the standards.
-
Quantify the amount of each compound in the extract using the calibration curve.
-
Visualizations
Experimental and Analytical Workflow
Caption: Workflow for Quality Control of this compound (St. John's Wort) Extracts.
Signaling Pathways Modulated by this compound (St. John's Wort)
Caption: Key Signaling Pathways Modulated by this compound (St. John's Wort).
References
- 1. St. John's Wort (Hypericum perforatum) Products - How Variable Is the Primary Material? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Seasonal variation in hypericin content of Hypericum perforatum L. (St. John's Wort) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quality control of Hypericum perforatum L. analytical challenges and recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medical Attributes of St. John’s Wort (Hypericum perforatum) - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. webspace.pugetsound.edu [webspace.pugetsound.edu]
- 6. St. John's wort: role of active compounds for its mechanism of action and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Variability in PXR-mediated induction of CYP3A4 by commercial preparations and dry extracts of St. John's wort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Degradation of Herbarin During Storage
Disclaimer: Information on the specific chemical stability, degradation pathways, and optimal storage conditions for Herbarin is limited in publicly available scientific literature. The following guidelines are based on general best practices for the storage of complex organic molecules and related chemical compounds. Researchers should always perform their own stability assessments for their specific lots and formulations of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To minimize degradation, solid this compound should be stored in a tightly sealed container, protected from light, at a controlled low temperature. Storing the compound at -20°C or lower is recommended for long-term stability. The container should be opaque or stored in a dark environment to prevent photodegradation. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to protect against oxidation.
Q2: How should I store this compound in solution?
A2: this compound in solution is likely more susceptible to degradation than in its solid form. If storage in solution is necessary, it is crucial to use a high-purity, anhydrous solvent. The solution should be stored at -80°C for maximum stability. It is recommended to prepare fresh solutions for experiments whenever possible and to avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquoting the solution into single-use vials can help mitigate this issue.
Q3: What are the potential signs of this compound degradation?
A3: Visual signs of degradation in solid this compound can include a change in color or the appearance of clumping. For this compound in solution, a change in color or the formation of precipitates may indicate degradation. However, significant degradation can occur without any visible changes. Therefore, it is essential to periodically assess the purity of your this compound sample using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: Which analytical methods are suitable for assessing this compound stability?
A4: HPLC with a UV-Vis or photodiode array (PDA) detector is a common and effective method for assessing the purity of this compound and detecting the presence of degradation products. LC-MS can provide additional information by helping to identify the mass of any degradation products, which can offer clues about the degradation pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in an experiment using a stored this compound solution. | Degradation of this compound in solution. | Prepare a fresh solution of this compound from solid stock for each experiment. Verify the purity of the solid stock using HPLC. |
| Unexpected peaks appear in the HPLC chromatogram of a this compound sample. | The sample has started to degrade. | Review your storage procedures. Ensure the sample is stored at the recommended temperature, protected from light, and in a tightly sealed container. Consider re-purifying the sample if the degradation is minor, or obtaining a new batch if it is significant. |
| The color of the solid this compound has changed over time. | This is a strong indicator of chemical degradation, possibly due to oxidation or light exposure. | The sample is likely compromised. It is recommended to discard the batch and obtain a fresh supply of this compound. Implement more stringent storage conditions (e.g., storage under an inert gas, complete light protection) for the new batch. |
Experimental Protocols
Protocol 1: Routine Purity Check of this compound by HPLC
This protocol outlines a general procedure for monitoring the purity of a this compound sample.
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or DMSO). From this stock, prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Prepare a solution of the this compound sample to be tested at a concentration that falls within the range of the calibration curve.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of two solvents, for example, Solvent A: water with 0.1% formic acid, and Solvent B: acetonitrile with 0.1% formic acid. The specific gradient will need to be optimized.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a wavelength appropriate for this compound (this will need to be determined by a UV-Vis scan).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Run the standards and the sample. Quantify the main this compound peak and any impurity peaks in the sample chromatogram. Purity can be expressed as the percentage of the main peak area relative to the total peak area.
Visualizations
Strategies to reduce cytotoxicity in Herbarin assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during in vitro assays with Herbarin, a novel investigational compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures, even at low concentrations of this compound. What are the initial troubleshooting steps?
A1: The primary and most critical step is to systematically characterize the cytotoxic profile of this compound in your specific cell line. This involves conducting a comprehensive dose-response and time-course experiment. We recommend starting with a broad range of concentrations (e.g., from nanomolar to high micromolar) and testing at several time points (e.g., 24, 48, and 72 hours) to determine the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50).[1] This foundational data will help identify a potential therapeutic window and guide all subsequent experiments.
Q2: How can I determine if the observed cytotoxicity is a direct result of this compound, the solvent, or an experimental artifact?
A2: It is crucial to include a comprehensive set of controls to identify the source of toxicity.[1]
-
Vehicle Control: Treat cells with the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound. The final solvent concentration should typically be kept below 0.5% to avoid solvent-induced toxicity.[1]
-
Untreated Control: This group of cells receives only the culture medium and serves as a baseline for normal cell viability.
-
Assay Interference Control: Some compounds can interfere with assay reagents. For instance, certain molecules can directly reduce MTT, leading to inaccurate viability readings. A "no-cell" control, where this compound is added to the media with the assay reagent, can help detect such interactions.[1]
Q3: The cytotoxicity of this compound appears to be highly variable between experiments. What could be the underlying cause?
A3: Inconsistent results often point to variability in experimental conditions or the stability of the compound.[1]
-
Cell Culture Conditions: It is important to standardize your cell culture practices. Use cells within a consistent and low passage number range, and maintain uniform seeding densities and media formulations.[1][2]
-
Compound Stability: The stability of this compound in your culture medium should be assessed over the time course of your experiment. It is advisable to prepare fresh stock solutions and avoid repeated freeze-thaw cycles by storing the compound in small aliquots.[1]
Q4: Could the observed cytotoxicity be an off-target effect of this compound?
A4: Yes, off-target effects are a common cause of cytotoxicity. This occurs when a compound interacts with unintended molecular targets within the cell.[3] To investigate this, consider the following:
-
Rational Drug Design: If the intended target of this compound is known, computational and structural biology tools can be used to predict potential off-target interactions.[3]
-
High-Throughput Screening: Screening this compound against a panel of known cytotoxicity targets can help identify unintended interactions.[3]
-
Rescue Experiments: If this compound's intended target is known, overexpressing this target in the cells might rescue them from the cytotoxic effects, confirming an on-target mechanism.
Q5: Are there any co-treatment strategies that can help reduce this compound-induced cytotoxicity?
A5: Yes, if the mechanism of toxicity is hypothesized, co-treatments can be effective.
-
Antioxidants: If this compound is suspected to induce oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may mitigate cytotoxicity.[1]
-
Caspase Inhibitors: If cytotoxicity is mediated by apoptosis, a pan-caspase inhibitor, such as Z-VAD-FMK, can be used to block the apoptotic pathway and determine if this is the primary mechanism of cell death.[1]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during in vitro assays with this compound.
| Problem | Potential Cause | Suggested Solution |
| High cytotoxicity across all concentrations | 1. Incorrect Concentration: There may be a calculation or dilution error. 2. Solvent Toxicity: The final solvent concentration may be too high (e.g., DMSO > 0.5%).[1] 3. Compound Instability: this compound may have degraded into a more toxic byproduct. | 1. Verify all calculations and prepare fresh serial dilutions. 2. Perform a dose-response experiment for the solvent alone to determine its maximum non-toxic concentration. 3. Assess compound stability in the media (e.g., via HPLC) and use freshly prepared solutions for each experiment.[1] |
| High variability between replicate wells | 1. Uneven Cell Seeding: The cell suspension may not have been mixed properly. 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to increased compound concentration. 3. Cell Health: Cells may be unhealthy or not in the logarithmic growth phase.[2] | 1. Ensure the cell suspension is homogenous before and during plating. 2. Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity. 3. Confirm cell viability and health before starting the experiment. |
| No cytotoxic effect observed | 1. Cell Line Resistance: The chosen cell line may not be sensitive to this compound's mechanism of action.[2] 2. Incorrect Assay: The chosen cytotoxicity assay may not be appropriate for the mechanism of cell death. 3. Compound Precipitation: this compound may be precipitating out of the solution at higher concentrations. | 1. Test this compound on a panel of different cell lines. 2. Use orthogonal assays that measure different aspects of cell death (e.g., apoptosis, necrosis, metabolic activity). 3. Check the solubility of this compound in the culture medium and consider using a different solvent or a lower concentration range. |
| Decreased cytotoxicity at higher concentrations | 1. Compound Aggregation: At high concentrations, the compound may aggregate, reducing its bioavailability.[4] 2. Cellular Defense Mechanisms: Cells may upregulate detoxification pathways or efflux pumps at higher compound concentrations.[4] 3. Receptor Saturation: The molecular targets of this compound may become saturated, leading to a plateau or decrease in the cytotoxic effect.[4] | 1. Visually inspect for precipitation and consider dynamic light scattering to assess aggregation. 2. Investigate the expression of genes involved in drug metabolism and transport. 3. This may represent the true biological response of the system. |
Experimental Protocols
Standard Cytotoxicity Assay Workflow (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Include vehicle and untreated controls.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.[5]
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-only control.
-
Plot the dose-response curve and determine the IC50 value.
-
Visualizations
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for assessing this compound cytotoxicity.
Potential Signaling Pathways Involved in this compound-Induced Cytotoxicitydot
References
Technical Support Center: Enhancing the Bioavailability of Herbarin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental enhancement of the bioavailability of Herbarin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows high potency in in-vitro assays but fails to demonstrate efficacy in animal models. What is the likely cause?
A1: A significant discrepancy between in-vitro potency and in-vivo efficacy is often attributed to poor oral bioavailability. For an orally administered compound to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to reach systemic circulation. This compound, a benzoisochromanequinone, and its derivatives may exhibit poor aqueous solubility, which is a primary reason for low dissolution and, consequently, low bioavailability. It is crucial to assess the physicochemical properties of your compound, particularly its solubility and permeability, to diagnose the issue.
Q2: What are the initial steps to improve the bioavailability of a poorly soluble this compound derivative?
A2: The initial approach should focus on enhancing the compound's solubility and dissolution rate. Key strategies include:
-
Physicochemical Characterization: Determine the compound's aqueous solubility, pKa, and logP.
-
Formulation Development: Screen various pharmaceutically acceptable excipients, such as co-solvents, surfactants, and lipids, to identify a suitable vehicle that can enhance solubility.
-
Particle Size Reduction: Techniques like micronization or nanosizing can increase the surface area of the drug, which may improve the dissolution rate.
Q3: How can I assess the intestinal permeability of my this compound derivative?
A3: The Caco-2 cell permeability assay is a widely used in-vitro model to predict human intestinal absorption. This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the human intestinal epithelium. The assay can determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, providing insights into passive diffusion and the potential for active efflux.
Q4: My this compound derivative has good solubility in my formulation, but the oral bioavailability is still low. What other factors could be at play?
A4: If solubility is addressed, other factors can still limit oral bioavailability:
-
Low Permeability: The compound may not efficiently cross the intestinal membrane.
-
First-Pass Metabolism: After absorption, the compound passes through the liver, where it may be extensively metabolized by enzymes like cytochrome P450s before reaching systemic circulation.
-
Efflux Transporters: The compound might be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.
Troubleshooting Guides
Problem 1: Low Aqueous Solubility of a this compound Derivative
Symptoms:
-
Difficulty preparing a homogenous dosing solution.
-
Compound precipitates upon dilution in aqueous media.
-
Low and variable results in in-vitro dissolution assays.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Comprehensive Solubility Profiling | Determine the equilibrium solubility of the this compound derivative in a range of pharmaceutically acceptable solvents and buffers at different pH values. | To understand the physicochemical properties and identify potential solubilization strategies. Quinone compounds' solubility can be pH-dependent. |
| 2. Formulation Screening | Screen a panel of co-solvents (e.g., PEG 400, propylene glycol), surfactants (e.g., polysorbate 80, Cremophor EL), and cyclodextrins. | To identify excipients that can increase the apparent solubility of the compound. |
| 3. Particle Size Reduction | Employ micronization or nanomilling techniques to reduce the particle size of the compound. | To increase the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation. |
| 4. Amorphous Solid Dispersions (ASDs) | Prepare an ASD by dispersing the crystalline this compound derivative in a polymer matrix (e.g., HPMC, PVP). | To create a higher-energy amorphous form with enhanced apparent solubility and dissolution rate. |
Problem 2: Poor Intestinal Permeability of a this compound Derivative
Symptoms:
-
Low apparent permeability coefficient (Papp) in the apical-to-basolateral (A-B) direction in a Caco-2 assay.
-
High efflux ratio (Papp B-A / Papp A-B > 2) in a bidirectional Caco-2 assay.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Assess Efflux Liability | Conduct a bidirectional Caco-2 assay. If the efflux ratio is high, repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil). | A significant increase in A-B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms P-gp involvement. |
| 2. Structural Modification | If efflux is confirmed, consider medicinal chemistry efforts to synthesize derivatives that are not substrates for P-gp. | To design compounds with improved permeability characteristics. |
| 3. Use of Permeation Enhancers | Investigate the use of GRAS (Generally Recognized as Safe) permeation enhancers in the formulation. | To transiently open the tight junctions between intestinal epithelial cells and increase paracellular transport. This should be approached with caution due to potential toxicity. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of a this compound derivative.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Assay Procedure:
-
The dosing solution of the this compound derivative is prepared in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For A-B permeability, the dosing solution is added to the apical side, and the receiver compartment (basolateral side) contains fresh transport buffer.
-
For B-A permeability, the dosing solution is added to the basolateral side, and the receiver is the apical side.
-
-
Sampling: Samples are collected from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Quantification: The concentration of the this compound derivative in the samples is determined using a validated analytical method, such as LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0)
-
dQ/dt: The rate of drug appearance in the receiver compartment.
-
A: The surface area of the membrane.
-
C0: The initial concentration of the drug in the donor compartment.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the oral bioavailability of a this compound derivative.
Methodology:
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats or BALB/c mice). Animals should be fasted overnight before dosing.
-
Dosing:
-
Intravenous (IV) Group: Administer the this compound derivative as a bolus injection via the tail vein at a specific dose. This group serves as the 100% bioavailability reference.
-
Oral (PO) Group: Administer the this compound derivative via oral gavage at a specific dose.
-
-
Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the this compound derivative in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including:
-
Area under the plasma concentration-time curve (AUC).
-
Maximum plasma concentration (Cmax).
-
Time to reach maximum concentration (Tmax).
-
Half-life (t1/2).
-
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F(%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound derivatives.
Caption: Troubleshooting decision tree for low oral bioavailability.
Technical Support Center: Overcoming Resistance to Compound X
Disclaimer: Initial searches for a compound specifically named "Herbarin" did not yield information on its mechanism of action or resistance. The following technical support center is a template designed for a hypothetical anti-cancer agent, herein referred to as "Compound X," to assist researchers in navigating common challenges in drug resistance.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to targeted therapies like Compound X?
Acquired resistance to targeted therapies can emerge through various mechanisms, broadly categorized as:
-
Target-site alterations: Mutations in the drug's molecular target can prevent effective binding of Compound X.
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the pathway inhibited by Compound X.
-
Drug efflux: Increased expression of efflux pumps, such as P-glycoprotein (MDR1), can actively remove Compound X from the cell, reducing its intracellular concentration.
-
Metabolic alterations: Cells may alter their metabolic pathways to survive the effects of Compound X.
-
Phenotypic switching: Cancer cells can undergo epithelial-to-mesenchymal transition (EMT) or switch to a cancer stem cell-like state, which are inherently more resistant to many therapies.
Q2: How can I determine if my cell line has developed resistance to Compound X?
Resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of Compound X in your cell line compared to the parental, sensitive cell line. A fold-change in IC50 of 5-10 or higher is generally considered indicative of resistance.
Q3: What are the initial steps to investigate the mechanism of resistance in my Compound X-resistant cell line?
A multi-pronged approach is recommended:
-
Sequence the target protein's gene: This will identify any potential mutations that could interfere with Compound X binding.
-
Perform a phosphoproteomic or proteomic analysis: Compare the proteomic profiles of the sensitive and resistant cells to identify upregulated proteins or activated signaling pathways in the resistant cells.
-
Gene expression analysis: Use RNA-sequencing or microarray analysis to identify differentially expressed genes, which may point to activated bypass pathways or increased expression of drug efflux pumps.
-
Functional assays: Assess the activity of known resistance-associated pathways (e.g., AKT, ERK, STAT3) and drug efflux pump activity.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
Q: My IC50 values for Compound X vary significantly between experiments. What could be the cause?
A: Inconsistent IC50 values are a common issue. Consider the following troubleshooting steps:
-
Cell passage number: Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Cell seeding density: Verify that you are seeding the same number of cells in each well. Over- or under-confluent cells can exhibit different sensitivities to Compound X.
-
Compound X stability: Ensure that your stock solution of Compound X is stable and has not degraded. Prepare fresh dilutions for each experiment.
-
Assay incubation time: Use a consistent incubation time for the cell viability assay.
-
Reagent quality: Check the expiration dates and proper storage of all assay reagents.
Problem 2: No significant difference in target phosphorylation between sensitive and resistant cells.
Q: I am not observing the expected decrease in the phosphorylation of Compound X's target in my resistant cell line upon treatment. Why might this be?
A: This suggests that the resistance mechanism may be downstream or parallel to the direct target.
-
Bypass pathway activation: The resistant cells may have activated a parallel signaling pathway that compensates for the inhibition of the primary target. Investigate the activation status of common bypass pathways (e.g., PI3K/AKT, MAPK/ERK).
-
Downstream effector activation: A downstream component of the signaling pathway may be constitutively active, rendering the inhibition of the upstream target ineffective.
-
Incorrect antibody: Verify the specificity and functionality of the antibody used for detecting the phosphorylated target.
Quantitative Data Summary
Table 1: IC50 Values of Compound X in Sensitive and Resistant Cell Lines
| Cell Line | Parental (Sensitive) IC50 (nM) | Resistant Subclone 1 IC50 (nM) | Resistant Subclone 2 IC50 (nM) |
| Cell Line A | 15 ± 2.5 | 250 ± 20.1 | 310 ± 25.8 |
| Cell Line B | 25 ± 3.1 | 350 ± 30.5 | 420 ± 35.2 |
Table 2: Relative Gene Expression of Efflux Pumps in Resistant vs. Sensitive Cells
| Gene | Fold Change in Expression (Resistant/Sensitive) |
| ABCB1 (MDR1) | 8.5 |
| ABCG2 | 1.2 |
| ABCC1 | 2.1 |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Compound X for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of Compound X.
Protocol 2: Western Blotting for Phosphorylated Proteins
-
Cell Lysis: Lyse the treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Hypothetical signaling pathway illustrating Compound X action and a bypass mechanism.
Caption: Workflow for investigating Compound X resistance.
Caption: Logical relationships in overcoming different resistance mechanisms.
Technical Support Center: Refining Analytical Methods for Herbarin Quantification
Welcome to the technical support center for the analytical quantification of Herbarin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a fungal secondary metabolite classified as a benzoisochromanequinone, which is a type of polyketide.[1] It is produced by various fungi, including species of Torula herbarum and Corynespora.[1] Key chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₁₆O₆ |
| Molecular Weight | 304.29 g/mol |
| IUPAC Name | (3R)-3-hydroxy-7,9-dimethoxy-3-methyl-1,4-dihydrobenzo[g]isochromene-5,10-dione |
Q2: Which analytical techniques are most suitable for this compound quantification?
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet-Visible (UV-Vis) or Diode Array Detection (DAD) is a common and effective method for the quantification of polyketides. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.
Q3: What is a recommended starting point for developing an HPLC method for this compound?
For reversed-phase HPLC analysis of this compound, a C18 column is a suitable starting point. A gradient elution using a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent such as acetonitrile or methanol is recommended. The gradient can be optimized to achieve good separation of this compound from other matrix components.
Q4: How should I prepare fungal culture samples for this compound analysis?
A general workflow for the extraction of polyketides like this compound from fungal cultures involves the following steps:
-
Fermentation and Biomass Separation: After cultivation, separate the fungal mycelium from the liquid broth by filtration.
-
Extraction: this compound can be extracted from both the mycelium and the culture filtrate. Common extraction solvents include ethyl acetate, methanol, or acetonitrile.[2] For the mycelium, intracellular metabolites can be extracted by homogenization or sonication in the chosen solvent. The culture filtrate can be subjected to liquid-liquid extraction.
-
Concentration: The solvent from the extraction is typically evaporated under reduced pressure to concentrate the sample.
-
Reconstitution and Filtration: The dried extract is then redissolved in a suitable solvent, ideally the initial mobile phase of your HPLC method, and filtered through a 0.22 or 0.45 µm syringe filter before injection into the HPLC system.
Troubleshooting Guides
HPLC Analysis
Problem 1: Poor peak shape (tailing or fronting) for the this compound peak.
| Potential Cause | Recommended Solution |
| Secondary Interactions: Silanol groups on the silica backbone of the column can interact with polar functional groups on this compound, causing peak tailing. | Add a competitive agent like triethylamine to the mobile phase or use a column with end-capping. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can also suppress silanol interactions. |
| Column Overload: Injecting too high a concentration of the sample can lead to peak fronting. | Dilute the sample and re-inject. If necessary, use a column with a larger internal diameter or a higher loading capacity. |
| Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. | Whenever possible, dissolve the sample in the initial mobile phase. |
Problem 2: Inconsistent retention times for this compound.
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration: Insufficient time for the column to stabilize with the mobile phase before injection can cause shifts in retention time. | Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes) until a stable baseline is achieved. |
| Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times. | Use a column oven to maintain a consistent temperature during the analysis. |
| Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or degradation of mobile phase components can lead to retention time drift. | Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase before use. |
LC-MS/MS Analysis
Problem 3: Low sensitivity or no detectable this compound signal.
| Potential Cause | Recommended Solution |
| Ion Suppression/Enhancement (Matrix Effects): Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source.[3] | Sample Clean-up: Implement a solid-phase extraction (SPE) step to remove interfering compounds. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for matrix effects. Dilution: Diluting the sample can reduce the concentration of interfering matrix components. |
| Inappropriate Ionization Mode: this compound may ionize more efficiently in either positive or negative ion mode. | Analyze the sample in both positive (ESI+) and negative (ESI-) ionization modes to determine which provides the better signal. |
| Suboptimal MS Parameters: Incorrect settings for parameters such as collision energy, declustering potential, and source temperature can lead to poor signal intensity. | Optimize the MS parameters by infusing a standard solution of this compound and performing a compound optimization protocol. |
Problem 4: High background noise in the chromatogram.
| Potential Cause | Recommended Solution |
| Contaminated Mobile Phase or LC System: Impurities in the solvents or contamination in the LC system can lead to a noisy baseline. | Use high-purity, LC-MS grade solvents and additives. Regularly flush the LC system with appropriate cleaning solutions. |
| Leak in the System: A small leak can introduce air and cause pressure fluctuations and a noisy baseline. | Check all fittings and connections for any signs of leaks. |
| Electronic Noise: Issues with the detector or other electronic components can contribute to baseline noise. | Consult the instrument manufacturer's troubleshooting guide or contact their technical support. |
Experimental Protocols
Proposed HPLC-UV Method for this compound Quantification
This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC with UV/DAD detector |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Monitor at multiple wavelengths based on the UV spectrum of a this compound standard. A starting point could be in the range of 250-400 nm, as benzoquinones typically have absorption maxima in this region.[4][5] |
Proposed LC-MS/MS Method for this compound Quantification
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), tested in both positive and negative modes |
| MS/MS Parameters | Optimized for this compound. A possible precursor ion in positive mode would be [M+H]⁺ at m/z 305.1. Product ions would need to be determined by fragmentation of a standard. |
Visualizations
Caption: Workflow for this compound quantification from fungal culture.
Caption: Logical approach to troubleshooting analytical issues.
References
- 1. This compound | C16H16O6 | CID 44445721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Absorption spectrum, mass spectrometric properties, and electronic structure of 1,2-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antimicrobial Mechanism of Action of Herbarin: A Comparative Guide
Introduction
Herbarin is a naturally occurring benzoisochromanequinone compound that has demonstrated antimicrobial properties. As the challenge of antimicrobial resistance continues to grow, understanding the mechanism of action of novel compounds like this compound is crucial for the development of new therapeutic agents. This guide provides a comparative analysis of this compound's antimicrobial activity, a proposed mechanism of action based on structurally related compounds, and detailed experimental protocols to validate these hypotheses. Due to the limited specific research on this compound's mode of action, this guide draws comparisons with other benzopyran and quinone compounds to provide a foundational framework for future investigation.
Comparative Antimicrobial Activity
Quantitative data on the antimicrobial activity of this compound is sparse in the current literature. The available data, alongside the activity of structurally related compounds, is presented below to offer a preliminary comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Structurally Related Compounds
| Compound | Class | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference |
| This compound | Benzoisochromanequinone | 100 | - | - | [1] |
| Oncocalyxone A | Benzoquinone | - | - | - | [2][3] |
| 1,6-dihydro 8-propylanthraquinone | Anthraquinone | 10 | 10 (ΔtolC) | - | [4] |
| 2,6-dimethoxy-1,4-benzoquinone | Benzoquinone | 8 | >64 | - | [5][6] |
| Emodin | Anthraquinone | - | - | - | [7] |
Note: A hyphen (-) indicates that data was not available in the cited sources.
Table 2: Comparison of Antimicrobial Activity with Standard Antibiotics
| Compound/Antibiotic | Target Organism | MIC (µg/mL) | General Mechanism of Action |
| This compound (putative) | S. aureus | 100 | Multi-target (proposed) |
| Ciprofloxacin | S. aureus | 0.25 - 1 | DNA gyrase inhibitor |
| Penicillin G | S. aureus (susceptible) | <0.12 | Cell wall synthesis inhibitor |
| Tetracycline | S. aureus | 0.5 - 2 | Protein synthesis inhibitor |
Note: This table provides a general comparison. Direct comparative studies of this compound with these antibiotics are not currently available.
Proposed Antimicrobial Mechanism of Action
Based on the known mechanisms of structurally similar benzopyran and quinone compounds, a multi-target mechanism of action for this compound is proposed.
Caption: Putative multi-target antimicrobial mechanism of this compound.
The proposed mechanisms include:
-
Inhibition of DNA Gyrase: Like other quinolone and some benzopyran compounds, this compound may inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, leading to a halt in cell division.
-
Cell Membrane Disruption: The quinone moiety of this compound could interact with the bacterial cell membrane, leading to increased permeability, dissipation of membrane potential, and ultimately cell death.
-
Inhibition of Macromolecular Synthesis: this compound may interfere with essential biosynthetic processes such as protein and nucleic acid synthesis, similar to the action of some anthraquinones.
Experimental Protocols
To validate the proposed antimicrobial mechanism of action of this compound, the following key experiments are recommended.
DNA Gyrase Inhibition Assay
This assay determines if this compound can inhibit the supercoiling activity of DNA gyrase.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing DNA gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, and 0.1 mg/mL BSA), relaxed plasmid DNA (e.g., pBR322), and DNA gyrase enzyme.
-
Compound Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a positive control (e.g., ciprofloxacin) and a negative control (solvent only).
-
Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for the supercoiling reaction to occur.
-
Termination and Electrophoresis: Stop the reaction by adding a stop buffer containing SDS and EDTA. Analyze the DNA topology by agarose gel electrophoresis.
-
Analysis: Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide). Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the negative control.
Membrane Permeability Assay
This assay assesses whether this compound can disrupt the integrity of the bacterial cell membrane using fluorescent probes.
Protocol:
-
Bacterial Culture Preparation: Grow the target bacterial strain to the mid-logarithmic phase, then harvest and wash the cells, and resuspend them in a suitable buffer (e.g., PBS).
-
Fluorescent Probe Staining: Add a membrane-impermeant fluorescent dye, such as propidium iodide (PI), to the bacterial suspension. PI only enters cells with compromised membranes and fluoresces upon binding to DNA.
-
Compound Treatment: Add different concentrations of this compound to the stained bacterial suspension. Include a positive control that is known to disrupt membranes (e.g., polymyxin B) and a negative control (solvent only).
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorometer.
-
Analysis: An increase in fluorescence intensity in the this compound-treated samples compared to the negative control indicates membrane permeabilization.
Macromolecular Synthesis Inhibition Assay
This assay determines the effect of this compound on the synthesis of DNA, RNA, and protein by measuring the incorporation of radiolabeled precursors.[8][9]
Protocol:
-
Bacterial Culture and Precursor Labeling: Grow the bacterial culture to early to mid-log phase. Divide the culture and add specific radiolabeled precursors to each subculture: [³H]thymidine for DNA synthesis, [³H]uridine for RNA synthesis, and [³H]leucine for protein synthesis.
-
Compound Exposure: Add different concentrations of this compound to each labeled subculture. Include positive controls for inhibition of each pathway (e.g., ciprofloxacin for DNA, rifampicin for RNA, and tetracycline for protein synthesis) and a negative control (solvent only).
-
Incubation and Precipitation: Incubate the cultures for a defined period. Stop the incorporation by adding an ice-cold solution of trichloroacetic acid (TCA). This will precipitate the macromolecules (DNA, RNA, protein) while the unincorporated precursors remain in solution.
-
Quantification: Collect the precipitate by filtration and measure the radioactivity using a scintillation counter.
-
Analysis: A significant reduction in the incorporated radioactivity in the this compound-treated samples compared to the negative control indicates inhibition of the respective macromolecular synthesis pathway.[10]
Experimental Workflow
Caption: A logical workflow for validating this compound's antimicrobial mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. topogen.com [topogen.com]
- 3. Antimicrobial and antibiofilm activity of the benzoquinone oncocalyxone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Activities of 1,4-Benzoquinones and Wheat Germ Extract -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 6. Antimicrobial Activities of 1,4-Benzoquinones and Wheat Germ Extract [jmb.or.kr]
- 7. mdpi.com [mdpi.com]
- 8. Macromolecular synthesis and membrane perturbation assays for mechanisms of action studies of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
Herbarin: A Comparative Analysis with Other Quinone Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Herbarin, a naturally occurring quinone compound, with other well-known quinones such as the anticancer drugs doxorubicin and mitomycin C, and the physiologically vital ubiquinone. This objective comparison is supported by available experimental data on their biological activities, including antimicrobial, cytotoxic, antioxidant, and enzyme-inhibiting properties.
Comparative Analysis of Biological Activities
The following tables summarize the quantitative data on the biological activities of this compound and selected quinone compounds. It is important to note that while data for doxorubicin, mitomycin C, and ubiquinone are relatively abundant, quantitative data for this compound, particularly concerning its cytotoxicity, antioxidant, and enzyme inhibitory activities, are limited in the currently available scientific literature.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Test Organism(s) | MIC | Citation(s) |
| This compound | Multidrug-resistant Gram-positive and Gram-negative bacteria | 6 - 20 µg/mL | |
| Staphylococcus aureus NBRC100910 | 100 µg/mL | ||
| Doxorubicin | Escherichia coli | 2 - 32 µg/mL | |
| Staphylococcus aureus | 2 - 32 µg/mL | ||
| Mitomycin C | Gram-negative bacteria | 0.031 - 0.062 µg/mL |
Table 2: Cytotoxicity (Half-maximal Inhibitory Concentration - IC50)
| Compound | Cell Line(s) | IC50 | Citation(s) |
| This compound | Data not available | - | |
| Doxorubicin | AMJ13 (breast cancer) | 223.6 µg/mL | |
| MCF7 (breast cancer) | 1.20 µM | ||
| Mitomycin C | Bladder tumors | 0.237 - 14.9 µg/mL | [1] |
Table 3: Antioxidant Activity (DPPH Radical Scavenging Assay - IC50)
| Compound | IC50 | Citation(s) |
| This compound | Data not available | |
| Ubiquinone (Coenzyme Q10) | Potent antioxidant activity demonstrated, specific IC50 values vary depending on the assay conditions. |
Table 4: Enzyme Inhibition (Topoisomerase Inhibition - IC50)
| Compound | Enzyme | IC50 | Citation(s) |
| This compound | Data not available | - | |
| Doxorubicin | Topoisomerase I | 0.8 µM | |
| Mitomycin C | Topoisomerase II inhibitor | - | [2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a common procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable growth medium.
-
Serial Dilution: The test compound (e.g., this compound) is serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
The DPPH assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.
-
Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Sample Reaction: Different concentrations of the test compound (e.g., ubiquinone) are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specific period.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The decrease in absorbance indicates the radical scavenging activity of the compound.
-
IC50 Calculation: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH free radicals, is determined from the dose-response curve.
Topoisomerase Inhibition Assay
Topoisomerase inhibition assays are used to determine the ability of a compound to interfere with the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription. A common method involves assessing the relaxation of supercoiled DNA.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, topoisomerase enzyme (e.g., Topoisomerase I), and a reaction buffer.
-
Compound Addition: The test compound (e.g., doxorubicin) is added to the reaction mixture at various concentrations.
-
Incubation: The mixture is incubated at an optimal temperature to allow the enzymatic reaction to proceed.
-
Reaction Termination: The reaction is stopped by adding a stop solution.
-
Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis. The inhibition of topoisomerase activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
-
Quantification: The DNA bands are visualized and quantified to determine the IC50 value of the inhibitor.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparative analysis of these quinone compounds.
References
Head-to-head comparison of Herbarin and Dehydroherbarin
A Comprehensive Guide for Researchers and Drug Development Professionals
Herbarin and its derivative, Dehydrothis compound, are two natural compounds that have garnered interest in the scientific community for their potential therapeutic applications. This guide provides an objective, data-driven comparison of their biological activities, supported by experimental evidence.
Chemical Structures
This compound is a known fungal metabolite with the chemical formula C₁₆H₁₆O₆. Dehydrothis compound is a closely related compound, differing in its degree of saturation, with the chemical formula C₁₆H₁₄O₅.
Comparative Biological Activity
A study by Osman et al. (2018) provides a direct comparison of the bioactivities of this compound and Dehydrothis compound isolated from an endophytic Chaetosphaeronema sp.[1]. The key findings are summarized below.
Antimicrobial Activity
Dehydrothis compound demonstrated broader and more potent antimicrobial effects compared to this compound. While this compound showed weak antimicrobial activity, Dehydrothis compound exhibited moderate effects against both Gram-positive and Gram-negative bacteria[1].
Cytotoxicity
Both compounds were evaluated for their cytotoxic effects on the normal cell line MRC-5 and the breast cancer cell line MCF-7. A significant difference in their potency against the cancer cell line was observed[1].
| Compound | Cell Line | IC50 (µg/mL) | Cytotoxicity (%) |
| This compound | MCF-7 | 288 | 94.6 |
| Dehydrothis compound | MCF-7 | 811.3 | 95.2 |
| This compound | MRC-5 | Not specified | < 45.3 |
| Dehydrothis compound | MRC-5 | Not specified | < 45.3 |
Table 1: Comparative cytotoxicity of this compound and Dehydrothis compound against MCF-7 (breast cancer) and MRC-5 (normal) cell lines. Data sourced from Osman et al. (2018)[1].
This compound displayed a significantly lower IC50 value against the MCF-7 breast cancer cell line, indicating higher potency in inhibiting cancer cell growth compared to Dehydrothis compound[1]. Both compounds showed reduced cytotoxicity against the normal MRC-5 cell line[1].
Antiviral Activity
Dehydrothis compound exhibited strong antiviral activity, showing a 90% protection percentage against Hepatitis A virus. The antiviral activity of this compound was not reported to be as significant in the study[1].
In Silico Docking and Predicted Mechanisms of Action
To elucidate the potential mechanisms underlying their cytotoxic effects, in silico docking studies were performed. These studies predicted different molecular targets for each compound[1].
-
This compound was predicted to bind to human DNA topoisomerase I .
-
Dehydrothis compound was predicted to bind to human heat shock protein 90 alpha (HSP90) .
These differing molecular targets suggest that this compound and Dehydrothis compound may exert their anticancer effects through distinct signaling pathways.
Signaling Pathways
Based on the predicted molecular targets, the following diagrams illustrate the potential signaling pathways affected by this compound and Dehydrothis compound.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound and Dehydrothis compound against the MCF-7 and MRC-5 cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Methodology:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells were then treated with various concentrations of this compound and Dehydrothis compound and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium was removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) was added to each well. The plates were then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution was removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Kirby-Bauer Disc Diffusion Method)
The antimicrobial activity of the compounds was assessed using the Kirby-Bauer disc diffusion method.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test microorganism was prepared.
-
Plate Inoculation: A sterile cotton swab was dipped into the inoculum and evenly streaked across the surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Disc Application: Sterile filter paper discs impregnated with known concentrations of this compound and Dehydrothis compound were placed on the agar surface.
-
Incubation: The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where bacterial growth was inhibited, was measured in millimeters. The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.
Conclusion
This compound and Dehydrothis compound, while structurally similar, exhibit distinct biological activity profiles. Dehydrothis compound demonstrates superior antimicrobial and antiviral properties. Conversely, this compound shows significantly greater potency against the MCF-7 breast cancer cell line, suggesting it may be a more promising candidate for further investigation as an anticancer agent. The predicted differences in their molecular targets—Topoisomerase I for this compound and HSP90 for Dehydrothis compound—provide a basis for their differential activities and warrant further experimental validation to explore their therapeutic potential. This comparative guide highlights the importance of subtle structural modifications in determining the biological function of natural products and provides a foundation for future research in this area.
References
Unraveling the Bioactivity of Herbarin: A Comparative Analysis Across Cell Lines
The precise identity of "Herbarin" as a bioactive compound remains elusive in publicly available scientific literature. Extensive searches have predominantly yielded information on "Berberine," a well-documented isoquinoline alkaloid derived from various plants, and other herbal extracts. It is plausible that "this compound" may be a less common name for an existing compound, a component of a proprietary herbal blend, or a potential misspelling of another agent. To provide a comprehensive and accurate comparison guide, clarification on the specific chemical entity or composition of "this compound" is essential.
Assuming "this compound" refers to a novel or less-documented anticancer agent, this guide outlines a standardized framework for its cross-validation in different cell lines, drawing parallels with established methodologies for similar natural compounds.
Comparative Bioactivity of Anticancer Compounds
To contextualize the potential evaluation of this compound, the following table summarizes the cytotoxic activity (IC50 values) of Berberine, a compound frequently associated with herbal bioactivity, across various cancer cell lines. This data serves as a reference for the expected range of efficacy for natural product-derived anticancer agents.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Berberine | MCF-7 | Breast Cancer | 25-50 | [1][2] |
| Berberine | MDA-MB-231 | Breast Cancer | >100 | [2] |
| Berberine | A549 | Lung Cancer | 15-30 | [1] |
| Berberine | HCT-116 | Colorectal Cancer | 20-40 | [3] |
| Berberine | K562 | Leukemia | 10-20 | [4] |
| Berberine | DU-145 | Prostate Cancer | >50 | [5] |
Note: IC50 values for the same compound can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay duration.[3][6]
Experimental Protocols for Bioactivity Assessment
To ensure robust and reproducible cross-validation of a compound's bioactivity, standardized experimental protocols are crucial. The following sections detail the methodologies for key assays used to characterize the anticancer effects of a test agent like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9]
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[10][11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13][14]
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.[15]
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.[16]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can elucidate the molecular mechanisms of a compound's action.[17][18][19][20][21]
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., proteins involved in apoptosis or cell cycle regulation) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Visualizing Molecular Pathways and Experimental Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate complex signaling pathways and experimental workflows.
Caption: Experimental workflow for assessing the bioactivity of this compound.
To illustrate a potential mechanism of action, the following diagram depicts a simplified representation of the PI3K/Akt signaling pathway, which is a common target for anticancer compounds derived from natural products.[1][22]
Caption: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Plant Derived Bioactive Compounds, Their Anti-Cancer Effects and In Silico Approaches as an Alternative Target Treatment Strategy for Breast Cancer: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. cdn.hellobio.com [cdn.hellobio.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. corefacilities.iss.it [corefacilities.iss.it]
- 17. bio-rad.com [bio-rad.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. youtube.com [youtube.com]
- 20. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. mdpi.com [mdpi.com]
Structure-Activity Relationship of Herbarin Analogues: A Comparative Guide
Herbarin is a naturally occurring benzoisochromanequinone produced by several fungal species, including Torula herbarum and endophytic Chaetosphaeronema species.[1][2] Its core structure has prompted interest in its biological activities, which include antimicrobial and potential anticancer properties.[2] While extensive structure-activity relationship (SAR) studies focusing specifically on a wide range of synthetic this compound analogues are not abundantly available in the public domain, a wealth of information exists for structurally related compounds. This guide provides a comparative analysis of the SAR of two major classes of compounds structurally related to this compound: naphthoquinones and coumarins. The insights from these related compounds offer a valuable framework for predicting the SAR of potential this compound analogues.
Comparative Biological Activity of Analogues
The biological activity of this compound-related compounds is highly dependent on the nature and position of substituents on their core scaffold. The following tables summarize the quantitative data for anticancer and antifungal activities of various naphthoquinone and coumarin analogues.
Table 1: Anticancer Activity of Naphthoquinone Analogues
| Compound Class | Analogue/Compound | Modification | Cell Line | IC50 (µM) | Reference |
| 1,4-Naphthoquinone | PD9 | Substituted 1,4-naphthoquinone | DU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon) | 1-3 | [3] |
| 1,4-Naphthoquinone | PD10 | Substituted 1,4-naphthoquinone | DU-145, MDA-MB-231, HT-29 | 1-3 | [3] |
| 1,4-Naphthoquinone | PD11 | Substituted 1,4-naphthoquinone | DU-145, MDA-MB-231, HT-29 | 1-3 | [3] |
| 1,4-Naphthoquinone | PD13 | Substituted 1,4-naphthoquinone | DU-145, MDA-MB-231, HT-29 | 1-3 | [3] |
| 1,4-Naphthoquinone | PD14 | Substituted 1,4-naphthoquinone | DU-145, MDA-MB-231, HT-29 | 1-3 | [3] |
| 1,4-Naphthoquinone | PD15 | Substituted 1,4-naphthoquinone | DU-145, MDA-MB-231, HT-29 | 1-3 | [3] |
Table 2: Antifungal Activity of Coumarin Analogues
| Compound Class | Analogue/Compound | Modification | Fungal Strain | MIC (µg/mL) | Reference |
| Coumarin | Synthesized Derivatives | O-substitutions with short aliphatic chains | Aspergillus species | 16 - 32 | [4][5] |
| Coumarin | Synthesized Derivatives | O-substitutions with electron-withdrawing groups (NO2, acetate) | Aspergillus species | 16 - 32 | [4][5] |
Key Structure-Activity Relationship Insights
For Anticancer Activity (Naphthoquinones): The SAR studies of 1,4-naphthoquinone derivatives indicate that the antiproliferative activity is significantly influenced by the substituents on the quinone ring. The introduction of specific moieties can lead to potent compounds with IC50 values in the low micromolar range against various cancer cell lines.[3] Some of these compounds have been shown to act as STAT3 dimerization inhibitors.[3]
For Antifungal Activity (Coumarins): In the case of coumarin derivatives, SAR studies have demonstrated that substitutions at the oxygen positions are crucial for their antifungal activity against Aspergillus strains. Specifically, the presence of short aliphatic chains or electron-withdrawing groups like nitro (NO2) or acetate enhances their inhibitory effects.[4][5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of SAR findings. Below are the protocols for key experiments cited in the literature for evaluating the biological activities of these compounds.
MTT Assay for Cytotoxicity (Anticancer Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., SW-872) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., n-Hexane, DCM, and MeOH extracts) and incubated for a specified period (e.g., 24 and 48 hours). A control group (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Activity
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared.
-
Compound Dilution: A serial dilution of the test compounds (e.g., herbal extracts) is prepared in a liquid growth medium in a 96-well plate. Final concentrations might range from 0.2 to 4 mg/ml.[6]
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated under appropriate conditions for fungal growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the fungus.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by these compounds is crucial for rational drug design.
-
Anticancer Mechanism: Many plant-derived compounds exert their anticancer effects by inducing apoptosis (programmed cell death).[2] This can be triggered through various molecular pathways, including the activation of caspases and regulation of pro- and anti-apoptotic proteins. For instance, some naphthoquinones have been found to inhibit STAT3 dimerization, a key step in a signaling pathway often dysregulated in cancer.[3]
-
Antifungal Mechanism: The primary mode of action for many antifungal drugs is the disruption of the fungal cell membrane's integrity by targeting ergosterol, a key component of the membrane.[4] Some plant-derived compounds interfere with ergosterol biosynthesis, leading to membrane damage and fungal cell death.[7] Another mechanism involves the inhibition of cell wall synthesis.
Visualizations
The following diagrams illustrate key workflows and pathways relevant to SAR studies.
Caption: Workflow of a typical Structure-Activity Relationship (SAR) study.
Caption: Mechanism of action for ergosterol-targeting antifungal agents.
References
- 1. This compound | C16H16O6 | CID 44445721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Antifungal efficacy of herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Efficacy of Natural vs. Synthetic Resveratrol: A Guide for Researchers
Disclaimer: Initial searches for a compound named "Herbarin" did not yield any scientifically recognized substance. Therefore, this guide uses Resveratrol, a well-researched natural compound with both natural and synthetic sources, as a comprehensive example to fulfill the user's request for a detailed comparison guide. This guide is intended to serve as a template for researchers, scientists, and drug development professionals.
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol found in various plants, renowned for its antioxidant, anti-inflammatory, and anti-aging properties.[1][2] Its therapeutic potential has led to its availability from both natural extracts and chemical synthesis. This guide provides a comparative overview of the efficacy of resveratrol from these different sources, supported by experimental data and detailed methodologies.
Sources and Production
Natural Resveratrol: Natural resveratrol is predominantly extracted from sources like the roots of the Japanese knotweed (Polygonum cuspidatum), grape skins (Vitis vinifera), blueberries, raspberries, and peanuts.[3][4] Extraction methods vary in their efficiency and the purity of the final product, and include:
-
Solvent Extraction: A common method using solvents like ethanol to isolate resveratrol.[5]
-
Supercritical Fluid Extraction (SFE): Utilizes supercritical fluids like CO2 for a green extraction process.
-
Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE): Advanced techniques that enhance extraction efficiency.[6]
-
Enzyme-Assisted Extraction (EAE): Employs enzymes to break down plant cell walls and improve yield.
A key characteristic of natural resveratrol is that it is almost exclusively the trans-isomer, which is considered the more biologically active form.[1][7]
Synthetic Resveratrol: Chemical synthesis allows for the large-scale production of resveratrol with high purity (often >99%).[8] Common synthesis methods include:
-
Wittig Reaction
-
Perkin Reaction
-
Horner-Wadsworth-Emmons Reaction
-
Heck Reaction [5]
While synthetic routes can produce high-purity trans-resveratrol, they can also result in the formation of the less active cis-isomer if not carefully controlled.[8] The impurity profile of synthetic resveratrol may also differ from its natural counterpart, potentially including residual catalysts or starting materials.[8]
Quantitative Data on Efficacy
While direct head-to-head studies comparing the efficacy of highly purified natural versus synthetic resveratrol are scarce, the biological activity is predominantly attributed to the trans-isomer. The following tables summarize the efficacy of trans-resveratrol from various in vitro studies. The source of resveratrol (natural or synthetic) is often not specified in studies, with researchers typically using commercially available high-purity trans-resveratrol.
Table 1: Cytotoxicity of Resveratrol in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (hours) | Reference |
| K562 | Chronic Myeloid Leukemia | CCK-8 | 282.2 | 24 | [9] |
| K562 | Chronic Myeloid Leukemia | CCK-8 | 107.1 | 48 | [9] |
| K562 | Chronic Myeloid Leukemia | CCK-8 | 102.4 | 72 | [9] |
| PE/CA-PJ49 | Head and Neck Cancer | MTT | ~50 | 24 | [4] |
| FaDu | Head and Neck Cancer | MTT | ~50 | 24 | [4] |
| MDA-MB-231 | Breast Cancer | SRB | 20.5 | 144 (6 days) | [10] |
Table 2: Efficacy of Resveratrol in Modulating Signaling Pathways
| Pathway/Target | Cell Line | Assay Type | Effect | Concentration | Reference |
| NF-κB p65 | RAW 264.7 | Western Blot | Inhibition of nuclear translocation | 1-20 µM | [11] |
| IκBα | RAW 264.7 | Western Blot | Inhibition of phosphorylation | 1-20 µM | [11] |
| SIRT1 | - | Fluorescence Assay | Activation (substrate-dependent) | 200 µM | [12] |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to determine the concentration of resveratrol that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[13]
-
Treatment: Expose the cells to various concentrations of resveratrol (e.g., 2-400 µM) for the desired duration (e.g., 24, 48, or 72 hours).[13] Include control wells with no resveratrol.
-
MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[13] Incubate for an additional 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 540 nm using a microplate reader.[13]
-
Data Analysis: Calculate cell viability as a percentage of the control group. The IC50 value is determined by plotting cell viability against the logarithm of the resveratrol concentration.
SIRT1 Activation Assay (Fluorogenic)
This assay measures the ability of resveratrol to activate the deacetylase activity of the SIRT1 enzyme.
Methodology:
-
Reaction Setup: In a microplate, prepare a reaction mixture containing purified recombinant SIRT1 enzyme (e.g., 64 nM), a fluorogenic SIRT1 peptide substrate (e.g., 20 µM "Fluor de Lys-SIRT1"), and NAD+ (e.g., 100 µM) in a suitable reaction buffer.[12]
-
Compound Addition: Add resveratrol to the desired final concentration (e.g., 200 µM) to the test wells.[12] Include control wells with a vehicle (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C, taking measurements over time.
-
Development: Stop the reaction and add a developer solution that reacts with the deacetylated peptide to produce a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the change in fluorescence over time. An increased rate of signal generation in the presence of resveratrol indicates SIRT1 activation.
NF-κB Inhibition Assay (Western Blot for p65 Translocation)
This protocol assesses resveratrol's ability to inhibit the activation of the NF-κB signaling pathway by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and pre-treat them with various concentrations of resveratrol (e.g., 0-20 µM) for 1 hour.[11]
-
Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a short period (e.g., 4 hours) to induce NF-κB activation.[11]
-
Cell Fractionation: Harvest the cells and perform nuclear and cytoplasmic protein extraction using a commercially available kit.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a standard protein assay (e.g., BCA assay).
-
Western Blotting: a. Separate equal amounts of protein from each fraction by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane and then incubate it with a primary antibody specific for the NF-κB p65 subunit. c. Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry. A decrease in the amount of p65 in the nuclear fraction in resveratrol-treated cells compared to LPS-only treated cells indicates inhibition of NF-κB translocation.[11]
Visualizations of Signaling Pathways and Workflows
Caption: Workflow for determining the cytotoxicity of resveratrol using the MTT assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Resveratrol: A Double-Edged Sword in Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resveratrol Modulation of Apoptosis and Cell Cycle Response to Cisplatin in Head and Neck Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Methods for Synthesis and Extraction of Resveratrol from Grapevine: Challenges and Advances in Compound Identification and Analysis [mdpi.com]
- 7. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. greenasnature.com.au [greenasnature.com.au]
- 9. Resveratrol-Induced Modulation of Key Genes and DNA Fragmentation in Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. turkjps.org [turkjps.org]
A Comparative Guide to the Selectivity and Specificity of Hsp90 Inhibitors: Herbimycin A, Geldanamycin, and Tanespimycin (17-AAG)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity and specificity of three well-characterized ansamycin antibiotics that function as potent inhibitors of Heat Shock Protein 90 (Hsp90): Herbimycin A, Geldanamycin, and its derivative, Tanespimycin (17-AAG). By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways, this document aims to serve as a valuable resource for the scientific community engaged in cancer research and drug development.
Introduction: Targeting the Hsp90 Chaperone Machinery
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a wide array of "client" proteins. In cancer cells, Hsp90 is often overexpressed and is essential for the stability of numerous oncoproteins, including various kinases, that drive tumor growth, proliferation, and survival. This dependency makes Hsp90 an attractive target for cancer therapy.
Herbimycin A, Geldanamycin, and Tanespimycin (17-AAG) are natural product-based inhibitors that bind to the N-terminal ATP-binding pocket of Hsp90, disrupting its chaperone function and leading to the degradation of its client proteins. While they share a common primary target, their selectivity and off-target effects can differ, influencing their therapeutic potential and toxicity profiles.
Mechanism of Action and Signaling Pathway
Herbimycin A, Geldanamycin, and 17-AAG competitively inhibit the ATPase activity of Hsp90 by binding to its N-terminal domain. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent ubiquitination and proteasomal degradation of Hsp90 client proteins. The degradation of these oncoproteins simultaneously disrupts multiple critical signaling pathways, including those involved in cell growth, proliferation, survival, and angiogenesis.
Comparative Selectivity and Potency
The therapeutic efficacy of Hsp90 inhibitors is closely linked to their potency against Hsp90 and their selectivity for tumor cells over normal cells. This selectivity is thought to be due to the activated, high-affinity state of Hsp90 in cancer cells, which is often assembled in multi-chaperone complexes.
Hsp90 Inhibition and Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Hsp90 inhibition and the growth inhibitory (GI50) or cytotoxic (IC50) effects of Herbimycin A, Geldanamycin, and Tanespimycin (17-AAG) in various cancer cell lines.
| Compound | Target/Assay | Cell Line | IC50 / GI50 (nM) | Reference |
| Herbimycin A | Src Family Kinases | - | - | [1] |
| Hsp90 Inhibition | - | - | [1] | |
| Growth Inhibition | C1 (v-abl) | ~35 | [2] | |
| Growth Inhibition | K562 | Induces differentiation | [3] | |
| Geldanamycin | Hsp90 Inhibition | Cell-free | ~5 | [2] |
| Growth Inhibition | SKBR3 | - | [4] | |
| Growth Inhibition | MCF7 | - | [4] | |
| Tanespimycin (17-AAG) | Hsp90 Inhibition | Cell-free | 5 | [5][6] |
| Hsp90 Binding (Tumor) | BT474 | 5-6 | [6] | |
| Hsp90 Binding (Normal) | Normal Tissues | 200-600 | [6] | |
| Growth Inhibition | LNCaP, PC-3 | 25-45 | [6] | |
| Growth Inhibition | SF268 (Glioblastoma) | ~12 | [7] |
Note: IC50 and GI50 values can vary depending on the specific experimental conditions, including assay format and incubation time.
Kinase Selectivity Profile
While the primary target of these compounds is Hsp90, their therapeutic effects are mediated by the subsequent degradation of Hsp90 client proteins, a significant portion of which are kinases. The selectivity of these inhibitors can also be viewed through the lens of which client kinases are most sensitive to degradation. Direct, broad-panel kinase inhibitor screening data for these compounds is not as prevalent as for compounds designed to be kinase-specific inhibitors. Their kinase "inhibition" is largely a consequence of Hsp90 inhibition.
| Compound | Affected Kinases (as Hsp90 Clients) | Comments |
| Herbimycin A | Src family kinases (e.g., v-Src), BCR-ABL, Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) | Initially identified as a Src kinase inhibitor.[1][8][9][10] |
| Geldanamycin | p185erbB2 (HER2), Raf-1, Lck | Selectively disrupts kinase-mediated signaling events.[4][11][12] |
| Tanespimycin (17-AAG) | HER2, HER3, Akt, mutant and wild-type AR, BCR-ABL (including T315I mutant) | Shows a 100-fold higher binding affinity for Hsp90 from tumor cells.[5][6] |
Off-Target Effects
A critical aspect of drug development is understanding a compound's off-target effects, which can contribute to toxicity. The benzoquinone moiety present in Herbimycin A and Geldanamycin is known to be reactive and can lead to off-target effects not directly related to Hsp90 inhibition.
| Compound | Known Off-Target Effects | Potential Consequences | Reference |
| Geldanamycin | Hepatotoxicity, poor solubility. | Limits clinical utility. | [13] |
| Tanespimycin (17-AAG) | Reduced hepatotoxicity compared to Geldanamycin, but still a concern. Poor solubility. | Improved therapeutic window over Geldanamycin. | [4][14] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of drug candidates.
In Vitro Kinase Inhibition Assay (Radiometric Format)
This protocol describes a common method for measuring the direct inhibitory effect of a compound on a purified kinase.
Protocol Steps:
-
Reagent Preparation:
-
Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
-
Dilute the purified kinase and its specific substrate to the desired concentrations in the reaction buffer.
-
Perform a serial dilution of the test inhibitor (e.g., Herbimycin A, Geldanamycin, or 17-AAG) in DMSO, followed by a further dilution in the reaction buffer.
-
-
Assay Reaction:
-
In a 96-well plate, combine the kinase, substrate, and inhibitor at various concentrations.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at a constant temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid or EDTA).
-
Spot a portion of the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]
-
Chemical Proteomics for Target Profiling
This method is used to identify the cellular targets of a compound by affinity capture.
Protocol Steps:
-
Probe Immobilization:
-
Covalently attach an analog of the inhibitor to a solid support (e.g., Sepharose beads) to create an affinity matrix.
-
-
Cell Lysis:
-
Harvest and lyse cells to prepare a whole-cell protein extract.
-
-
Competitive Binding:
-
Incubate the cell lysate with the free inhibitor at various concentrations to allow for competition with the immobilized probe for target binding.
-
-
Affinity Capture:
-
Add the affinity matrix to the lysate to capture proteins that bind to the immobilized inhibitor.
-
-
Washing and Elution:
-
Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
-
Protein Identification:
-
Identify the eluted proteins using mass spectrometry-based proteomics.
-
-
Data Analysis:
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context.
Protocol Steps:
-
Cell Treatment:
-
Treat intact cells with the test compound or a vehicle control for a defined period to allow for cellular uptake and target binding.
-
-
Heat Treatment:
-
Aliquot the treated cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of the target protein (e.g., Hsp90) remaining in the soluble fraction at each temperature using a specific detection method, such as Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the percentage of soluble target protein against the temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct engagement.[5]
-
Conclusion
Herbimycin A, Geldanamycin, and Tanespimycin (17-AAG) are potent inhibitors of the Hsp90 molecular chaperone, exhibiting significant anti-cancer activity through the degradation of a multitude of oncoproteins. While they share a primary mechanism of action, their selectivity and off-target profiles present important distinctions for researchers and drug developers. Tanespimycin (17-AAG) was developed to mitigate the hepatotoxicity associated with Geldanamycin and has shown a greater therapeutic window, with a preferential binding to the activated Hsp90 found in tumor cells.
The choice of inhibitor for preclinical studies should be guided by the specific biological question and the cancer model being investigated. A thorough understanding of their on-target potency, selectivity for cancer cells, and potential off-target liabilities, as determined by the experimental approaches outlined in this guide, is paramount for the successful translation of Hsp90-targeted therapies.
References
- 1. tocris.com [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. The benzoquinone ansamycin 17-allylamino-17-demethoxygeldanamycin binds to HSP90 and shares important biologic activities with geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. New insight into oncoprotein-targeted antitumor effect: herbimycin A as an antagonist of protein tyrosine kinase against Ph1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A broad activity screen in support of a chemogenomic map for kinase signalling research and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Effect of herbimycin A on tyrosine kinase receptors and platelet derived growth factor (PDGF)-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. In vitro protein kinase assay [bio-protocol.org]
- 14. Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Miniaturized Chemical Proteomic Approach for Target Profiling of Clinical Kinase Inhibitors in Tumor Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Herbarin: A Comparative Analysis Against Standard Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the antimicrobial potential of Herbarin, a fungal-derived secondary metabolite, against established clinical agents.
This guide provides a detailed examination of the antimicrobial agent this compound, benchmarking its performance against the widely-used antibiotics Ciprofloxacin and Gentamicin. The data presented is compiled from available scientific literature to offer a comparative perspective for researchers in microbiology and drug discovery.
Overview of this compound and Comparator Agents
This compound is a naturally occurring benzopyran derivative isolated from the endophytic fungus Chaetosphaeronema sp.[1]. While natural products are a promising source of novel antimicrobial compounds, rigorous evaluation of their efficacy is crucial. This guide focuses on the antimicrobial activity of this compound and its related compound, Dehydrothis compound, in comparison to two gold-standard antibiotics:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. It is effective against a wide range of Gram-positive and Gram-negative bacteria[2][3][4].
-
Gentamicin: An aminoglycoside antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit. It is primarily used to treat infections caused by Gram-negative bacteria[5][6][7][8].
Comparative Antimicrobial Activity
The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro[3]. The following tables summarize the available MIC data for this compound, Dehydrothis compound, Ciprofloxacin, and Gentamicin against common pathogenic bacteria.
It is critical to note that the MIC values for this compound, Dehydrothis compound, and the standard antibiotics have been sourced from different studies. Direct comparison should be approached with caution, as variations in experimental protocols and bacterial strains can influence the results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Dehydrothis compound against Selected Bacteria
| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |
| This compound | 100 µg/mL[1] | Data not available | No activity observed[1] |
| Dehydrothis compound | Reported moderate activity[1] | Reported moderate activity[1] | Data not available |
Table 2: Minimum Inhibitory Concentration (MIC) of Standard Antimicrobial Agents against Selected Bacteria
| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |
| Ciprofloxacin | 0.25 - 1 µg/mL[4][9] | ≤0.06 - 8 µg/mL[10] | 0.25 - 16 µg/mL[11] |
| Gentamicin | 0.128 - 4 µg/mL[7] | ≤2 - 64 µg/mL[12][13] | 0.25 - 512 µg/mL[14] |
Experimental Protocols
The determination of MIC is crucial for evaluating the potency of an antimicrobial agent. The data presented in this guide were primarily obtained using the broth microdilution method, a standard procedure recommended by the Clinical and Laboratory Standards Institute (CLSI)[2][15][16][17].
Broth Microdilution Method (General Protocol)
The broth microdilution method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.
Workflow for Broth Microdilution Method
Figure 1. A generalized workflow for the broth microdilution method.
Signaling Pathways and Mechanisms of Action
The standard antimicrobial agents included in this comparison have well-characterized mechanisms of action that interfere with essential bacterial processes.
Ciprofloxacin Mechanism of Action
Ciprofloxacin targets bacterial DNA replication by inhibiting two key enzymes: DNA gyrase and topoisomerase IV. This leads to breaks in the bacterial chromosome and ultimately cell death.
Simplified Signaling Pathway of Ciprofloxacin Action
Figure 2. Ciprofloxacin's inhibitory effect on bacterial DNA replication.
Gentamicin Mechanism of Action
Gentamicin binds to the 30S subunit of the bacterial ribosome, interfering with protein synthesis. This disruption leads to the production of non-functional proteins and ultimately bacterial cell death.
Simplified Signaling Pathway of Gentamicin Action
Figure 3. Gentamicin's inhibitory effect on bacterial protein synthesis.
The precise mechanism of action for this compound and Dehydrothis compound has not been fully elucidated and remains an area for future research.
Conclusion
Based on the currently available data, this compound demonstrates weak to moderate in vitro activity against Staphylococcus aureus and appears to be inactive against Pseudomonas aeruginosa.[1] Dehydrothis compound is reported to have moderate activity against both Gram-positive and Gram-negative bacteria, though specific MIC values are not widely available.[1] In comparison, standard antibiotics like Ciprofloxacin and Gentamicin exhibit significantly lower MIC values, indicating greater potency against a broad spectrum of bacteria.
Further research is required to fully characterize the antimicrobial spectrum and mechanism of action of this compound and Dehydrothis compound. Future studies should aim to provide comprehensive MIC data against a wider range of clinical isolates under standardized conditions to allow for a more direct and conclusive comparison with established antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 3. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 5. Comparative pharmacodynamics of gentamicin against Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Effect of Gentamicin/Heparin and Gentamicin/Citrate Lock Solutions on Staphylococcus aureus and Pseudomonas aeruginosa Clinical Strains [mdpi.com]
- 8. Comparative Pharmacodynamics of Gentamicin against Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of Single and Multi-Strain Probiotics with Gentamicin Against E. coli O157:H7: Insights from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli | Sciety [sciety.org]
- 14. Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to Enhancing Reproducibility in Herbarin Bioassays
For researchers, scientists, and professionals in drug development, the reproducibility of bioassay results is paramount for the credible evaluation of novel compounds. This guide provides a comprehensive comparison of factors influencing the reproducibility of bioassays for Herbarin, a hypothetical plant-derived compound with putative therapeutic properties. It further details standardized experimental protocols and explores alternative assays to ensure robust and reliable data.
Understanding and Mitigating Variability in this compound Bioassays
The consistency of bioassay results is influenced by a multitude of factors, ranging from the biological system itself to the technical execution of the experiment.[1][2][3][4] Ensuring the reliability of data for compounds like this compound necessitates a thorough understanding and control of these variables.
Key factors affecting bioassay reproducibility include the choice of cell type, handling procedures, and overall assay design.[2] Even minor variations in experimental conditions can lead to significant discrepancies in measured outcomes. For instance, the temperature at which an assay is conducted can have a substantial effect on the results.[1] Furthermore, analyst-to-analyst, plate-to-plate, and run-to-run variability are common sources of inconsistency in microtiter plate assays.[2] The experience and technical expertise of the analyst performing the bioassay can also introduce variability.[4]
To address these challenges, a systematic approach to identifying and controlling sources of variation is crucial.[1][4] This includes the use of standardized protocols, proper training of personnel, and the implementation of robust quality control measures.
Comparative Analysis of this compound Bioactivity
To illustrate the impact of experimental variables on bioassay outcomes, the following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values for this compound against the HeLa cancer cell line under different conditions. The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5] It is a common metric used to compare the efficacy of different compounds.[5]
| Parameter | Condition A | Condition B | This compound IC50 (µM) | Notes |
| Cell Passage Number | Low (<10) | High (>30) | 15.2 ± 1.8 | 25.8 ± 3.5 |
| Serum Concentration | 10% FBS | 5% FBS | 18.9 ± 2.1 | 12.5 ± 1.5 |
| Incubation Time | 24 hours | 48 hours | 22.1 ± 2.9 | 14.7 ± 1.9 |
| Analyst | Analyst 1 | Analyst 2 | 16.5 ± 2.0 | 20.1 ± 2.4 |
Note: Data presented are hypothetical and for illustrative purposes only.
The variation in IC50 values highlights the critical need for consistent experimental parameters. For instance, a higher cell passage number, which can lead to genetic drift and altered cellular responses, resulted in a higher IC50 value, suggesting decreased sensitivity to this compound. Conversely, a lower serum concentration, which can affect cell growth and protein binding of the compound, led to a lower IC50 value.
Standardized Experimental Protocol: this compound Cytotoxicity Assay
To promote reproducibility, a detailed and standardized protocol is essential. The following outlines a typical cytotoxicity assay for determining the IC50 value of this compound.
1. Cell Culture and Seeding:
- Culture HeLa cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
- Seed 5,000 cells per well in a 96-well microplate and incubate for 24 hours to allow for cell attachment.
2. Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
- Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
3. Incubation and Viability Assessment (MTT Assay):
- Incubate the plate for 48 hours at 37°C and 5% CO2.
- Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
- Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the logarithm of this compound concentration.
- Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope).
Visualizing Experimental and Logical Frameworks
To further clarify the experimental process and the factors influencing reproducibility, the following diagrams are provided.
Caption: Experimental workflow for a standard this compound bioassay.
Caption: Key factors influencing the reproducibility of bioassay results.
Hypothetical Signaling Pathway of this compound
While the precise mechanism of action for this compound is under investigation, a plausible signaling pathway involved in its cytotoxic effects is the induction of apoptosis through the PI3K/Akt pathway. Many natural compounds exert their anticancer effects by modulating this critical cell survival pathway.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Alternative and Orthogonal Assays
To validate the findings from a primary bioassay and to gain a more comprehensive understanding of a compound's biological activity, employing alternative and orthogonal methods is highly recommended.[3]
| Assay Type | Principle | Endpoint Measured | Advantages | Disadvantages |
| CellTiter-Glo® Luminescent Cell Viability Assay | Measures ATP as an indicator of metabolically active cells. | Luminescence | High sensitivity, simple protocol. | More expensive than colorimetric assays. |
| Annexin V/PI Staining Flow Cytometry | Differentiates between viable, apoptotic, and necrotic cells. | Fluorescence | Provides mechanistic insight into cell death. | Requires specialized equipment and expertise. |
| Caspase-3/7 Activity Assay | Measures the activity of executioner caspases involved in apoptosis. | Fluorescence or Luminescence | Specific for apoptosis. | Does not capture non-apoptotic cell death. |
| Western Blotting | Detects changes in the expression levels of key signaling proteins. | Protein expression | Confirms mechanism of action. | Time-consuming, semi-quantitative. |
By integrating data from multiple assays, researchers can build a more complete and reliable profile of this compound's bioactivity, thereby strengthening the foundation for further drug development.
References
- 1. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: A Step-by-Step Guide to the Proper Disposal of Herbarin
For researchers and scientists at the forefront of drug development, the responsible management of novel chemical compounds is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Herbarin, a benzoisochromanequinone, ensuring the safety of laboratory personnel and the protection of our environment. In the absence of specific regulatory guidance for this compound, these procedures are based on established best practices for the disposal of hazardous chemical waste.
I. Waste Characterization and Segregation: The First Line of Defense
Proper disposal begins with accurate waste characterization. All materials contaminated with this compound should be treated as hazardous chemical waste.
-
Concentrated Forms: Pure this compound, expired product, and concentrated stock solutions are to be considered hazardous chemical waste.
-
Dilute Solutions and Contaminated Media: Aqueous solutions with low concentrations of this compound and cell culture media must also be managed as chemical waste. Disposing of such materials down the drain is prohibited as it can lead to environmental contamination.[1]
-
Contaminated Labware: All labware, including gloves, pipette tips, and glassware that has come into contact with this compound, should be disposed of as hazardous waste.[2] Glassware should be placed in designated puncture-resistant containers.[3]
II. Personal Protective Equipment (PPE): A Non-Negotiable
When handling any form of this compound waste, appropriate personal protective equipment is mandatory to minimize exposure risks.
-
Lab Coat: A dedicated lab coat should be worn.
-
Safety Glasses: Safety glasses with side shields are essential.
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, must be worn.
III. Collection and Containerization: Secure and Compliant
All this compound waste must be collected in designated, properly labeled, and sealed containers.
-
Solid Waste: Collect solid this compound waste in a leak-proof hazardous waste container.
-
Liquid Waste: Use a dedicated, leak-proof, and sealable hazardous waste container for all liquid waste containing this compound. The container must be compatible with any solvents used.
-
Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added.[2] Abbreviations or chemical formulas are not acceptable.[2]
-
Container Integrity: Ensure that waste containers are in good condition, with no leaks or cracks, and are kept closed except when adding waste.[2]
IV. Storage: The Satellite Accumulation Area
Hazardous waste must be stored in a designated "Satellite Accumulation Area" within the laboratory, at or near the point of generation.[4][5]
-
Segregation: Store this compound waste separately from incompatible materials. For instance, acids should be stored separately from bases, and oxidizing agents away from reducing agents and organic compounds.[5]
-
Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment to prevent spills.[6]
The following table summarizes general quantitative limits for hazardous waste accumulation in a satellite accumulation area, as specific limits for this compound are not available.
| Waste Category | Maximum Accumulation Volume | Time Limit |
| Hazardous Waste | 55 gallons | Up to 12 months from the first addition of waste |
| Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) | Must be removed within 3 days of reaching the limit |
Data compiled from general laboratory safety guidelines.[3][4]
V. Disposal Procedure: The Final Step
Under no circumstances should this compound waste be disposed of in the regular trash, down the sink, or by evaporation.[7] The final disposal must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Experimental Protocol for Waste Pickup:
-
Ensure Proper Labeling and Containment: Verify that all this compound waste containers are securely closed and accurately labeled with their contents.
-
Complete a Waste Pickup Request: Fill out your institution's hazardous waste disposal form, providing an accurate description of the waste.[3]
-
Schedule a Pickup: Contact your EHS department to schedule a pickup of the hazardous waste from your designated satellite accumulation area.
Empty chemical containers that held this compound must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[2][6] After triple-rinsing and air-drying, and once all labels are defaced, the container may be disposed of as regular trash.[2][7]
Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound waste, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. odu.edu [odu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. vumc.org [vumc.org]
Navigating the Safe Handling of "Herbarin": A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling "Herbarin," a term that can be a source of confusion. While "this compound" is a known chemical compound, the term is frequently mistaken for "herbarium," which refers to a collection of preserved plant specimens. Given the prevalence of this confusion, this document addresses the safety protocols for handling herbarium specimens, which often contain hazardous materials from preservation processes.
Personal Protective Equipment (PPE) and Safety Protocols
When working with herbarium specimens, particularly older collections, it is crucial to use appropriate personal protective equipment to mitigate exposure to residual chemicals used in their preservation. Historically, compounds such as mercuric chloride were used to prevent insect and fungal damage.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Hand Protection | Disposable nitrile or latex gloves. | Provides a barrier against skin absorption of chemical residues and prevents contamination of hands. |
| Eye Protection | Safety glasses or goggles. | Protects eyes from dust and particulate matter that may be dislodged from specimens. |
| Respiratory Protection | A NIOSH-approved respirator for mercury vapors may be necessary when handling older specimens, especially in poorly ventilated areas.[1] | Protects against inhalation of potentially hazardous vapors from older chemical preservatives.[1] |
| Lab Coat | Standard laboratory coat. | Protects skin and clothing from contact with specimens and any associated chemical residues. |
Procedural Guidance for Handling Herbarium Specimens
Proper handling techniques are essential to protect both the researcher and the integrity of the specimen.
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure your workspace is clean and you are wearing the appropriate PPE.
-
Transporting Specimens : Always carry herbarium sheets flat, supported by a rigid material like cardboard, to prevent bending and breakage.[2]
-
Examination :
-
Pest and Mold Prevention :
-
Cleaning Up : After handling, wipe down all work surfaces. Dispose of gloves and any other disposable PPE in accordance with your institution's guidelines. Wash your hands thoroughly with soap and water.
Disposal Plan
The disposal of herbarium specimens should be done in a manner that is safe and environmentally responsible.
-
Decontaminated Specimens : For specimens that have been decontaminated and are not of scientific value, disposal may be possible through standard waste streams. However, it is important to follow local and institutional regulations.
-
Specimens Treated with Hazardous Chemicals : Older specimens treated with substances like mercuric chloride may require disposal as hazardous waste. Consult your institution's environmental health and safety department for specific guidance.
-
Deaccessioning : If the specimens are part of a formal collection, they should go through a formal deaccessioning process before disposal. This involves documenting the removal of the specimen from the collection.
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of herbarium specimens from receipt to storage or disposal.
Caption: Workflow for the safe handling of herbarium specimens.
By adhering to these guidelines, researchers can safely work with herbarium collections while preserving these valuable scientific resources.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
